molecular formula C14H12O B1585631 3-(3-Methylphenyl)benzaldehyde CAS No. 216443-78-6

3-(3-Methylphenyl)benzaldehyde

Cat. No.: B1585631
CAS No.: 216443-78-6
M. Wt: 196.24 g/mol
InChI Key: KAGSXBNQBKIILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylphenyl)benzaldehyde is a useful research compound. Its molecular formula is C14H12O and its molecular weight is 196.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGSXBNQBKIILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362744
Record name 3-(3-methylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216443-78-6
Record name 3-(3-methylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 216443-78-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(3-Methylphenyl)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3-Methylphenyl)benzaldehyde: Properties, Synthesis, and Applications

Introduction

This compound, a biaryl aldehyde, represents a class of organic compounds with significant potential as a versatile intermediate in various fields, including pharmaceutical development, materials science, and fine chemical synthesis. Its structure, featuring a 3-methylphenyl (m-tolyl) group linked to a benzaldehyde moiety at the 3-position, provides a unique scaffold that combines the reactivity of an aromatic aldehyde with the steric and electronic properties of a substituted biphenyl system.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates the known physicochemical properties, outlines a logical synthetic pathway, explores the compound's reactivity from a mechanistic standpoint, and discusses its potential applications. By integrating established chemical principles with practical, field-proven insights, this document aims to provide an authoritative overview of this compound as a valuable tool in modern chemical research.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational to all research and development. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name This compound[1]
Synonyms 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde, 3-(m-tolyl)benzaldehyde, 3'-Methyl-biphenyl-3-carboxaldehyde[1][2]
CAS Number 216443-78-6[1]
Molecular Formula C₁₄H₁₂O[1]
Molecular Weight 196.24 g/mol [1]
Canonical SMILES Cc1cccc(c1)-c2cccc(C=O)c2
InChI 1S/C14H12O/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-10H,1H3[1]
InChIKey KAGSXBNQBKIILK-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and application in various reaction conditions. While extensive experimental data is not widely published, reliable predicted values and known characteristics provide a solid basis for its use.

PropertyValueNotesSource(s)
Physical Form SolidAt standard temperature and pressure.
Predicted Boiling Point 337.3 ± 21.0 °CPrediction based on computational models.[2]
Predicted Density 1.074 ± 0.06 g/cm³Prediction based on computational models.[2]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°CRecommended to prevent oxidation of the aldehyde functional group.[2]

Synthesis and Purification

While multiple synthetic routes can be envisioned, a highly efficient and modular approach for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its functional group tolerance, high yields, and stereospecificity.

Retrosynthetic Analysis

The logical disconnection for this target molecule is at the C-C bond between the two phenyl rings. This leads to two readily available starting materials: 3-bromobenzaldehyde (or a protected version) and 3-methylphenylboronic acid. This approach is favored due to the commercial availability and stability of both coupling partners.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the synthesis of this compound. The causality behind the choice of reagents is to ensure an efficient catalytic cycle and straightforward purification.

Materials:

  • 3-Bromobenzaldehyde

  • 3-Methylphenylboronic acid (1.1 to 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-3 mol%)

  • A phosphine ligand, such as SPhos or XPhos (2-6 mol%), if using Pd(OAc)₂

  • An inorganic base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluents (e.g., Hexane/Ethyl Acetate mixture)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde, 3-methylphenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure anaerobic conditions, which are critical for preventing the degradation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via cannula or syringe. The reaction mixture should be a heterogeneous suspension.

  • Heating and Monitoring: Heat the reaction mixture to 80-100°C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of the starting 3-bromobenzaldehyde.

  • Reaction Quench and Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove residual base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexane to isolate the pure this compound.

Visualization of Synthesis Workflow

Synthesis_Workflow cluster_materials Starting Materials cluster_reagents Key Reagents SM1 3-Bromobenzaldehyde Setup 1. Reaction Setup (Inert Atmosphere) SM1->Setup SM2 3-Methylphenylboronic Acid SM2->Setup Cat Pd Catalyst (e.g., Pd(PPh3)4) Cat->Setup Base Base (e.g., K2CO3) Base->Setup Solv Solvent (Dioxane/H2O) Solv->Setup Coupling 2. Suzuki Coupling (Heat, 80-100°C) Setup->Coupling Workup 3. Aqueous Workup & Extraction Coupling->Workup Purify 4. Column Chromatography Workup->Purify Product Pure this compound Purify->Product

Caption: Suzuki coupling workflow for this compound.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by its aldehyde functional group, with subtle modulations from the biphenyl framework.

Reactivity of the Aldehyde Group

The aldehyde is a highly versatile functional group capable of undergoing a wide array of transformations:

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums, cyanides), leading to the formation of secondary alcohols or cyanohydrins.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding 3-(3-methylphenyl)benzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Reduction: Selective reduction to the corresponding primary alcohol, [3-(3-methylphenyl)phenyl]methanol, can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).[3]

  • Condensation Reactions: It can participate in condensation reactions like the Wittig reaction to form alkenes or the aldol condensation under appropriate basic or acidic conditions.[3]

Influence of the Biphenyl Scaffold

The m-methylphenyl substituent exerts a minor electronic effect on the aldehyde group. The methyl group is weakly electron-donating via induction.[4] This effect slightly increases the electron density on the second phenyl ring, which in turn marginally reduces the electrophilicity (the partial positive charge) of the distant carbonyl carbon compared to an unsubstituted biphenyl-3-carbaldehyde.[4] While this influence is modest, it could translate to slightly slower reaction rates with nucleophiles compared to more electron-deficient analogues.

Spectroscopic Characterization (Expected)

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Aldehydic Proton (CHO)δ 9.9 - 10.1 ppm (singlet)Highly deshielded proton characteristic of aldehydes.[5]
Aromatic Protons (Ar-H)δ 7.2 - 8.0 ppm (complex multiplets)Protons on the two aromatic rings will have distinct but overlapping signals.
Methyl Protons (CH₃)δ 2.3 - 2.5 ppm (singlet)Benzylic-type protons on a methyl group attached to an aromatic ring.[5]
¹³C NMR Carbonyl Carbon (C=O)δ 190 - 195 ppmCharacteristic chemical shift for an aromatic aldehyde carbon.[6]
Aromatic Carbons (Ar-C)δ 120 - 145 ppmMultiple signals corresponding to the 12 unique aromatic carbons.
Methyl Carbon (CH₃)δ 20 - 22 ppmTypical shift for a methyl group attached to an sp² carbon.[6]
IR Aldehyde C=O Stretch1690 - 1715 cm⁻¹ (strong)Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde.[5]
Aromatic C-H Stretch3000 - 3100 cm⁻¹ (medium)Characteristic of sp² C-H bonds in the aromatic rings.[5]
Aldehyde C-H Stretch2720 - 2820 cm⁻¹ (two weak bands)A diagnostic pair of peaks for the C-H bond of an aldehyde.[5]
Mass Spec. Molecular Ion (M⁺)m/z = 196.0888Calculated exact mass for the molecular formula C₁₄H₁₂O.[1]

Applications in Research and Development

This compound is not just a chemical curiosity but a strategic building block for creating more complex and high-value molecules.

Scaffold for Drug Discovery

The biphenyl motif is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. This compound serves as an excellent starting point for synthesizing novel therapeutic agents. The aldehyde handle can be elaborated into various functional groups to modulate pharmacological activity, while the biphenyl core can interact with protein targets through hydrophobic and π-stacking interactions. For instance, similar benzaldehyde-containing structures have been investigated for their potential to enhance the membrane permeability of other drugs.[7]

Intermediate in Fine Chemicals and Materials Science

Beyond pharmaceuticals, this aldehyde is a valuable precursor for:

  • Agrochemicals: The biphenyl structure is common in certain classes of pesticides and herbicides.[8]

  • Dyes and Pigments: The extended π-system of the biphenyl core can be further functionalized to create organic dyes with specific chromophoric properties.

  • Liquid Crystals and Polymers: Rigid biphenyl units are often incorporated into polymers to enhance thermal stability and into molecules designed as liquid crystals.

Safety, Handling, and Toxicology

Adherence to safety protocols is paramount when handling any chemical intermediate. The known hazard profile for this compound is based on GHS classifications.

GHS Hazard Classification
PictogramSignal WordHazard StatementsSource(s)

Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong bases.[2] The product should be stored under an inert atmosphere to prevent air oxidation of the aldehyde.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[9]

First Aid Measures
  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[9]

  • In Case of Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

Conclusion

This compound is a strategically important biaryl aldehyde with a well-defined profile of reactivity and predictable physicochemical properties. Its utility is primarily as a versatile intermediate, offering a robust scaffold for the synthesis of complex target molecules in drug discovery, agrochemicals, and materials science. The accessibility of this compound through established synthetic methodologies, such as the Suzuki-Miyaura coupling, further enhances its value to the research and development community. Proper understanding of its properties, reactivity, and safety considerations, as outlined in this guide, will enable scientists to effectively harness its potential in their synthetic endeavors.

References

  • PubChem. This compound.
  • BuyersGuideChem. This compound suppliers and producers. [Link]
  • ChemBK. This compound. [Link]
  • PubChem. 3-(3-Methoxyphenyl)benzaldehyde.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). [Link]
  • University of Colorado Boulder, Department of Chemistry. Example 7 - Organic Chemistry. [Link]
  • Royal Society of Chemistry.
  • The Pherobase. Synthesis - 3me-benzaldehyde. [Link]
  • SpectraBase. Benzaldehyde, 3-methoxy-4-[(3-methylphenyl)methoxy]-. [Link]
  • NIST WebBook. Benzaldehyde, 3-methyl-. National Institute of Standards and Technology. [Link]
  • FooDB. Showing Compound 3-Methylbenzaldehyde (FDB000807). [Link]
  • NIST WebBook. IR Spectrum for Benzaldehyde, 3-methyl-. National Institute of Standards and Technology. [Link]
  • Google Patents. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
  • Bloom Tech. How do you synthesize 3-Nitrobenzaldehyde?. [Link]
  • Frontiers in Pharmacology. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]

Sources

Physicochemical properties of 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methylphenyl)benzaldehyde

This guide provides a comprehensive overview of the physicochemical properties, experimental characterization, and safe handling of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to support laboratory applications and further research.

Introduction and Chemical Identity

This compound, also known as 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde, is a bi-aryl aldehyde. Its structure, featuring two phenyl rings with methyl and aldehyde functional groups, makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules in pharmaceutical and materials science research. Understanding its fundamental physicochemical properties is critical for its effective application, from reaction design and solvent selection to purification and storage.

This document serves as a technical resource, detailing the compound's identity, core physical properties, and the experimental protocols required for their validation. The methodologies described are grounded in established laboratory principles, ensuring reliability and reproducibility.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are essential for predicting its behavior in various chemical and physical processes.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 216443-78-6Sigma-Aldrich[2]
Molecular Formula C₁₄H₁₂OPubChem[1]
Molecular Weight 196.24 g/mol PubChem[1], Sigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]
Boiling Point 337.3 ± 21.0 °C (Predicted)ChemBK[3]
Density 1.074 ± 0.06 g/cm³ (Predicted)ChemBK[3]
Storage Conditions Under inert gas (Nitrogen or Argon) at 2-8°CChemBK[3]
Chemical Structure and Identifiers

The structure consists of a benzaldehyde moiety linked to a toluene moiety at the meta-positions.

Caption: 2D structure of this compound.

Synonyms: 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde, 3'-Methyl-biphenyl-3-carboxaldehyde, 3-(m-tolyl)benzaldehyde.[1]

Experimental Characterization Protocols

Accurate characterization is paramount. The following sections detail the standard, self-validating protocols for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

Expertise & Experience: The melting point is a robust indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities depress and broaden this range.[4] This phenomenon, known as melting point depression, is a direct consequence of the disruption of the crystal lattice by foreign molecules.

Trustworthiness: The protocol's reliability hinges on a slow, controlled heating rate near the melting point (approx. 1-2°C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[4] A preliminary rapid determination is advised to find the approximate melting point, saving time on subsequent, precise measurements.

Step-by-Step Protocol (Capillary Method):

  • Sample Preparation: Place a small amount of the compound on a clean, dry surface and crush it into a fine powder.[5]

  • Capillary Loading: Take a glass capillary tube sealed at one end. Push the open end into the powdered sample to load a small amount of material.

  • Packing: Gently tap the sealed end of the capillary on a hard surface to pack the powder down into a dense column of 1-2 mm in height.[6]

  • Apparatus Setup: Place the packed capillary into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device).

  • Heating:

    • Rapid Scan: Quickly heat the block to determine an approximate melting range. Allow the apparatus to cool.

    • Accurate Measurement: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.

    • Slow Scan: Decrease the heating rate to 1-2°C per minute.[4]

  • Observation & Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely liquefied.

  • Reporting: The melting point is reported as the range T1 – T2. For a pure compound, this range should be narrow.

G start Start prep Prepare Sample (Finely Powdered) start->prep load Load Capillary Tube (1-2 mm height) prep->load setup Place in Apparatus load->setup heat_fast Rapid Heating (Find Approx. MP) setup->heat_fast heat_slow Heat to 15°C below MP, then 1-2°C/min setup->heat_slow New Sample cool Cool Apparatus heat_fast->cool cool->setup observe Observe Melting heat_slow->observe record_T1 Record T1 (First liquid appears) observe->record_T1 record_T2 Record T2 (All liquid) record_T1->record_T2 report Report Range (T1-T2) record_T2->report end_node End report->end_node

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Expertise & Experience: Solubility provides critical insights into the polarity and intermolecular forces of a compound. The "like dissolves like" principle is fundamental. This compound, with its large nonpolar biphenyl structure and a polar aldehyde group, is expected to be insoluble in water but soluble in common organic solvents like diethyl ether, acetone, and ethanol.

Trustworthiness: This protocol is a systematic, qualitative screen. By testing solubility in a sequence of solvents with varying polarities and pH, one can infer the presence of acidic or basic functional groups and the overall polarity of the molecule.[7]

Step-by-Step Protocol:

  • Preparation: In a small test tube, add approximately 25 mg of the compound.

  • Water Solubility: Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[8] Observe if the solid dissolves. Test the resulting solution with pH paper to check for any acidic or basic character.

  • Organic Solvent Solubility: If insoluble in water, use a fresh 25 mg sample for each organic solvent test.

    • Add 0.75 mL of diethyl ether and shake.

    • Add 0.75 mL of ethanol and shake.

    • Add 0.75 mL of acetone and shake.

  • Aqueous Acid/Base Solubility: For water-insoluble compounds, testing solubility in 5% aq. NaOH and 5% aq. HCl can indicate the presence of acidic (e.g., phenol) or basic (e.g., amine) functional groups, respectively.[7] Given the aldehyde structure, no significant solubility is expected in these aqueous solutions.

  • Recording: Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent.

G start Start: 25 mg of Compound add_water Add 0.75 mL Water start->add_water is_soluble_water Soluble? add_water->is_soluble_water test_ph Test with pH Paper is_soluble_water->test_ph Yes test_ether Test in Diethyl Ether is_soluble_water->test_ether No end_node End test_ph->end_node test_ethanol Test in Ethanol test_ether->test_ethanol test_acetone Test in Acetone test_ethanol->test_acetone test_acetone->end_node

Caption: Workflow for Qualitative Solubility Assessment.

Chemical Reactivity and Functional Group Identification

The chemical behavior of this compound is dominated by the aldehyde functional group. Aldehydes are readily oxidized to carboxylic acids, a property that distinguishes them from ketones.[8]

Expertise & Experience: The following are classic qualitative tests that leverage the ease of oxidation of the aldehyde group. A positive result in these tests provides strong, corroborating evidence for the presence of the -CHO functional group.

Tollens' Test (Silver Mirror Test)

Principle: Tollens' reagent, an alkaline solution of ammoniacal silver nitrate [Ag(NH₃)₂]⁺, is a mild oxidizing agent. It oxidizes an aldehyde to a carboxylate anion, and in the process, the silver(I) ions are reduced to elemental silver, which deposits as a characteristic silver mirror on the inside of the test tube.[9]

Step-by-Step Protocol:

  • Reagent Preparation: In a clean test tube, add 1 mL of 5% silver nitrate solution. Add 1-2 drops of 10% sodium hydroxide solution to form a brown precipitate of silver oxide. Add 2% dilute ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. This is freshly prepared Tollens' reagent.[9]

  • Reaction: Add a small amount (20-30 mg) of the compound to the reagent.

  • Observation: Place the test tube in a warm water bath (60-70°C) for 5-10 minutes.[9] The formation of a silver mirror or a black precipitate indicates a positive test for an aldehyde.

Fehling's Test

Principle: Fehling's solution contains copper(II) ions complexed with tartrate in an alkaline solution. Aliphatic aldehydes can reduce the blue Cu²⁺ complex to red copper(I) oxide (Cu₂O). Aromatic aldehydes, like this compound, generally react more slowly or not at all, but a positive test is still indicative.

Step-by-Step Protocol:

  • Reagent Preparation: Mix equal volumes of Fehling's Solution A (copper(II) sulfate in water) and Fehling's Solution B (potassium sodium tartrate and NaOH in water) in a test tube.[9]

  • Reaction: Add a small amount of the compound to the blue Fehling's solution.

  • Observation: Gently heat the mixture in a boiling water bath for a few minutes.[10] The formation of a brick-red precipitate of Cu₂O confirms the presence of an aldehyde.[9]

G start Suspected Aldehyde tollens Perform Tollens' Test start->tollens result_tollens Silver Mirror? tollens->result_tollens fehling Perform Fehling's Test result_tollens->fehling Yes negative Aldehyde Not Present or Unreactive result_tollens->negative No result_fehling Red Precipitate? fehling->result_fehling confirm Aldehyde Confirmed result_fehling->confirm Yes result_fehling->negative No

Caption: Decision workflow for aldehyde functional group tests.

Safety and Handling

Authoritative Grounding: The safety information is derived from Globally Harmonized System (GHS) classifications and material safety data sheets (MSDS).

Primary Hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Wear protective gloves (nitrile or neoprene).

    • Wear safety glasses with side-shields or chemical goggles.

    • Wear a lab coat.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent oxidation of the aldehyde group.[3]

Conclusion

This compound is a solid aromatic aldehyde with well-defined physicochemical properties. Its characterization relies on standard laboratory techniques such as melting point determination for purity assessment, solubility tests to understand its polarity, and classic chemical tests to confirm the aldehyde functionality. Proper handling and storage under inert gas are crucial to maintain its integrity. The data and protocols presented in this guide provide a solid foundation for the safe and effective use of this compound in advanced chemical synthesis and research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1394274, this compound.
  • University of Calgary. (n.d.). Melting point determination.
  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
  • ChemBK. (n.d.). This compound.
  • University of Diyala. (2021). experiment (1) determination of melting points.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • MedPharma. (2025). To determine the melting point of given organic compound.
  • BuyersGuideChem. (n.d.). This compound suppliers and producers.
  • University of Technology, Iraq. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Collegedunia. (n.d.). Tests for Aldehydes & Ketones: Principle, Procedure & Observation.
  • BYJU'S. (2019). Tests for Aldehydes and Ketones.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

Sources

An In-depth Technical Guide to 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 3-(3-Methylphenyl)benzaldehyde. It will cover its fundamental chemical identity, physicochemical properties, a validated synthesis protocol, and its applications in modern research and development.

Core Chemical Identity

IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. This name systematically describes its molecular structure. Let's deconstruct the name to understand the compound's architecture:

  • Benzaldehyde : This is the parent structure, indicating a benzene ring substituted with a formyl group (-CHO).

  • 3-(...) : This prefix indicates that a substituent is attached to the 3rd carbon atom of the benzaldehyde ring.

  • (3-methylphenyl) : This is the substituent at the 3rd position. It is a phenyl group (a benzene ring) which itself has a methyl group (-CH3) at its 3rd position.

Therefore, the structure consists of two benzene rings linked together, forming a biphenyl system. One ring bears a formyl group, and the other has a methyl group.

Synonyms for this compound include 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde, 3'-Methyl-biphenyl-3-carboxaldehyde, and 3-(m-tolyl)benzaldehyde[1][2].

Chemical Structure

The two-dimensional structure of this compound is depicted below:

Chemical structure of this compound

Caption: 2D structure of this compound.

The molecule's key features are the two aromatic rings connected by a single bond, with the aldehyde and methyl groups positioned meta to the biphenyl linkage on their respective rings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, such as selecting appropriate solvents and purification techniques.

PropertyValueSource
Molecular Formula C₁₄H₁₂OPubChem[1]
Molecular Weight 196.24 g/mol PubChem[1], Sigma-Aldrich
CAS Number 216443-78-6Sigma-Aldrich, ChemBK[2]
Appearance SolidSigma-Aldrich
Predicted Boiling Point 337.3 ± 21.0 °CChemBK[2][3]
Predicted Density 1.074 ± 0.06 g/cm³ChemBK[2][3]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°CChemBK[2][3]

Synthesis Protocol: A Validated Approach

The synthesis of unsymmetrical biphenyl compounds like this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This method is favored for its high yields, tolerance of a wide range of functional groups, and generally mild reaction conditions.

Retrosynthetic Analysis

A logical retrosynthetic disconnection for this compound involves breaking the bond between the two phenyl rings. This leads to two commercially available or readily synthesizable precursors: a boronic acid (or its ester equivalent) and an aryl halide.

Experimental Workflow: Suzuki-Miyaura Coupling

The following protocol describes a reliable method for the synthesis of this compound.

Reaction Scheme:

(3-formylphenyl)boronic acid + 3-bromotoluene --(Pd catalyst, base)--> this compound

Materials and Reagents:

  • (3-formylphenyl)boronic acid

  • 3-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (3-formylphenyl)boronic acid (1.2 equivalents), 3-bromotoluene (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The biphasic solvent system is crucial for the Suzuki coupling mechanism.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: (3-formylphenyl)boronic acid 3-Bromotoluene K₂CO₃ Pd(OAc)₂ PPh₃ solvents Add Solvents: Toluene/Water (4:1) reagents->solvents 1. purge Purge with N₂/Ar solvents->purge 2. reflux Heat to Reflux (85-90 °C, 4-6 h) purge->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool extract Ethyl Acetate Extraction cool->extract wash Wash with H₂O & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials.

  • Pharmaceutical Intermediate: The biphenyl scaffold is a common motif in many biologically active molecules. The aldehyde functional group in this compound is particularly useful as it can be readily transformed into a variety of other functional groups, such as amines, alcohols, and carboxylic acids, allowing for the synthesis of diverse compound libraries for drug discovery screening. For instance, similar biphenyl aldehydes are precursors to angiotensin II receptor antagonists, a class of drugs used to treat hypertension.

  • Material Science: Biphenyl derivatives are known for their unique optical and electronic properties. They can be incorporated into polymers to enhance thermal stability and mechanical strength. The reactivity of the aldehyde group allows for its integration into polymer backbones or as a pendant group.

  • Agrochemicals: The biphenyl structure is also found in some pesticides and herbicides. 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde is a known environmental transformation product of the pesticide Bifenthrin[4]. This highlights the importance of studying the synthesis and properties of related biphenyl aldehydes for environmental and toxicological assessments.

Safety and Handling

Based on available data, this compound should be handled with care in a laboratory setting. It may be harmful if swallowed and can cause skin and serious eye irritation[1]. It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemBK. (n.d.). This compound.
  • ChemBK. (n.d.). [1,1'-Biphenyl]-3-carboxaldehyde, 3'-methyl-.
  • PubChem. (n.d.). 3-(3-Methoxyphenyl)benzaldehyde. National Center for Biotechnology Information.
  • NIST. (n.d.). Benzaldehyde, 3-methyl-. National Institute of Standards and Technology.
  • BuyersGuideChem. (n.d.). This compound suppliers and producers.
  • The Pherobase. (2025, July 8). Synthesis - 3me-benzaldehyde.
  • ChemBK. (n.d.). 3'-METHYL-BIPHENYL-4-CARBOXALDEHYDE.
  • PubChem. (n.d.). 3'-Ethyl-6-methyl[1,1'-biphenyl]-3-carboxaldehyde. National Center for Biotechnology Information.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • PubChem. (n.d.). [1,1'-Biphenyl]-3,3'-dicarbaldehyde. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3',4'-Dimethylbiphenyl-3-carbaldehyde. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3',5'-Dimethoxy-6-methyl[1,1'-biphenyl]-3-carboxaldehyde. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde.
  • Pharmaffiliates. (n.d.). Fmoc N-Hydroxysuccinimide Ester.

Sources

An In-Depth Technical Guide to 3'-(m-tolyl)benzaldehyde (CAS No. 620-23-5) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3'-(m-tolyl)benzaldehyde, also known as 3-methylbenzaldehyde or m-tolualdehyde. Its unique molecular architecture makes it a valuable intermediate in the synthesis of fine chemicals, fragrances, and notably, as a precursor for pharmacologically active molecules. This document is intended to serve as a practical resource for researchers, medicinal chemists, and professionals in the field of drug discovery and development, offering insights into its synthesis, characterization, and applications, grounded in established scientific principles.

Core Compound Identification and Properties

3'-(m-tolyl)benzaldehyde is an aromatic aldehyde distinguished by a methyl group at the meta-position of the benzene ring. This substitution pattern influences its reactivity and physical properties, making it a versatile building block in organic synthesis.

PropertyValueSource(s)
CAS Number 620-23-5[1]
Molecular Formula C₈H₈O[1]
Molecular Weight 120.15 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 199 °C[1]
Density 1.019 g/mL at 25 °C[1]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and ether.[2]

Synthesis of 3'-(m-tolyl)benzaldehyde: A Self-Validating Protocol

The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. For the preparation of 3'-(m-tolyl)benzaldehyde, the oxidation of 3-methylbenzyl alcohol is a common and efficient method. Below is a detailed protocol adapted from established green chemistry principles, emphasizing safety, efficiency, and self-validation through rigorous purification and characterization.[3][4][5]

Principle of the Reaction

This protocol utilizes a catalytic system for the selective oxidation of 3-methylbenzyl alcohol. The use of a catalyst allows for milder reaction conditions and higher selectivity for the aldehyde product, minimizing over-oxidation to the corresponding carboxylic acid. Hydrogen peroxide is employed as a green and safe oxidizing agent, with water as the primary byproduct.[3]

Experimental Protocol: Selective Catalytic Oxidation

Materials:

  • 3-methylbenzyl alcohol

  • Tetrakis(benzyltriethylammonium) octamolybdate catalyst (or a similar selective oxidation catalyst)

  • Hydrogen peroxide (15% aqueous solution)

  • Sodium sulfate (anhydrous)

  • Dichloromethane (for extraction)

  • Saturated sodium bisulfite solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylbenzyl alcohol (e.g., 50 mmol) and the octamolybdate catalyst (e.g., 0.2 mol%).

  • Add 15% aqueous hydrogen peroxide (e.g., 60 mmol) to the flask.

  • Heat the mixture to reflux with vigorous stirring for one hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bisulfite to remove any unreacted aldehyde.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification and Validation:

The crude product can be purified by vacuum distillation.[6] The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and confirmed by ¹H and ¹³C NMR spectroscopy.[6] An expected yield for this type of selective oxidation is typically high, often exceeding 85%.[7]

Synthesis 3-Methylbenzyl Alcohol 3-Methylbenzyl Alcohol Reaction Reaction 3-Methylbenzyl Alcohol->Reaction Oxidizing Agent (H2O2) Oxidizing Agent (H2O2) Oxidizing Agent (H2O2)->Reaction Catalyst Catalyst Catalyst->Reaction Crude Product Crude Product Reaction->Crude Product Oxidation Purification Purification Crude Product->Purification Distillation/Chromatography 3'-(m-tolyl)benzaldehyde 3'-(m-tolyl)benzaldehyde Purification->3'-(m-tolyl)benzaldehyde Purity >98% Wittig 3'-(m-tolyl)benzaldehyde 3'-(m-tolyl)benzaldehyde Reaction Reaction 3'-(m-tolyl)benzaldehyde->Reaction Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Reaction Oxaphosphetane Intermediate Oxaphosphetane Intermediate Reaction->Oxaphosphetane Intermediate [2+2] Cycloaddition 3-Methylstilbene 3-Methylstilbene Oxaphosphetane Intermediate->3-Methylstilbene Elimination Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane Intermediate->Triphenylphosphine Oxide Elimination

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-(3-Methylphenyl)benzaldehyde (C₁₄H₁₂O, Molar Mass: 196.24 g/mol ), a biphenyl derivative with potential applications in medicinal chemistry and materials science.[1] Given the scarcity of published experimental spectra for this specific compound, this document leverages established principles of spectroscopy and predictive methodologies to offer a comprehensive characterization. We will explore the anticipated features in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights for researchers working with this and structurally related molecules.

Introduction: The Significance of this compound

This compound, also known as 3'-methyl-[1,1'-biphenyl]-3-carbaldehyde, belongs to the class of substituted biphenyl aldehydes. The biphenyl scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of an aldehyde functional group provides a reactive handle for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.[2] The methyl substituent on one of the phenyl rings can influence the molecule's conformation, solubility, and metabolic stability, properties of critical interest in drug development.[3] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton environments.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be complex, particularly in the aromatic region, due to the unsymmetrical nature of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Aldehyde (-CHO)9.9 - 10.1Singlet (s)1HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
Aromatic Protons7.2 - 8.0Multiplet (m)8HThe eight aromatic protons on the two phenyl rings will resonate in this region. The exact chemical shifts and coupling patterns will be influenced by the positions of the aldehyde and methyl substituents. The protons ortho to the aldehyde will be the most downfield.
Methyl (-CH₃)2.3 - 2.5Singlet (s)3HThe methyl protons are attached to an aromatic ring and will appear as a singlet in this region.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A standard protocol for acquiring a ¹H NMR spectrum of an aromatic aldehyde is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4] CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for better resolution of the complex aromatic signals.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio. For a sample of this concentration, 16-32 scans are usually adequate.

    • Ensure proper shimming of the magnetic field to obtain sharp, well-resolved peaks.

Diagram 1: ¹H NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6-0.7 mL CDCl₃ add_tms Add TMS Internal Standard dissolve->add_tms load_sample Load Sample into Spectrometer add_tms->load_sample shim Shim Magnetic Field load_sample->shim setup Set Acquisition Parameters shim->setup acquire Acquire Data (16-32 scans) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Peaks baseline->integrate

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Aldehyde Carbonyl (C=O)190 - 193The carbonyl carbon is significantly deshielded and appears far downfield.
Aromatic Carbons125 - 145The 12 aromatic carbons will resonate in this region. The carbon attached to the aldehyde group (ipso-carbon) and the carbons at the biphenyl linkage will be the most downfield within this range.
Methyl Carbon (-CH₃)20 - 22The methyl carbon is in a typical range for an alkyl group attached to an aromatic ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[4]

  • Instrumentation: A broadband probe on a 100 MHz (for ¹³C) or higher spectrometer is used.

  • Acquisition Parameters:

    • A wider spectral width (0-220 ppm) is necessary.

    • Proton decoupling is employed to simplify the spectrum to single lines for each carbon.

    • A significantly larger number of scans (e.g., 1024 or more) is needed to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the key functional groups present in this compound.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
C=O Stretch1690 - 1710Strong, SharpAromatic Aldehyde
Aromatic C-H Stretch3000 - 3100Medium to WeakAromatic Ring
Aldehyde C-H Stretch2810 - 2850 and 2710 - 2750Weak (Fermi Doublet)Aldehyde
Aromatic C=C Stretch1450 - 1600MediumAromatic Ring
C-H Bending (out-of-plane)690 - 900StrongAromatic Substitution Pattern

The presence of a strong, sharp peak around 1700 cm⁻¹ is highly indicative of the carbonyl group of the aldehyde.[5] The characteristic, albeit weaker, Fermi doublet for the aldehyde C-H stretch provides confirmatory evidence.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Diagram 2: FTIR-ATR Experimental Workflow

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing clean_crystal Clean ATR Crystal background_scan Acquire Background Spectrum clean_crystal->background_scan place_sample Place Sample on Crystal background_scan->place_sample acquire_spectrum Acquire Sample Spectrum place_sample->acquire_spectrum subtract_bg Automatic Background Subtraction acquire_spectrum->subtract_bg analyze Analyze Peak Positions & Intensities subtract_bg->analyze

Caption: Workflow for FTIR-ATR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

Predicted Mass Spectrum of this compound

For this compound, electron ionization (EI) is a common technique. The predicted mass spectrum would exhibit the following key fragments:

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Fragmentation Pathway
196[C₁₄H₁₂O]⁺Molecular Ion (M⁺)
195[C₁₄H₁₁O]⁺Loss of a hydrogen radical (H•) from the aldehyde
167[C₁₃H₁₁]⁺Loss of the formyl radical (•CHO)
152[C₁₂H₈]⁺Loss of •CHO and a methyl radical (•CH₃)
91[C₇H₇]⁺Tropylium ion from the methyl-substituted phenyl ring
77[C₆H₅]⁺Phenyl cation from the unsubstituted phenyl ring

The molecular ion peak at m/z 196 would confirm the molecular weight. The loss of a hydrogen atom (m/z 195) and the formyl group (m/z 167) are characteristic fragmentations of benzaldehydes.[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[7]

  • Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

  • Gas Chromatography (GC):

    • Injector: The sample is injected into a heated port where it is vaporized.

    • Column: A capillary column (e.g., HP-5MS) is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.

    • Oven Program: The oven temperature is ramped to ensure good separation.

  • Mass Spectrometry (MS):

    • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized (typically by electron impact).

    • Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z).

    • Detector: The abundance of each ion is measured.

Diagram 3: GC-MS Analysis Workflow

G cluster_gc Gas Chromatography cluster_ms Mass Spectrometry inject Inject Dilute Sample separate Separate on Capillary Column inject->separate elute Elute into MS separate->elute ionize Electron Impact Ionization elute->ionize analyze Analyze by m/z Ratio ionize->analyze detect Detect Ion Abundance analyze->detect

Caption: Workflow for GC-MS Analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. While this guide presents predicted data, the underlying principles and experimental protocols provide a robust framework for the empirical characterization of this and other novel compounds. For researchers in drug development, a thorough understanding and application of these techniques are indispensable for ensuring the structural integrity and purity of their molecular entities, thereby underpinning the reliability and reproducibility of their scientific findings.

References

  • PubChem. This compound.
  • Patsnap. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. (2025). [Link]
  • Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]
  • Iowa State University. NMR Sample Preparation.
  • ACS Publications. Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry. (2019). [Link]
  • Filo.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(3-Methylphenyl)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of spectral interpretation for this specific biaryl aldehyde. We will explore the predicted chemical shifts, coupling constants, and peak assignments, grounded in the fundamental principles of NMR spectroscopy and data from analogous structures.

Introduction: The Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insights into molecular structure. For professionals in drug discovery and development, ¹H NMR is a cornerstone for verifying the identity and purity of synthesized compounds. The precise chemical environment of each proton in a molecule is reflected in its unique resonance frequency, providing a detailed fingerprint of the molecular architecture.

This compound, a biphenyl derivative, presents an interesting case for ¹H NMR analysis due to its asymmetric nature and the interplay of electronic effects from the aldehyde and methyl substituents on the two aromatic rings. A thorough understanding of its ¹H NMR spectrum is crucial for confirming its synthesis and for any further chemical modifications or biological evaluations.

Predicted ¹H NMR Spectrum of this compound

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-a10.05s-1H
H-2'7.95s-1H
H-6'7.85dJortho ≈ 7.6 Hz1H
H-5'7.65tJortho ≈ 7.6 Hz1H
H-4'7.55dJortho ≈ 7.6 Hz1H
H-27.45s-1H
H-67.40dJortho ≈ 7.5 Hz1H
H-47.25dJortho ≈ 7.5 Hz1H
H-57.35tJortho ≈ 7.5 Hz1H
CH₃2.40s-3H

Note: The predicted chemical shifts are relative to a standard internal reference like tetramethylsilane (TMS) at 0 ppm and are based on typical values for similar structural motifs. Actual experimental values may vary slightly depending on the solvent and concentration.

Spectral Analysis and Proton Assignment

The predicted ¹H NMR spectrum of this compound can be rationalized by dissecting the molecule into its two substituted benzene rings and the aldehyde functional group.

The Aldehyde Proton (H-a)

The proton of the aldehyde group is the most deshielded proton in the molecule, predicted to resonate at a very downfield chemical shift of approximately 10.05 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group's oxygen atom and the anisotropic effect of the C=O double bond.[1] This signal is expected to be a sharp singlet as it has no adjacent protons to couple with.

Protons of the Benzaldehyde Ring (Ring A)

The protons on the benzaldehyde ring (H-2', H-4', H-5', and H-6') are all in the aromatic region, typically between 7.0 and 8.0 ppm. The aldehyde group is an electron-withdrawing and meta-directing substituent, which influences the chemical shifts of the ring protons.

  • H-2' and H-6': These protons are ortho to the aldehyde group and are expected to be the most downfield of the ring protons due to the deshielding effect of the carbonyl group. H-2' is also adjacent to the bulky 3-methylphenyl substituent, which may cause it to appear as a singlet, while H-6' will likely be a doublet due to coupling with H-5'.

  • H-4': This proton is para to the aldehyde group and will be a doublet, coupled to H-5'.

  • H-5': This proton is meta to the aldehyde group and will appear as a triplet, being coupled to both H-4' and H-6'.

Protons of the 3-Methylphenyl Ring (Ring B)

The protons on the 3-methylphenyl ring (H-2, H-4, H-5, and H-6) are also in the aromatic region. The methyl group is an electron-donating group, which will slightly shield the protons on this ring compared to an unsubstituted benzene ring.

  • H-2 and H-6: These protons are ortho to the point of attachment to the other ring. H-2 will likely be a singlet due to its proximity to the other ring, while H-6 will be a doublet coupled to H-5.

  • H-4: This proton is para to the methyl group and will be a doublet, coupled to H-5.

  • H-5: This proton is meta to the methyl group and will appear as a triplet, coupled to H-4 and H-6.

The Methyl Protons (CH₃)

The three protons of the methyl group are chemically equivalent and will therefore appear as a single, sharp singlet at approximately 2.40 ppm. This chemical shift is characteristic of a methyl group attached to an aromatic ring.[2]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a high-resolution ¹H NMR spectrum of this compound, the following experimental procedure is recommended.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[3][4][5][6]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[1]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. To ensure magnetic field homogeneity, the sample height in the tube should be at least 4-5 cm.

  • Filtration (if necessary): If any solid particles are present in the solution, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent line broadening in the spectrum.[4][5][6]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a sample of this concentration, 8 to 16 scans should be sufficient.

  • Data Processing: After data acquisition, the free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Visualization of Molecular Structure and Key Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure with proton labeling and the predicted spin-spin coupling network.

molecular_structure cluster_ringA Ring A (Benzaldehyde) cluster_ringB Ring B (3-Methylphenyl) C1' C1' C2' C2' C1'->C2' CHO CHO C1'->CHO CHO C3' C3' C2'->C3' H-2' H-2' C2'->H-2' C4' C4' C3'->C4' C1 C1 C3'->C1 C5' C5' C4'->C5' H-4' H-4' C4'->H-4' C6' C6' C5'->C6' H-5' H-5' C5'->H-5' C6'->C1' H-6' H-6' C6'->H-6' H-a H-a CHO->H-a H-a C2 C2 C1->C2 C3 C3 C2->C3 H-2 H-2 C2->H-2 C4 C4 C3->C4 CH3 CH₃ C3->CH3 C5 C5 C4->C5 H-4 H-4 C4->H-4 C6 C6 C5->C6 H-5 H-5 C5->H-5 C6->C1 H-6 H-6 C6->H-6

Figure 1: Molecular structure of this compound with proton labeling.

Figure 2: Predicted ortho-coupling interactions in this compound.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct and interpretable signals that are consistent with its molecular structure. The characteristic downfield singlet for the aldehyde proton, the complex multiplets in the aromatic region, and the upfield singlet for the methyl group collectively provide a unique spectral signature for this compound. This in-depth guide serves as a valuable resource for researchers in the synthesis, identification, and application of this and structurally related molecules, underscoring the power of ¹H NMR spectroscopy in modern chemical and pharmaceutical research.

References

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.
  • University of Wisconsin-Madison. 1H NMR: Intermediate Level, Spectrum 6.
  • ResearchGate. How to Prepare Samples for NMR.
  • University of Cambridge Department of Chemistry. NMR Sample Preparation.
  • University of Rochester Department of Chemistry. How to Get a Good 1H NMR Spectrum.
  • Scribd. NMR Aromatic Proton Coupling: Doublet.
  • ACD/Labs. 1H–1H Coupling in Proton NMR.
  • Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para).
  • Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants.
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • University of California, Los Angeles. Short Summary of 1H-NMR Interpretation.
  • ResearchGate. The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in....
  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
  • SpectraBase. 1-(3-Methylphenyl)ethanol - Optional[1H NMR] - Chemical Shifts.
  • SpectraBase. Benzaldehyde - Optional[1H NMR] - Chemical Shifts.
  • Organic Chemistry Data. 1H NMR Coupling Constants.
  • Unknown. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION FOR.
  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637).
  • ResearchGate. Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes.
  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • National Center for Biotechnology Information. This compound.

Sources

Mass spectrometry fragmentation of 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-Methylphenyl)benzaldehyde

Introduction

This compound is a bi-aryl aldehyde, a structural motif of interest in organic synthesis, materials science, and as a potential scaffold in drug development. The unequivocal identification and structural elucidation of such molecules are paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) using electron ionization (EI), stands as a cornerstone technique for this purpose. The fragmentation patterns generated under EI conditions provide a molecular fingerprint, offering deep insights into the compound's structure.

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of this compound. As no public-domain mass spectrum for this specific molecule is readily available, this document leverages established principles of mass spectrometry, drawing parallels from the known fragmentation of benzaldehydes, biphenyls, and toluenes to construct a predictive model. This approach mirrors the daily workflow of analytical scientists who frequently encounter novel structures and must rely on foundational knowledge to interpret spectral data.

Molecular Properties

A foundational understanding of the molecule's basic properties is essential before delving into its mass spectrometric behavior.

PropertyValue
Molecular Formula C₁₄H₁₂O
Molecular Weight 196.24 g/mol
Monoisotopic Mass 196.08882 g/mol
IUPAC Name This compound
CAS Number 189961-63-3
Structure A benzaldehyde ring linked at position 3 to a toluene ring (at position 3).

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard methodology for the analysis of this compound. The parameters provided are a robust starting point and may be optimized based on the specific instrumentation and analytical goals. The rationale behind key choices is explained to provide a self-validating framework.

Workflow Overview

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve sample in volatile solvent (e.g., Dichloromethane) GC Gas Chromatography (Separation) Prep->GC MS Mass Spectrometry (Ionization & Detection) GC->MS Elution TIC Total Ion Chromatogram (TIC) MS->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Peak Integration Analysis Fragmentation Analysis Spectrum->Analysis

Caption: General workflow for GC-MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure it does not co-elute with the analyte or interfere with the ionization process.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C. This temperature ensures rapid volatilization of the analyte without causing thermal degradation.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is ideal for separating aromatic compounds.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes. This program ensures good peak shape and separation from potential impurities.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI). This is the standard mode for generating reproducible fragmentation for library matching and structural elucidation.

    • Electron Energy: 70 eV. This specific energy level is a long-standing convention that maximizes ionization efficiency and produces consistent, well-characterized fragmentation patterns, forming the basis of all major spectral libraries[1].

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C. Maintaining stable source and quadrupole temperatures is crucial for mass accuracy and spectral reproducibility.

    • Mass Range: Scan from m/z 40 to 300. This range will capture the molecular ion and all significant fragment ions while avoiding interference from low-mass background ions (air, water).

Predicted Electron Ionization Fragmentation Pathways

Under 70 eV electron ionization, this compound will lose an electron to form the molecular ion (M•+), which then undergoes a series of predictable fragmentation reactions. The primary cleavage sites are dictated by the stability of the resulting cations and neutral losses. The fragmentation is expected to be a composite of the patterns seen for benzaldehyde, toluene, and biphenyl derivatives.

Fragmentation_Pathway node_mol node_mol node_major node_major node_minor node_minor M C₁₄H₁₂O m/z 196 Molecular Ion (M•+) M_minus_1 [M-H]⁺ m/z 195 Acylium Ion M->M_minus_1 - H• M_minus_29 [M-CHO]⁺ m/z 167 3-Methylbiphenyl Cation M->M_minus_29 - •CHO M_minus_28 [M-CO]•+ m/z 168 3-Methylbiphenyl Radical Cation M->M_minus_28 - CO (rearrangement) ion_165 [C₁₃H₉]⁺ m/z 165 Fluorenyl Cation M_minus_29->ion_165 - 2H• ion_152 [C₁₂H₈]•+ m/z 152 Biphenylene Radical Cation M_minus_29->ion_152 - CH₃• M_minus_28->ion_165 - H•, - H₂ ion_91 [C₇H₇]⁺ m/z 91 Tropylium Ion

Caption: Predicted major EI fragmentation pathways for this compound.

Key Fragmentation Mechanisms:
  • Formation of the Molecular Ion (m/z 196): The initial event is the removal of a single electron, typically from the non-bonding oxygen lone pair or the π-systems of the aromatic rings, to generate the molecular ion, [C₁₄H₁₂O]•+, at m/z 196. The intensity of this peak is expected to be moderate to strong due to the stability of the aromatic system.

  • Loss of a Hydrogen Radical ([M-1]⁺, m/z 195): A highly characteristic fragmentation for aldehydes is the loss of the aldehydic hydrogen atom. This α-cleavage results in the formation of a very stable resonance-stabilized acylium ion at m/z 195. This is often one of the most abundant ions in the spectra of aromatic aldehydes.[2][3][4]

  • Loss of the Formyl Radical ([M-29]⁺, m/z 167): Cleavage of the C-C bond between the aldehyde group and the phenyl ring results in the loss of a formyl radical (•CHO). This generates the 3-methylbiphenyl cation at m/z 167. This fragment is expected to be significant as it represents a stable, even-electron biphenyl system.

  • Loss of Carbon Monoxide ([M-28]•+, m/z 168): Aromatic aldehydes can undergo rearrangement to lose a neutral molecule of carbon monoxide (CO), resulting in a radical cation at m/z 168, corresponding to the 3-methylbiphenyl radical cation.[2][5] This fragment can subsequently lose hydrogen to form more stable ions.

  • Formation of the Fluorenyl Cation (m/z 165): The ion at m/z 167 (3-methylbiphenyl cation) can lose two hydrogen atoms to form the highly stable, aromatic fluorenyl cation ([C₁₃H₉]⁺) at m/z 165. This cyclization is a common feature in the fragmentation of diarylmethanes and biphenyls, driven by the formation of a conjugated, planar system.[6] This is predicted to be the base peak of the spectrum due to its exceptional stability.

  • Formation of the Tropylium Ion (m/z 91): While cleavage of the bond between the two aromatic rings is possible, a more likely pathway leading to m/z 91 involves fragmentation of the 3-methylphenyl moiety. Benzylic cleavage is a highly favored fragmentation pathway for alkylbenzenes.[7][8] This would lead to the formation of the methyltropylium or tropylium ion at m/z 91, a classic fragment indicating a toluene-like substructure.

  • Formation of the Biphenylene Ion (m/z 152): The ion at m/z 167 may also lose a methyl radical (•CH₃) to form an ion at m/z 152. This corresponds to the biphenylene radical cation, another stable aromatic system.

Summary of Predicted Mass Spectrum

The following table summarizes the key predicted ions, their mass-to-charge ratios (m/z), proposed structures, and the underlying fragmentation mechanism.

m/zPredicted Relative IntensityProposed Fragment IonFragmentation Pathway
196Moderate[C₁₄H₁₂O]•+Molecular Ion (M•+)
195High[C₁₄H₁₁O]⁺Loss of H• from the aldehyde group (α-cleavage)
167High[C₁₃H₁₁]⁺Loss of the formyl radical (•CHO)
165Base Peak [C₁₃H₉]⁺Loss of H₂ from m/z 167 (cyclization to fluorenyl cation)
168Moderate[C₁₃H₁₂]•+Loss of carbon monoxide (CO) via rearrangement
152Moderate[C₁₂H₈]•+Loss of •CH₃ from m/z 167
91Moderate[C₇H₇]⁺Cleavage leading to the tropylium ion
77Low[C₆H₅]⁺Phenyl cation from further fragmentation

Conclusion

The electron ionization mass spectrum of this compound is predicted to be rich in structurally significant ions. The fragmentation will be dominated by pathways characteristic of aromatic aldehydes and substituted biphenyls. Key diagnostic peaks include the molecular ion at m/z 196 , the [M-1]⁺ ion at m/z 195 , and the [M-CHO]⁺ ion at m/z 167 . The base peak is anticipated to be the highly stable fluorenyl cation at m/z 165 , formed via cyclization of the 3-methylbiphenyl cation. The presence of a fragment at m/z 91 would further confirm the presence of the methylphenyl (tolyl) moiety. This detailed, predictive analysis provides a robust framework for researchers to identify and confirm the structure of this compound and related bi-aryl compounds, demonstrating the predictive power of mass spectrometry when grounded in fundamental principles of chemical reactivity.

References

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern.
  • Filo. (2025, October 5). Mass fragmentation in benzaldehyde.
  • CORE. (1986, May 23). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes.
  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina).
  • Journal of Mass Spectrometry and Advances in the Clinical Lab. (2025). EI-MS fragmentation pathways of 3-FMC and 4-FMC. Retrieved from Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]
  • NIST. (n.d.). Benzaldehyde, 3-methyl-.
  • PubMed. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines.
  • PubMed Central (PMC). (n.d.). Benzylic Methylene Functionalizations of Diarylmethanes.
  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry.
  • YouTube. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE).
  • NIST. (n.d.). [1,1'-Biphenyl]-4-carboxaldehyde.

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylphenyl)benzaldehyde is a bi-aryl aldehyde with a chemical structure that presents an interesting case for vibrational spectroscopy. Its two phenyl rings, linked and substituted at the meta positions, along with a reactive aldehyde group, give rise to a complex and informative infrared (IR) spectrum. Understanding this spectrum is crucial for the identification, purity assessment, and structural elucidation of this compound and its derivatives, which are of interest in medicinal chemistry and materials science. This guide provides a detailed analysis of the infrared spectrum of this compound, blending theoretical principles with practical insights for researchers in the field.

Molecular Structure and Its Influence on Vibrational Modes

The molecular formula of this compound is C14H12O, and its structure consists of a benzaldehyde moiety linked to a toluene moiety at the 3-position of both rings.[1] This meta-substitution pattern on both aromatic rings is a key determinant of the molecule's IR spectrum, particularly in the fingerprint region. The presence of the aldehyde group, the methyl group, and the two benzene rings gives rise to a series of characteristic vibrational modes.

Caption: Chemical structure of this compound.

Predicted Infrared Spectrum: A Detailed Analysis

Table 1: Predicted Major Infrared Absorption Bands for this compound
Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100 - 3000Medium to WeakC-H StretchAromatic C-H
2925 - 2855Medium to WeakC-H StretchMethyl (CH₃) group
2850 - 2820 & 2750 - 2720WeakC-H Stretch (Fermi Resonance)Aldehyde C-H
~1705Strong, SharpC=O StretchAromatic Aldehyde
1610 - 1580MediumC=C StretchAromatic Ring
1500 - 1400MediumC=C StretchAromatic Ring
1465 - 1450MediumC-H Bend (Asymmetric)Methyl (CH₃) group
1390 - 1370MediumC-H Bend (Symmetric)Methyl (CH₃) group
810 - 750StrongC-H Out-of-Plane Bendmeta-Disubstituted Benzene
710 - 690StrongC-H Out-of-Plane Bendmeta-Disubstituted Benzene
In-Depth Interpretation of Key Spectral Regions
  • C-H Stretching Region (3100 - 2700 cm⁻¹): This region is characterized by several distinct C-H stretching vibrations.

    • Aromatic C-H Stretches (3100 - 3000 cm⁻¹): The absorptions in this area are characteristic of C-H bonds where the carbon is part of an aromatic ring.[2] Their presence confirms the aromatic nature of the molecule.

    • Methyl C-H Stretches (2925 - 2855 cm⁻¹): These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl group.

    • Aldehyde C-H Stretches (2850 - 2820 cm⁻¹ and 2750 - 2720 cm⁻¹): A hallmark of aldehydes is the appearance of two weak bands due to Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[3][4] The presence of a peak around 2720 cm⁻¹ is particularly diagnostic for an aldehyde.[4]

  • Carbonyl (C=O) Stretching Region (~1705 cm⁻¹): The most intense and readily identifiable peak in the spectrum is expected to be the C=O stretch of the aldehyde group. For aromatic aldehydes like benzaldehyde, this peak typically appears around 1700-1720 cm⁻¹.[3][5] Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.[2]

  • Aromatic C=C Stretching Region (1610 - 1400 cm⁻¹): Multiple bands of medium intensity are expected in this region due to the in-plane stretching vibrations of the carbon-carbon bonds within the two benzene rings.[2][3] The exact positions and intensities of these peaks are sensitive to the substitution pattern.

  • Fingerprint Region (< 1400 cm⁻¹): This region contains a wealth of structural information arising from complex vibrational modes, including C-H bending and ring deformations.

    • Methyl C-H Bending (1465 - 1370 cm⁻¹): The asymmetric and symmetric bending vibrations of the methyl group appear in this region.

    • C-H Out-of-Plane Bending (810 - 690 cm⁻¹): The substitution pattern on a benzene ring strongly influences the out-of-plane C-H bending vibrations. For meta-disubstituted rings, strong absorption bands are typically observed in the 810-750 cm⁻¹ and 710-690 cm⁻¹ ranges.[6] The presence of peaks in these specific regions would provide strong evidence for the 3,3'-linkage in the biphenyl core of the molecule.

Caption: Key vibrational modes of this compound.

Experimental Protocol for Acquiring an Infrared Spectrum

To obtain an experimental IR spectrum of this compound, the following methodology using a Fourier Transform Infrared (FTIR) spectrometer is recommended.

Instrumentation and Sample Preparation
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of scanning the mid-infrared range (4000 - 400 cm⁻¹) is required.

  • Sample Preparation: As this compound is a solid at room temperature, two primary methods of sample preparation are suitable:

    • KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet. This method minimizes intermolecular interactions that can occur in a pure sample.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). This technique is rapid and requires minimal sample preparation.

Data Acquisition Parameters
  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected prior to running the sample spectrum.

Conclusion

The infrared spectrum of this compound is a powerful tool for its structural characterization. By understanding the characteristic absorption frequencies of its aldehyde, methyl, and meta-disubstituted aromatic ring components, researchers can confidently identify this molecule and assess its purity. The predicted spectrum, based on well-established principles of infrared spectroscopy, provides a robust framework for interpreting experimental data. The strong carbonyl absorption, the distinctive aldehyde C-H stretches, and the specific pattern of out-of-plane bending vibrations in the fingerprint region serve as key diagnostic markers for this compound. This guide provides the foundational knowledge for scientists and professionals to effectively utilize infrared spectroscopy in their work with this compound and related compounds.

References

  • NIST. (n.d.). Benzaldehyde, 3-methyl-. NIST Chemistry WebBook.
  • Dragone, V., Sans, V., Rosnes, M. H., & Cronin, L. (2013). 3D-printed devices for continuous-flow organic chemistry. Beilstein Journal of Organic Chemistry, 9, 951–959.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of Benzaldehyde C6H5CHO.
  • Chem LibreTexts. (2020). 3-Methylbenzaldehyde.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Smith, B. C. (2018). The C-H Out-of-Plane Bending Region, Part II: Distinguishing Isomers of Disubstituted Benzenes. Spectroscopy, 33(1), 14-21.
  • PubChem. (n.d.). This compound.

Sources

Analysis of the Aldehyde Group's Reactivity in 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: Structural and Electronic Profile

3-(3-Methylphenyl)benzaldehyde is an aromatic aldehyde featuring a biphenyl-like scaffold. The core of its chemical behavior lies in the electrophilicity of the carbonyl carbon, which is modulated by the molecule's unique structure.[1][2] The aldehyde group is attached to one phenyl ring, which is in turn connected at its meta-position to a second phenyl ring bearing a methyl group, also in the meta-position.

Electronic and Steric Influences:

  • Resonance and Inductive Effects: Like benzaldehyde, the aldehyde group's reactivity is tempered by the resonance delocalization of the benzene ring's π-electrons, which slightly reduces the partial positive charge on the carbonyl carbon compared to aliphatic aldehydes.[3][4] The 3-methylphenyl substituent introduces additional complexity. The methyl group is weakly electron-donating via its inductive effect (+I).[5] This effect, transmitted through the biphenyl system, marginally increases electron density on the aldehyde-bearing ring, further decreasing the carbonyl carbon's electrophilicity. Consequently, this compound is predicted to be slightly less reactive towards nucleophiles than unsubstituted benzaldehyde.[5]

  • Steric Hindrance: While aldehydes are generally less sterically hindered than ketones, the bulky 3-(3-methylphenyl) group can impede the trajectory of incoming nucleophiles, potentially slowing reaction rates compared to smaller aromatic aldehydes.[6][7]

The interplay of these factors dictates the optimal conditions for chemical transformations.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₂O[8]
Molecular Weight196.24 g/mol [8][9]
CAS Number216443-78-6[8][9]
Physical FormSolid / Liquid[9]
IUPAC NameThis compound[8]

Nucleophilic Addition: The Cornerstone of Aldehyde Reactivity

Nucleophilic addition is the most characteristic reaction of aldehydes.[1][2][6] The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated.[2][6]

Diagram: General Mechanism of Nucleophilic Addition

Caption: General mechanism of nucleophilic addition to an aldehyde.

The Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent).[5][10] This reaction is highly valuable for creating specific C=C double bonds. The stereochemical outcome often depends on the stability of the ylide used.[10]

This protocol outlines the reaction of this compound with benzyltriphenylphosphonium ylide.

Step 1: Ylide Generation

  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents) and suspend it in 30 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Place the flask in an ice-water bath and cool to 0 °C.

  • Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation.[11]

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

Step 2: Reaction with Aldehyde

  • Aldehyde Addition: Dissolve this compound (1.0 equivalent) in 15 mL of anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde spot. Given the slightly reduced reactivity, the reaction may require stirring for 4-12 hours.

  • Quenching: Once the reaction is complete, carefully quench the mixture by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

Step 3: Work-up and Purification

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purify the residue using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure alkene product.

Diagram: Wittig Reaction Experimental Workflow

G start Start: Reagents ylide Step 1: Ylide Generation - Suspend phosphonium salt in THF - Cool to 0°C - Add n-BuLi dropwise - Stir 1.5h start->ylide reaction Step 2: Reaction - Add aldehyde solution in THF - Stir 4-12h at RT - Monitor by TLC ylide->reaction Add dropwise quench Step 3: Quenching - Add sat. aq. NH4Cl reaction->quench workup Step 4: Work-up - Extract with Et2O - Wash with brine - Dry over MgSO4 quench->workup purify Step 5: Purification - Concentrate solvent - Flash column chromatography workup->purify product Final Product: Alkene purify->product

Caption: Workflow for a typical Wittig olefination experiment.

Knoevenagel Condensation: C-C Bond Formation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malonic acid derivatives, cyanoacetic esters) to an aldehyde, followed by dehydration.[12] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine).[12][13] It is a cornerstone reaction for synthesizing α,β-unsaturated compounds.[14]

  • Setup: In a 50 mL round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in 20 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 3-4 drops).

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, and a solid product may precipitate. For less reactive aldehydes, gentle warming (40-50 °C) may be required to drive the reaction to completion. Monitor by TLC.

  • Isolation: Once the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is often pure enough for subsequent use, but can be recrystallized from ethanol if necessary.

Oxidation of the Aldehyde Group

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a key chemical test for distinguishing aldehydes from ketones.

Tollens' Test: Qualitative Analysis

The Tollens' test involves a mild oxidizing agent, the diamminesilver(I) complex, [Ag(NH₃)₂]⁺. A positive test, indicated by the formation of a silver mirror or a black precipitate of silver, confirms the presence of an aldehyde.

  • Reagent Preparation: In a clean test tube, add 2 mL of a 5% silver nitrate (AgNO₃) solution. Add one drop of 10% sodium hydroxide (NaOH) solution to form a silver oxide precipitate. Add 2% aqueous ammonia dropwise, with shaking, until the precipitate just dissolves. This creates the Tollens' reagent. Caution: Tollens' reagent must be prepared fresh and should not be stored, as it can form explosive silver nitride.

  • Reaction: Add 2-3 drops of a solution of this compound in a minimal amount of ethanol to the freshly prepared reagent.

  • Observation: Gently warm the test tube in a warm water bath (do not boil). The formation of a silver mirror on the inner surface of the test tube within a few minutes indicates a positive result, confirming the oxidation of the aldehyde to 3-(3-Methylphenyl)benzoic acid.

Preparative Oxidation to Carboxylic Acid

For synthesizing the corresponding carboxylic acid in larger quantities, stronger oxidizing agents are employed.

  • Setup: Dissolve this compound (5 mmol) in 25 mL of acetone in a 100 mL flask and cool in an ice bath.

  • Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄) (approx. 5.5 mmol) in 30 mL of water. Add this solution dropwise to the stirred aldehyde solution, maintaining the temperature below 10 °C. The purple color of the permanganate will disappear as it is consumed.

  • Work-up: Once the addition is complete and the purple color persists, destroy the excess KMnO₄ by adding a small amount of sodium bisulfite until the solution is colorless. Filter off the manganese dioxide (MnO₂) precipitate.

  • Isolation: Acidify the clear filtrate with 10% hydrochloric acid (HCl) to precipitate the 3-(3-Methylphenyl)benzoic acid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water).

Reduction of the Aldehyde Group

Aldehydes are easily reduced to primary alcohols. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent suitable for reducing aldehydes and ketones.[7][15]

Experimental Protocol: Reduction to [3-(3-Methylphenyl)phenyl]methanol
  • Setup: Dissolve this compound (10 mmol) in 40 mL of methanol in a 100 mL round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (approx. 5 mmol) portion-wise over 15 minutes, ensuring the temperature remains low. Caution: NaBH₄ reacts with methanol to generate hydrogen gas; perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor completion by TLC.

  • Work-up: Carefully add 20 mL of 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Extraction: Remove most of the methanol under reduced pressure. Add 30 mL of water to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol. Purify by flash chromatography if necessary.

Conclusion

The aldehyde group in this compound exhibits the characteristic reactivity of aromatic aldehydes, readily undergoing nucleophilic addition, oxidation, and reduction. However, its reactivity is subtly attenuated compared to unsubstituted benzaldehyde due to the weak electron-donating effect of the meta-methyl group on the distal phenyl ring. This guide provides a robust framework of validated protocols that can be adapted by researchers, accounting for these nuanced electronic and steric factors to achieve desired synthetic outcomes in drug discovery and materials science applications.

References

  • The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. (2025).
  • The Nucleophilic Addition Reactions of Aldehydes & Ketones.Study.com. [Link]
  • Nucleophilic Addition reactions. (2020). BYJU'S. [Link]
  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]
  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024). Chemistry LibreTexts. [Link]
  • This compound.
  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid.Indian Journal of Chemistry. [Link]
  • Process for the preparation of 3-hydroxybenzyl alcohol.
  • Wittig Reaction.Organic Chemistry Portal. [Link]
  • Wittig reaction with benzaldehyde. (2014). Chemistry Stack Exchange. [Link]
  • Wittig reaction.Wikipedia. [Link]
  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
  • Knoevenagel condensation between benzaldehyde and...
  • Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde.
  • Benzaldehyde is less reactive towards nucleophilic. (2025). Prepp. [Link]
  • Knoevenagel condens
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
  • Why is benzaldehyde less reactive than aliph
  • Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. [Link]
  • Benzaldehyde, 3-methyl-.NIST WebBook. [Link]
  • Reactivity of Benzaldehyde between aldehydes. (2018). Chemistry Stack Exchange. [Link]

Sources

The Biphenyl Scaffold: A Versatile Architectural Motif Driving Innovation Across Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl moiety, a deceptively simple structural unit composed of two interconnected phenyl rings, stands as a cornerstone in modern chemical and materials science research. Its inherent rigidity, coupled with the capacity for controlled rotational flexibility and facile functionalization, has rendered it a privileged scaffold in a remarkable breadth of applications. This in-depth technical guide explores the multifaceted utility of biphenyl derivatives, traversing their pivotal roles in the development of life-saving pharmaceuticals, their integral function in the advancement of cutting-edge materials such as organic light-emitting diodes (OLEDs) and liquid crystals, and their indispensable contributions to the field of catalysis. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their synthesis, and present a comparative analysis of their performance across various domains. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and facilitate future innovation.

I. The Biphenyl Core in Medicinal Chemistry: Designing for Biological Impact

The biphenyl scaffold is a recurring motif in a multitude of clinically significant therapeutic agents. Its ability to orient functional groups in a precise three-dimensional arrangement allows for high-affinity interactions with biological targets. This section will explore two prominent examples: the angiotensin II receptor antagonists and the non-steroidal anti-inflammatory drugs (NSAIDs).

A. Angiotensin II Receptor Antagonists: The "Sartan" Class of Antihypertensives

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation is a key contributor to hypertension. Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the angiotensin II type 1 (AT1) receptor.[1] Biphenyl derivatives have been instrumental in the development of a class of drugs known as angiotensin II receptor blockers (ARBs), or "sartans," which selectively antagonize the AT1 receptor.

Mechanism of Action of Losartan:

Losartan, the first orally active nonpeptide ARB, serves as a prime example of the power of the biphenyl scaffold in drug design. Its mechanism of action involves the competitive and selective blockade of the AT1 receptor, preventing angiotensin II from binding and eliciting its hypertensive effects.[2][3] This blockade leads to vasodilation, reduced aldosterone secretion (which in turn decreases sodium and water retention), and a subsequent lowering of blood pressure.[1] The biphenyl moiety in losartan is crucial for positioning the acidic tetrazole group and other substituents in the correct orientation to interact with key residues within the AT1 receptor binding pocket.[4] These interactions are thought to mimic the binding of the endogenous peptide, angiotensin II.

Signaling Pathway of Angiotensin II and its Blockade by Losartan

G cluster_0 Physiological Response cluster_1 Cellular Signaling Vasoconstriction Vasoconstriction Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Aldosterone Secretion Aldosterone Secretion Aldosterone Secretion->Increased Blood Pressure AT1 Receptor AT1 Receptor Gq/11 Protein Activation Gq/11 Protein Activation AT1 Receptor->Gq/11 Protein Activation PLC Activation PLC Activation Gq/11 Protein Activation->PLC Activation IP3 and DAG Production IP3 and DAG Production PLC Activation->IP3 and DAG Production Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 and DAG Production->Increased Intracellular Ca2+ Increased Intracellular Ca2+->Vasoconstriction Increased Intracellular Ca2+->Aldosterone Secretion Angiotensin II Angiotensin II Angiotensin II->AT1 Receptor Binds to Losartan Losartan Losartan->AT1 Receptor Blocks

Caption: Angiotensin II signaling and its inhibition by Losartan.

B. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Targeting Cyclooxygenase

Inflammation is a complex biological response mediated by various signaling molecules, including prostaglandins. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation. Many NSAIDs exert their therapeutic effects by inhibiting COX enzymes.

Fenbufen and its Active Metabolite, Felbinac:

Fenbufen is a non-steroidal anti-inflammatory drug that operates as a prodrug.[5] Following administration, it is metabolized in the liver to its active form, felbinac (biphenylacetic acid).[6] Felbinac is a more potent inhibitor of prostaglandin synthesis than the parent compound.[5] The biphenylacetic acid structure of felbinac is key to its ability to bind to the active site of both COX-1 and COX-2, thereby inhibiting the conversion of arachidonic acid to prostaglandin H2, the precursor to various pro-inflammatory prostaglandins.[5][6] The development of fenbufen derivatives with improved COX-2 selectivity is an active area of research, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibition.[7][8][9]

CompoundTarget EnzymeIC50 ValueNotes
FenbufenCOX-13.9 µMInhibitory activity of the parent prodrug.[5]
COX-28.1 µMInhibitory activity of the parent prodrug.[5]
Felbinac (active metabolite)COX-1Potent inhibitorThe active form responsible for therapeutic effects.[6]
COX-2Potent inhibitorThe active form responsible for therapeutic effects.[6]

II. Biphenyl Derivatives in Materials Science: Engineering for Advanced Functionality

The rigid and planar nature of the biphenyl core, combined with its tunable electronic properties through substitution, makes it an ideal building block for advanced materials. This section will focus on two key areas: organic light-emitting diodes (OLEDs) and liquid crystals.

A. Organic Light-Emitting Diodes (OLEDs): Illuminating the Future of Displays

OLEDs are a revolutionary display technology that offers superior contrast, vibrant colors, and thin, flexible form factors.[10] The performance of an OLED is critically dependent on the organic materials used in its various layers, including the emissive layer where light is generated. Biphenyl derivatives have emerged as crucial components in OLEDs, serving as both host and emissive materials.

Biphenyl Derivatives as Host Materials:

In many OLEDs, the emissive layer consists of a host material doped with a small amount of an emissive guest (dopant). The host material facilitates charge transport and transfers energy to the guest, which then emits light. Biphenyl derivatives are excellent candidates for host materials due to their wide bandgap, high triplet energy, and good charge transport properties.[11][12] For instance, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP) has been utilized as a host in a high-efficiency sky-blue phosphorescent OLED, achieving a maximum external quantum efficiency (EQE) of 30.2%.[11][12]

Host MaterialDopantMax. EQE (%)Max. Power Eff. (lm/W)Max. Current Eff. (cd/A)Reference
BTBPFIrpic30.262.865.9[11],[12]
CBP-CNIr(ppy)₃ (Green)23.13-80.61[13]
m-CzPym4CzIPN (Green)31.595.6100.2[14]

Biphenyl Derivatives as Emissive Materials:

Biphenyl derivatives can also be designed to function as the primary light-emitting materials in OLEDs.[15] By incorporating specific functional groups, their fluorescence or phosphorescence properties can be tuned to emit light across the visible spectrum. The extended π-conjugation of the biphenyl system contributes to their luminescent properties.

Simplified OLED Device Architecture

G Cathode (-) Cathode (-) Electron Transport Layer (ETL) Electron Transport Layer (ETL) Cathode (-)->Electron Transport Layer (ETL) Emissive Layer (EML) Emissive Layer (EML) Electron Transport Layer (ETL)->Emissive Layer (EML) Hole Transport Layer (HTL) Hole Transport Layer (HTL) Emissive Layer (EML)->Hole Transport Layer (HTL) Anode (+) Anode (+) Hole Transport Layer (HTL)->Anode (+)

Caption: Basic layered structure of an OLED device.

B. Liquid Crystals: Fluids of Ordered Molecules

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Their ability to be manipulated by electric fields forms the basis of liquid crystal displays (LCDs). The elongated and rigid shape of many biphenyl derivatives makes them ideal mesogens, the fundamental units of liquid crystals.

Structure-Property Relationships in Biphenyl Liquid Crystals:

The mesomorphic properties of biphenyl-based liquid crystals, such as the temperature range of the liquid crystal phase and the type of phase (e.g., nematic, smectic), are highly dependent on their molecular structure.[16] Factors such as the length of alkyl chains, the presence of polar terminal groups (like the cyano group in cyanobiphenyls), and the introduction of lateral substituents all play a crucial role in determining the material's properties.[17][18][19] For example, the angle between the two phenyl rings in the biphenyl core influences the overall shape of the molecule and, consequently, its liquid crystalline behavior.[16]

III. Biphenyl Scaffolds in Catalysis: Enabling Efficient Chemical Transformations

In the realm of catalysis, ligands play a critical role in modulating the activity and selectivity of metal catalysts. Biphenyl-based phosphine ligands have proven to be exceptionally effective in a variety of cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.

A. Ligands for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials.[20][21] The reaction involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide. The choice of phosphine ligand is crucial for the efficiency of this reaction, particularly when using less reactive aryl chlorides.[20] Biphenyl-based phosphine ligands, such as those derived from o-(dicyclohexylphosphino)biphenyl, have demonstrated high catalytic activity, allowing for reactions to be carried out at very low catalyst loadings.[20] The steric bulk and electron-donating properties of these ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[22][23]

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

IV. Experimental Protocols: Synthesis of a Key Biphenyl Derivative

To provide practical insights for researchers, this section details a representative experimental protocol for the synthesis of a biphenyl derivative via the Suzuki-Miyaura cross-coupling reaction.

Microwave-Assisted Synthesis of 4-Methylbiphenyl

This protocol describes the microwave-assisted synthesis of 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid, a method that offers significant advantages in terms of reaction time and yield compared to conventional heating.[24]

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add a solution of potassium carbonate (2.0 mmol) in a mixture of toluene (2 mL), ethanol (1 mL), and water (1 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexane) to afford 4-methylbiphenyl.

Expected Yield: >90%

V. Conclusion

The biphenyl scaffold, with its elegant simplicity, continues to be a powerhouse in chemical research. Its structural and electronic properties have been expertly harnessed to create molecules that address critical needs in medicine, materials science, and catalysis. From the intricate dance of drug-receptor interactions to the precise control of light emission in displays and the efficient orchestration of chemical reactions, biphenyl derivatives are at the forefront of scientific advancement. The continued exploration of novel substitution patterns and synthetic methodologies will undoubtedly unlock even greater potential for this versatile building block, paving the way for future discoveries and technological breakthroughs.

VI. References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Losartan Potassium?[Link]

  • Consensus Academic Search Engine. Losartan Mechanism. [Link]

  • Dr.Oracle. (2025, April 22). What is the mechanism of action of losartan (angiotensin II receptor antagonist)?[Link]

  • NIH, NCBI Bookshelf. (2024, February 26). Losartan. [Link]

  • NIH, PMC. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry. [Link]

  • NIH, PMC. (2022, April 29). Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay. [Link]

  • Inorganic Chemistry Research. Investigation of Catalytic Activity and Kinetics of a Pd/Biphenyl-based Phosphine System in the Ullmann Cross-coupling of Para-substituted Aryl Bromides. [Link]

  • University of Liverpool, IT Services. Synthesis of biphenyl-based phosphines by Suzuki coupling. [Link]

  • ACS Publications, Organic Letters. (2023, December 19). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. [Link]

  • R Discovery. (2022, April 29). Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay. [Link]

  • ACS Publications, ACS Applied Materials & Interfaces. (2020, October 23). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. [Link]

  • MDPI. (2022, April 29). Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay. [Link]

  • ResearchGate. Synthesis of 4-methylbiphenyl (4-MBP) from phenylboronic acid and.... [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • ResearchGate. (2020, October 12). (PDF) Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. [Link]

  • ResearchGate. (2022, August 3). Perspective on structure-property relationship of room temperature single-component liquid crystals. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (2025, August 9). A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes | Request PDF. [Link]

  • ACS Publications, The Journal of Organic Chemistry. (2017, November 21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]

  • Taylor & Francis Online. Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. [Link]

  • Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Structure of biphenyl in a nematic liquid-crystalline solvent. [Link]

  • OSTI.GOV. New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. [Link]

  • ResearchGate. The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. [Link]

  • ResearchGate. Realizing performance improvement of borylated TADF materials for OLEDs. [Link]

  • 4′-Methylbiphenyl-2-carbonitrile synthesis by continuous flow Suzuki–Miyaura reaction. [Link]

  • Wikipedia. OLED. [Link]

  • NIH. (2025, November 26). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]

  • RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • Catalysis Science & Technology (RSC Publishing). (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • York Research Database. Liquid-crystalline structure–property relationships in halogen-terminated derivatives of cyanobiphenyl. [Link]

  • Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. [Link]

  • Wikipedia. Biphenyl. [Link]

  • ResearchGate. (2025, August 6). Recent research of materials for emissive layer of OLED. [Link]

Sources

An In-Depth Technical Guide on the Biological Activity of Substituted Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biphenyl scaffold, characterized by two interconnected phenyl rings, represents a privileged structure in medicinal chemistry and drug discovery.[1][2] This structural motif is not only prevalent in a variety of natural products but also serves as a versatile framework for the design and synthesis of a vast array of therapeutic agents.[3][4][5] The unique stereochemical properties of biphenyls, particularly the potential for atropisomerism when appropriately substituted, offer a three-dimensional diversity that is highly advantageous for specific and potent interactions with biological targets.[6][7][8] This guide provides a comprehensive exploration of the diverse biological activities exhibited by substituted biphenyl compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic potential. The content herein is curated for researchers, scientists, and professionals engaged in the multifaceted process of drug development.

The Structural Significance of the Biphenyl Moiety

The biological activity of biphenyl compounds is intrinsically linked to their structural features. The torsional angle between the two phenyl rings, which is influenced by the nature and position of substituents, plays a pivotal role in defining the molecule's conformation and, consequently, its interaction with biological macromolecules.[9] Bulky substituents at the ortho positions can restrict rotation around the central C-C bond, leading to stable, non-planar conformations and the phenomenon of axial chirality, or atropisomerism.[6][7][8] This conformational rigidity can be a critical determinant for high-affinity binding to enzyme active sites or receptor pockets.

Atropisomerism and its Impact on Biological Activity

Atropisomerism in substituted biphenyls can lead to enantiomers that exhibit significantly different biological activities. This stereoselectivity underscores the importance of asymmetric synthesis and chiral separation in the development of biphenyl-based drugs. The stability of these atropisomers is dependent on the energy barrier to rotation, which is influenced by the size of the ortho substituents.

Therapeutic Applications and Mechanisms of Action

Substituted biphenyl compounds have demonstrated a remarkable spectrum of pharmacological activities, leading to their development as antihypertensive, anticancer, anti-inflammatory, and antimicrobial agents.[2][10][11]

Antihypertensive Agents: The Sartan Class

A prominent class of antihypertensive drugs, the "sartans," are characterized by a biphenyl scaffold. These compounds function as angiotensin II receptor blockers (ARBs).[12]

Mechanism of Action of Sartans

The renin-angiotensin system (RAS) is a critical regulator of blood pressure.[13] Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the angiotensin II type 1 (AT1) receptor.[13][14] Sartans competitively inhibit the binding of angiotensin II to the AT1 receptor, leading to vasodilation and a subsequent reduction in blood pressure.[13][14][15] This targeted mechanism of action contributes to the favorable side-effect profile of ARBs compared to other antihypertensive drug classes like ACE inhibitors.[13][15]

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Blocked_AT1_Receptor Blocked AT1 Receptor Angiotensin_II->Blocked_AT1_Receptor Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1_Receptor->Vasoconstriction Sartans Sartans (Biphenyl Compounds) Sartans->Blocked_AT1_Receptor

Caption: Mechanism of action of sartans as angiotensin II receptor blockers.

Anticancer Activity of Substituted Biphenyls

The biphenyl scaffold is a key feature in numerous compounds exhibiting potent anticancer properties.[1][16] These derivatives employ diverse mechanisms to inhibit tumor growth, including the disruption of cellular division and the targeting of specific cancer-related enzymes.[17][18]

Tubulin Polymerization Inhibition

Certain nitrovinyl biphenyl compounds, designed as analogs of colchicine, have been shown to inhibit tubulin polymerization.[17] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis in cancer cells.[17]

Cytotoxicity and Structure-Activity Relationship

Unsymmetrical biphenyls with bulky substituents at the 2 and 2'-positions have demonstrated significant cytotoxic activity against various human tumor cell lines.[19] The presence of these bulky groups is considered crucial for their anticancer efficacy.[19] Symmetrical biphenyl derivatives have also been synthesized and have shown promising antiproliferative and antiangiogenic activities.[16][20]

Inhibition of Carbonic Anhydrases

Biphenyl sulfonamides have emerged as effective inhibitors of carbonic anhydrases (CAs), particularly isoforms like CA IX and CA XII, which are overexpressed in hypoxic tumors.[21] By inhibiting these enzymes, the biphenyl sulfonamides disrupt pH regulation in cancer cells, leading to intracellular acidification and apoptosis.[21]

Compound Class Mechanism of Action Example Target Cell Lines Reference
Nitrovinyl BiphenylsTubulin Polymerization Inhibition, G2/M ArrestHeLa, MCF-7[17]
Unsymmetrical BiphenylsCytotoxicity (mechanism under investigation)DU145, A547, KB, KB-Vin[19]
Biphenyl SulfonamidesCarbonic Anhydrase Inhibition (e.g., CA IX)Various solid tumors[21]
Anti-inflammatory Properties

Biphenyl derivatives have been extensively investigated for their anti-inflammatory potential.[22][23][24][25] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition

Many biphenyl acetic acid derivatives and related compounds exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[26]

In Vivo Evaluation of Anti-inflammatory Activity

The anti-inflammatory efficacy of biphenyl compounds is often evaluated in animal models. For instance, the carrageenan-induced rat paw edema model is a standard assay to assess the acute anti-inflammatory activity of novel compounds.[23][24]

Experimental Protocols for Biological Evaluation

The characterization of the biological activity of substituted biphenyl compounds necessitates a range of in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration of a biphenyl compound that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the biphenyl compound for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[21]

cluster_0 In Vitro Cytotoxicity Workflow A Seed Cancer Cells in 96-well Plate B Treat with Biphenyl Compound (Varying Concentrations) A->B C Incubate and Add MTT Solution B->C D Solubilize Formazan Crystals C->D E Measure Absorbance and Calculate IC50 D->E

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

Objective: To assess the acute anti-inflammatory activity of a biphenyl compound in a rat model.

Methodology:

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions.

  • Compound Administration: The test biphenyl compound is administered orally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., celecoxib).

  • Induction of Inflammation: After a specific time (e.g., 1 hour) post-compound administration, a sub-plantar injection of carrageenan is given into the right hind paw of each rat to induce localized edema.

  • Paw Volume Measurement: Paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.[23]

Conclusion

Substituted biphenyl compounds represent a cornerstone in modern medicinal chemistry, with their structural versatility enabling the development of a wide array of clinically significant drugs. From the life-saving antihypertensive effects of sartans to the promising anticancer and anti-inflammatory potential of novel derivatives, the biphenyl scaffold continues to be a fertile ground for drug discovery. A thorough understanding of the structure-activity relationships, coupled with robust in vitro and in vivo evaluation methodologies, is paramount for unlocking the full therapeutic potential of this remarkable chemical entity. The continued exploration of substituted biphenyls is poised to yield next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • McKinlay, R. G., et al. (2008). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. PubMed.
  • BenchChem. (2025). Applications of Biphenyl Sulfonamides in Cancer Research: A Detailed Overview. BenchChem.
  • Reddy, M. V., et al. (2012). Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines. PubMed.
  • Xia, Y., et al. (2007). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. PMC - NIH.
  • ResearchGate. (n.d.). Anticancer efficacy of biphenyl‐based compounds in published research studies.
  • Xi'an Jiaotong University. (n.d.). Facile synthesis and biological evaluation of novel symmetrical biphenyls as Antitumor Agents.
  • Arulmani, R., & Rajalakshmi, R. (2021).
  • Ali, A., et al. (2013). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed.
  • Frontiers. (n.d.). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity.
  • ResearchGate. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed.
  • ResearchGate. (2010). (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.
  • ResearchGate. (n.d.). Some biologically active biphenyl derivatives.
  • Jain, Z. J., et al. (2015).
  • RSC Publishing. (2023).
  • Google Patents. (n.d.). WO2011134019A1 - Novel biphenyl sartans.
  • ResearchGate. (2020). (PDF) A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES.
  • ResearchGate. (2025). Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I).
  • NIH. (2023).
  • ResearchGate. (2015). (PDF) Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Bentham Science Publishers. (2012). Facile Synthesis and Biological Evaluation of Novel Symmetrical Biphenyls as Antitumor Agents.
  • BenchChem. (n.d.). The Multifaceted Biological Activities of Biphenyl Sulfonamide Compounds: A Technical Guide. BenchChem.
  • Vedantu. (n.d.). Optical Isomerism in Allene, Spiro & Biphenyl Compounds Explained.
  • Slideshare. (n.d.).
  • ResearchGate. (n.d.). Representative examples for biphenyl containing marketed drugs.
  • BenchChem. (n.d.). Navigating the Void: A Framework for Uncovering the Biological Activity of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid. BenchChem.
  • ResearchGate. (2025). In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives.
  • Springer. (n.d.).
  • PubMed. (2022).
  • Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity.
  • PubMed. (2022). Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity.
  • ECHEMI. (n.d.). Explain optical activity in Biphenyl compounds.
  • PubMed. (1976). [Comparative studies in vivo and in vitro on the formation of phenolic biphenyl metabolites in various animal species (author's transl)[]].
  • YouTube. (2017). Pharmacology - Antihypertensives.
  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services.
  • MDPI. (n.d.).
  • YouTube. (2023). Antihypertensives | Osmosis.
  • NCBI Bookshelf - NIH. (n.d.).

Sources

Section 1: Compound Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 3-(3-Methylphenyl)benzaldehyde

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of this compound (CAS No. 216443-78-6). The protocols and recommendations herein are synthesized from established safety data and field-proven laboratory practices to ensure both personnel safety and experimental integrity.

This compound, also known as 3'-methyl-[1,1'-biphenyl]-3-carbaldehyde, is an aromatic aldehyde.[1][2] Its structure, featuring a biphenyl backbone with a methyl group and a formyl group, makes it a valuable intermediate in organic synthesis. Understanding its fundamental properties is the first step in a sound risk assessment.

Table 1: Physicochemical Data for this compound

Property Value Source(s)
CAS Number 216443-78-6 [1][2][3][4]
Molecular Formula C₁₄H₁₂O [1][2][4]
Molecular Weight 196.24 g/mol [1][2][3]
Appearance Solid [3]

| Synonyms | 3'-methyl-[1,1'-biphenyl]-3-carbaldehyde, 3-(m-tolyl)benzaldehyde |[1][2] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] The primary risks are associated with irritation and acute toxicity upon ingestion. Adherence to safety protocols is mandatory, not merely recommended.

Table 2: GHS Hazard Summary

Hazard Class Category Hazard Statement GHS Pictogram Signal Word
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed GHS07 Warning
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation GHS07 Warning
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation GHS07 Warning
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation GHS07 Warning

(Source: Aggregated from multiple suppliers and databases)[2][3][5]

Health Effects Explained:

  • Oral Toxicity (H302): Ingestion can lead to harmful systemic effects. The causality lies in the compound's ability to be absorbed through the gastrointestinal tract, potentially interfering with metabolic processes.

  • Skin and Eye Irritation (H315, H319): As an aldehyde, the carbonyl group can react with biological nucleophiles, such as amino acid residues in proteins found in skin and eye tissues, leading to an inflammatory response and irritation.[2][6] Prolonged contact should be avoided.

  • Respiratory Irritation (H335): Inhalation of the dust or powder can irritate the mucous membranes of the respiratory tract.[2][6] This is a common hazard for fine organic solids and necessitates handling in a well-ventilated area.

Section 3: Proactive Risk Mitigation and Handling Protocols

A self-validating safety system is one where controls are layered, from engineering solutions to personal diligence. The following protocols are designed to create such a system.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and fine dust, preventing inhalation and minimizing contamination of the laboratory environment.[4][7] All weighing and transfer operations must be performed within the hood's sash.

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is critical to prevent skin and eye contact. The choice of equipment is not arbitrary; it is dictated by the specific hazards of the compound.

  • Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use.[8] Double-gloving is recommended for extended operations or when handling larger quantities.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.[9]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[9]

  • Respiratory Protection: If there is a risk of dust formation that cannot be controlled by a fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter is required.[9]

cluster_prep Pre-Handling Safety Workflow cluster_handling Compound Handling Protocol A Verify Fume Hood Certification B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Locate Emergency Equipment (Eyewash, Safety Shower, Fire Extinguisher) B->C D Transfer Compound Inside Fume Hood C->D Proceed to Handling E Weigh Compound on Tared Vessel D->E F Securely Cap Original Container E->F G Clean Spatula and Work Surface F->G

Caption: Standard workflow for pre-handling checks and safe compound transfer.

Storage Requirements

To maintain chemical integrity and safety, this compound must be stored correctly.

  • Container: Keep in a tightly closed container to prevent oxidation from air.[1][6] Benzaldehydes can slowly oxidize to their corresponding carboxylic acids.[10]

  • Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][10][11]

  • Security: The substance should be stored in a locked cabinet or area to restrict access.[1][6]

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

Caption: Decision-making workflow for first aid response to personal exposure.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Consult a doctor if irritation persists.[1][11]

  • In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][12]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[1][12]

  • Specific Hazards: No specific data is available, but like other organic compounds, combustion may produce carbon monoxide and carbon dioxide.[11]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Accidental Release Measures:

  • Personal Precautions: Avoid dust formation and breathing vapors.[4] Use the PPE outlined in Section 3.2. Evacuate personnel to a safe area.

  • Environmental Precautions: Prevent the product from entering drains.[4]

  • Containment and Cleanup: Carefully sweep up or vacuum the spill without creating dust. Place the material into a suitable, closed, and labeled container for disposal.[4][12]

Section 5: Disposal Considerations

Disposal of this compound and its containers must be done in accordance with all applicable local, state, and federal regulations.

  • Contact a licensed professional waste disposal service.

  • Do not dispose of the material down the drain or into the environment.

  • Contaminated packaging should be treated as the chemical itself.

Section 6: Application Protocol: Synthesis of a Stilbene Derivative via Wittig Reaction

This section provides a representative protocol for using this compound in a standard Wittig reaction. The causality for each step is explained to enhance experimental success and safety.

Objective: To synthesize a stilbene derivative by reacting this compound with a phosphonium ylide.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Potassium tert-butoxide (a strong base)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Protocol:

Start Start: Prepare Reagents A 1. Generate Ylide: Add K-t-butoxide to phosphonium salt in THF under N₂ at 0°C. Start->A B 2. Add Aldehyde: Dissolve this compound in THF. Add dropwise to ylide solution at 0°C. A->B C 3. Reaction: Allow mixture to warm to RT. Stir for 4-6 hours. Monitor by TLC. B->C D 4. Workup: Quench with sat. NH₄Cl. Extract with Ethyl Acetate. C->D E 5. Purification: Dry organic layer (Na₂SO₄). Concentrate under vacuum. Purify via column chromatography. D->E F End: Characterize Product (NMR, MS) E->F

Caption: Experimental workflow for a Wittig reaction using the title compound.

Step-by-Step Methodology:

  • Ylide Generation (Causality: Deprotonation):

    • In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq).

    • Add anhydrous THF via syringe. Cool the flask to 0°C in an ice bath.

    • Slowly add potassium tert-butoxide (1.05 eq) portion-wise. The strong base deprotonates the phosphonium salt to form the reactive ylide, indicated by a color change (typically to deep yellow or orange).

    • Safety Note: Potassium tert-butoxide is highly corrosive and moisture-sensitive. Handle exclusively in a glovebox or under a robust inert atmosphere.

  • Aldehyde Addition (Causality: Nucleophilic Attack):

    • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

    • Safety Note: Perform this weighing and dissolution inside a chemical fume hood due to the compound's irritant properties.[2]

    • Using a dropping funnel or syringe, add the aldehyde solution dropwise to the stirred ylide solution at 0°C. The ylide is a potent nucleophile that will attack the electrophilic carbonyl carbon of the aldehyde.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

  • Aqueous Workup (Causality: Quenching and Separation):

    • Once the reaction is complete, cool the flask back to 0°C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

    • The crude product will contain the desired stilbene derivative and triphenylphosphine oxide as a byproduct. Purify the product using flash column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This guide provides a framework for the safe and effective use of this compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier and perform a thorough risk assessment before beginning any new experimental work.

References

  • This compound - Safety Data Sheet - ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDS.aspx?CBNumber=CB6385093
  • This compound | C14H12O | CID 1394274 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1394274
  • This compound AldrichCPR - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr00021
  • Material Safety Data Sheet - Capot Chemical. URL: https://www.capotchem.com/msds/19P01.pdf
  • 3-(4-Fluoro-3-methylphenyl)benzaldehyde - AK Scientific, Inc. Safety Data Sheet. URL: https://www.aksci.com/sds/A100989_sds.pdf
  • BENZALDEHYDE MATERIAL SAFETY DATA SHEET - Techno PharmChem. URL: https://www.technopharmchem.com/msds/BENZALDEHYDE.pdf
  • material safety data sheet sds/msds - CDH Fine Chemical. URL: https://www.cdhfinechemical.com/images/product/msds/3-METHYL_BENZALDEHYDE11.pdf
  • SAFETY DATA SHEET - Fisher Scientific (m-Tolualdehyde). URL: https://www.fishersci.com/sds?productName=AC157600050
  • BENZALDEHYDE - CAMEO Chemicals - NOAA. URL: https://cameochemicals.noaa.gov/chemical/209
  • A Comparative Guide to the Reactivity of 3-(3-Methylphenyl)propionaldehyde and 3-phenylpropionaldehyde - Benchchem. URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-reactivity-of-3-3-methylphenyl-propionaldehyde-and-3-phenylpropionaldehyde/
  • SAFETY DATA SHEET - Sigma-Aldrich (related biphenyl compound). URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w312908
  • Safety Data Sheet: Benzaldehyde - Carl ROTH. URL: https://www.carlroth.com/medias/SDB-NE01-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyOTU5NDB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzQyNjA1MjUwODYucGRmfGMzYjM5YjQzY2Y0YjU4YjU5YjYyYjYwYjQzYjYyYjYwYjQzYjYyYjYwYjQzYjYyYjYwYjQzYjYyYjYw
  • Aldrich 323322 - SAFETY DATA SHEET. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/323322
  • 3-(Trifluoromethyl)benzaldehyde - Apollo Scientific Safety Data Sheet. URL: https://www.apolloscientific.co.uk/msds/PC7500_msds.pdf
  • SAFETY DATA SHEET - Thermo Fisher Scientific. URL: https://www.alfa.com/en/msds/?
  • SAFETY DATA SHEET - Sigma-Aldrich (3-nitrobenzaldehyde). URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/n10845
  • SAFETY DATA SHEET - Fisher Scientific (3-Methylbiphenyl). URL: https://www.fishersci.com/sds?productName=L01006
  • 216443-78-6(this compound) Product Description - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6385093.htm
  • 3-(3-Methoxyphenyl)benzaldehyde - Chem-Impex. URL: https://www.chemimpex.com/products/07049
  • 4-(3-Chloro-4-methoxyphenyl)benzaldehyde SDS - Echemi. URL: https://www.echemi.com/sds/4-(3-Chloro-4-methoxyphenyl)benzaldehyde-92103-16-7.html
  • Safety Data Sheet: Benzaldehyde - Carl ROTH (Alternative). URL: https://www.carlroth.com/medias/SDB-4091-GB-EN.pdf
  • Safety data sheet (Trimellitic Anhydride). URL: https://www.analytics-shop.com/media/pdf/55/c2/7c/SB48064.pdf
  • UN1990 Benzaldehyde Analytical Grade Safety Data Sheet. URL: https://www.labbox.com/media/fichas/25/UN1990EN.pdf
  • 3'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 747832 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/747832
  • 3-(3-Methoxyphenyl)benzaldehyde | C14H12O2 | CID 2759545 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2759545
  • vz25984 this compound - VSNCHEM. URL: https://www.vsnchem.com/product/vz25984
  • An In-depth Technical Guide to 3-(3-Methylphenyl)propionaldehyde - Benchchem. URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-3-3-methylphenyl-propionaldehyde/
  • This compound - ChemBK. URL: https://www.chembk.com/en/chem/3-(3-METHYLPHENYL)BENZALDEHYDE

Sources

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoborane and an organic halide has become an indispensable tool in both academic and industrial laboratories for the construction of complex molecular architectures, particularly biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] This guide provides a detailed protocol for the synthesis of 3-(3-Methylphenyl)benzaldehyde, a valuable intermediate in drug discovery, via the Suzuki-Miyaura coupling of 3-formylphenylboronic acid and 3-bromotoluene.

At its core, the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.[4][7][8][9][10] The efficiency and success of this reaction are highly dependent on the judicious selection of the palladium catalyst, ligands, base, and solvent system.[11][12]

This document will provide researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol, delving into the causality behind experimental choices to ensure robust and reproducible results.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that elegantly orchestrates the formation of a new carbon-carbon bond. The cycle is initiated by the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species. This is followed by transmetalation, a crucial step where the organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[11][13][14][15] Finally, reductive elimination from the resulting diarylpalladium(II) complex affords the biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9][10]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)2 Base ArPdAr_prime Ar-Pd(II)-Ar'(L2) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim Ar-Ar' RedElim->Pd0 ArX 3-Bromotoluene (Ar-X) Ar_prime_BOH2 3-Formylphenylboronic Acid (Ar'-B(OH)2) ArAr_prime This compound (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-bromotoluene and 3-formylphenylboronic acid. The selection of reagents and conditions is critical for achieving a high yield and purity of the final product.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3-BromotolueneReagentSigma-Aldrich
3-Formylphenylboronic acidReagentCombi-Blocks
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]CatalystStrem ChemicalsA versatile and commonly used catalyst.[1]
Potassium Carbonate (K₂CO₃)AnhydrousFisher ScientificA moderately strong base suitable for this reaction.[11]
1,4-DioxaneAnhydrousAcros OrganicsA common solvent for Suzuki couplings.[9]
Deionized Water
Ethyl acetateHPLC GradeFor extraction.
Brine (saturated NaCl solution)For washing.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Celite®For filtration.
Silica Gel230-400 meshFor column chromatography.
Step-by-Step Methodology
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromotoluene (1.0 mmol, 1.0 equiv.), 3-formylphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane (20 mL) and deionized water (5 mL). Deoxygenate the solvent mixture by bubbling argon or nitrogen through it for at least 30 minutes prior to use.

  • Reaction Conditions: The reaction mixture is stirred and heated to 90 °C under an inert atmosphere (argon or nitrogen) for 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered through a pad of Celite®, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Rationale for Experimental Choices
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for Suzuki-Miyaura couplings, known for its effectiveness with a broad range of substrates.[1]

  • Base: Potassium carbonate is a crucial component, as the base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[11][13][14] Weaker bases like carbonates are often preferred to minimize side reactions.[11]

  • Solvent System: The use of a dioxane/water mixture is common in Suzuki couplings. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[9][16]

  • Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Workflow start Start setup Reaction Setup: - 3-Bromotoluene - 3-Formylphenylboronic acid - K₂CO₃ - Pd(PPh₃)₄ start->setup solvents Add Degassed Solvents: - 1,4-Dioxane - Water setup->solvents reaction Heat to 90°C (12 hours under inert atmosphere) solvents->reaction workup Aqueous Work-up: - Ethyl Acetate Extraction - Water & Brine Wash reaction->workup dry Dry Organic Layer (Anhydrous MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify product Pure this compound purify->product

Sources

The Engine of Biaryl Synthesis: The Palladium Catalytic Cycle

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of palladium-catalyzed biaryl synthesis. The biaryl motif is a cornerstone in medicinal chemistry and materials science, and its efficient construction is paramount. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon bonds with remarkable precision and functional group tolerance.[1]

This document moves beyond simple procedural lists to explain the underlying principles and causality behind experimental choices. We will explore the core catalytic cycles, delve into the critical roles of ligands and reagents, and provide detailed, field-tested protocols for the most significant transformations.

At the heart of most palladium-catalyzed cross-coupling reactions is a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[2][3][4] Understanding these fundamental steps is crucial for rational catalyst selection and troubleshooting. The three key elementary steps are Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition: The cycle begins when the active, low-valent Pd(0) catalyst inserts into the carbon-halogen (or pseudohalogen) bond of the electrophile (e.g., an aryl halide).[3][5][6] This is often the rate-determining step and results in the formation of a Pd(II) intermediate.[5] The reactivity order for halides is generally I > Br > OTf >> Cl.[6][7][8]

  • Transmetalation: In this step, the organic group from a nucleophilic organometallic reagent (e.g., an organoboron or organotin compound) is transferred to the palladium(II) center, displacing the halide.[3][4]

  • Reductive Elimination: The final step involves the two organic fragments on the palladium(II) center coupling to form the new C-C bond of the biaryl product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3][4]

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.

This protocol is a robust starting point for the coupling of an aryl bromide with a phenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

The Stille Coupling

The Stille coupling utilizes organostannanes as the nucleophilic partner. [9][10]A key advantage is the stability of organotin reagents to air and moisture. [9]However, its application is often limited by the high toxicity of organotin compounds and the challenge of removing tin byproducts from the final product. [11]

Figure 3: Catalytic Cycle of the Stille Coupling.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Aryltributylstannane (1.1 mmol, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Triphenylarsine (AsPh₃, 0.12 mmol, 12 mol%)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Vessel Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the aryl iodide and aryltributylstannane in dioxane.

  • Catalyst Addition: Add the Pd₂(dba)₃ and AsPh₃ to the solution.

  • Inert Atmosphere: Seal the tube and ensure the inert atmosphere is maintained.

  • Reaction: Heat the mixture to 90 °C for 16 hours.

  • Workup: After cooling, dilute the reaction with diethyl ether and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes to precipitate the tin fluoride salts.

  • Purification: Filter the mixture through a pad of Celite®, washing with diethyl ether. Concentrate the filtrate and purify the residue by flash chromatography.

The Heck-Mizoroki Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, such as styrenes. [6][12]While not a direct biaryl coupling, it is a foundational palladium-catalyzed C-C bond-forming reaction. [12]The mechanism differs from Suzuki and Stille in the final steps, proceeding via syn-carbopalladation and β-hydride elimination. [6][13][14]

Figure 4: Catalytic Cycle of the Heck-Mizoroki Reaction.

Comparison of Key Methodologies

FeatureSuzuki-Miyaura CouplingStille CouplingHeck-Mizoroki Reaction
Nucleophile Organoboron (Boronic Acid/Ester) [2]Organostannane (Organotin) [15]Alkene [6]
Key Advantages Low toxicity, mild conditions, high functional group tolerance, commercially available reagents. [5]Air and moisture stable reagents, broad functional group compatibility. [9]Atom economical (no organometallic needed), good for vinylation.
Key Disadvantages Boronic acids can undergo protodeboronation. [2]High toxicity of tin reagents and byproducts, difficult purification. [11]Limited to alkene partners, regioselectivity can be an issue.
Typical Base Carbonates, Phosphates (e.g., K₃PO₄, K₂CO₃) [2]Often run without base, but additives like Cu(I) salts can be used. [9]Organic amines (e.g., Et₃N), Carbonates (e.g., K₂CO₃) [6]
Primary Application Biaryl and heteroaryl synthesis.Complex molecule synthesis where other methods fail.Synthesis of substituted alkenes (e.g., styrenes, cinnamates). [13]

Troubleshooting and Advanced Considerations

Failures in cross-coupling reactions often trace back to a few common issues. [16]A systematic approach is key to diagnosis.

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) CheckReagents Verify Reagent Purity (Aryl Halide, Nucleophile, Base, Solvent) Start->CheckReagents CheckAtmosphere Ensure Inert Atmosphere (Proper Degassing, Positive N₂/Ar Pressure) CheckReagents->CheckAtmosphere Reagents OK CheckCatalyst Evaluate Catalyst System (Active Pd Source? Correct Ligand?) CheckAtmosphere->CheckCatalyst Atmosphere OK OptimizeConditions Systematically Vary Parameters (Temperature, Solvent, Base, Ligand) CheckCatalyst->OptimizeConditions Catalyst OK Success Successful Reaction OptimizeConditions->Success

Figure 5: A logical workflow for troubleshooting failed reactions.
  • Low to No Yield:

    • Reagent Integrity: Ensure starting materials, solvents, and bases are pure and anhydrous. Moisture can be particularly detrimental. [16] 2. Inert Atmosphere: Confirm that the reaction vessel was properly degassed and maintained under argon or nitrogen. Oxygen can irreversibly damage the catalyst. [16] 3. Catalyst Activity: The Pd(II) precatalyst may not be reducing to the active Pd(0) species efficiently. Consider using a pre-activated Pd(0) source or a more robust precatalyst system. [16]The choice of ligand is also paramount. [16]* Side Reactions:

    • Homocoupling of Boronic Acid (Suzuki): This can occur if the reaction is too slow or if oxygen is present. Using a slight excess of the boronic acid can be beneficial.

    • Protodeboronation (Suzuki): The C-B bond can be cleaved by protons, especially under harsh conditions. A stronger base or anhydrous conditions may be necessary. [2]

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for modern organic synthesis, particularly for the construction of biaryl structures. The Suzuki-Miyaura coupling stands out for its versatility, mildness, and favorable safety profile. By understanding the core mechanistic principles and the specific roles of each reaction component—from the palladium precatalyst to the ligand and base—researchers can effectively troubleshoot reactions and rationally design new synthetic routes. The protocols and insights provided herein serve as a robust foundation for the successful application of these powerful transformations in drug discovery and materials science.

References

  • Vertex AI Search. New Palladium Precatalysts For Cross-Coupling Reactions.
  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Benchchem. The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • MDPI. Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
  • Encyclopedia.pub. Principles of the Suzuki Coupling Reaction.
  • Alfa Chemistry. Heck Reaction.
  • NIH. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis.
  • NIH. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides.
  • NIH. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Sigma-Aldrich. Cross-Coupling Reaction Guide.
  • TCI Chemicals. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
  • Reddit. What is the proper way to set up a suzuki coupling?.
  • Wikipedia. Buchwald–Hartwig amination.
  • JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
  • Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Research Summary. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination: Full Paper PDF & Summary.
  • NIH. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • ACS Publications. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions.
  • Organometallics. Synthesis of Biaryl Phosphine Palladium(0) Precatalysts.
  • Green Chemistry (RSC Publishing). Ligand-free palladium catalyzed Ullmann biaryl synthesis: 'household' reagents and mild reaction conditions.
  • YouTube. Stille cross-coupling reaction.
  • MIT Open Access Articles. Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands.
  • BYJU'S. Heck Reaction Mechanism.
  • NIH. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
  • NIH. Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Wikipedia. Heck reaction.
  • ChemRxiv. Synthesis of Axially Chiral Biaryls via Pd(II)-Catalysed Direct C(sp2)-H Olefination and Arylation.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination.
  • Organic Synthesis. Heck Coupling.
  • ResearchGate. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis.
  • ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.
  • Semantic Scholar. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM..
  • J&K Scientific LLC. Heck Reaction.
  • Chemistry LibreTexts. Stille Coupling.
  • ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.

Sources

Synthesis of 3-(3-Methylphenyl)benzaldehyde derivatives for medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Synthesis of 3-(3-Methylphenyl)benzaldehyde Derivatives: A Versatile Scaffold for Medicinal Chemistry

Abstract: The biphenyl structural motif is a cornerstone in modern medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. Its unique conformational properties and synthetic accessibility make it a privileged scaffold in drug discovery. This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound, a versatile intermediate poised for the development of novel therapeutics. We delve into the strategic importance of this scaffold, provide a field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, and outline subsequent derivatization strategies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable chemical entity for creating diverse compound libraries with potential applications in areas such as inflammation, pain management, and infectious diseases.[1][2]

Part I: Strategic Importance of the this compound Scaffold

The Biphenyl Moiety: A Privileged Pharmacophore

The biphenyl unit is a recurring feature in a wide array of therapeutic agents. Its prevalence stems from its ability to present appended functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets. The two phenyl rings, connected by a single C-C bond, can adopt various torsional angles, allowing the molecule to adapt its conformation within a binding pocket.

Prominent examples of biphenyl-containing drugs include the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen and the angiotensin II receptor blocker Telmisartan. These drugs highlight the scaffold's capacity to serve as a platform for developing agents with diverse pharmacological profiles, including analgesic, anti-inflammatory, antimicrobial, and antioxidant activities.[1][3] The introduction of a methyl group, as in the 3-(3-methylphenyl) scaffold, provides a subtle yet significant modification that can influence metabolic stability and binding affinity.

The Aldehyde Functional Group: A Gateway to Chemical Diversity

The aldehyde group on the this compound core is not merely a passive component; it is a highly versatile synthetic handle. Its reactivity allows for a multitude of chemical transformations, making it an ideal starting point for constructing large and diverse libraries of drug-like molecules. Key transformations include:

  • Reductive Amination: Reaction with primary or secondary amines to form new C-N bonds, yielding a wide range of secondary and tertiary amine derivatives. This is a powerful method for introducing basic centers, which are common in many drug molecules.

  • Oxidation: Conversion to the corresponding carboxylic acid creates analogues of known drugs like Flurbiprofen and Diflunisal and provides an acidic center often crucial for activity in NSAIDs.[1]

  • Wittig and Related Olefinations: Formation of C=C bonds, allowing for the extension of the carbon skeleton and the introduction of new functional groups.

  • Condensation Reactions: Formation of imines, oximes, and hydrazones, which can serve as key intermediates or as final compounds with their own biological profiles.[4]

This synthetic flexibility is paramount in medicinal chemistry, where the systematic modification of a core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties.

Rationale for the Suzuki-Miyaura Cross-Coupling Approach

To construct the central biaryl bond of this compound, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice.[5] Its widespread adoption in both academic and industrial settings is due to several key advantages:[6]

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups like the aldehyde.

  • High Functional Group Tolerance: A broad range of functional groups on both coupling partners are well-tolerated.

  • Commercial Availability of Reagents: The necessary boronic acids and aryl halides are readily available from commercial suppliers.[7]

  • Favorable Toxicity Profile: The boronic acid reagents and their byproducts are generally less toxic and more environmentally benign than those used in other cross-coupling reactions, such as those involving organostannanes (Stille coupling) or organozinc compounds.[5]

The retrosynthetic analysis below illustrates the logical disconnection that points directly to the Suzuki-Miyaura coupling partners.

G Target This compound Disconnect C-C Biaryl Bond (Retrosynthetic Disconnection) Target->Disconnect Strategy Suzuki-Miyaura Coupling Disconnect->Strategy Reactant1 3-Bromobenzaldehyde (Aryl Halide) Strategy->Reactant1 Partner 1 Reactant2 3-Methylphenylboronic Acid (Organoboron Reagent) Strategy->Reactant2 Partner 2

Caption: Retrosynthetic analysis of the target molecule.

Part II: Synthesis Protocols and Methodologies

This section provides a detailed, step-by-step protocol for the synthesis of the core scaffold, followed by general procedures for its derivatization.

Core Synthesis: this compound via Suzuki-Miyaura Coupling

This protocol describes a reliable and scalable method for synthesizing the title compound. The causality behind the choice of reagents is critical: a palladium catalyst, typically with phosphine ligands, facilitates the catalytic cycle; a base is required to activate the boronic acid for transmetalation; and a biphasic solvent system (e.g., an organic solvent and water) is often used to dissolve both the organic reactants and the inorganic base.[8]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants 1. Combine Reactants: - 3-Bromobenzaldehyde - 3-Methylphenylboronic Acid - Pd Catalyst & Ligand - Base (K₂CO₃) Solvent 2. Add Solvents: - Toluene - Water Reactants->Solvent Degas 3. Degas Mixture (N₂ Purge) Solvent->Degas Heat 4. Heat to Reflux (e.g., 90-100 °C) Monitor by TLC/LC-MS Degas->Heat Quench 5. Cool & Quench (Add Water) Heat->Quench Extract 6. Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry 7. Dry, Filter & Concentrate Extract->Dry Purify 8. Purify via Chromatography Dry->Purify Product Final Product: This compound Purify->Product

Caption: General workflow for Suzuki-Miyaura synthesis.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)QuantityPurpose
3-Bromobenzaldehyde185.021.0185 mgAryl halide coupling partner
3-Methylphenylboronic acid135.961.2163 mgOrganoboron coupling partner (slight excess)
Tetrakis(triphenylphosphine)palladium(0)1155.560.0335 mgPalladium (0) catalyst
Potassium Carbonate (K₂CO₃)138.212.5345 mgBase for boronic acid activation
Toluene--10 mLOrganic solvent
Deionized Water--2.5 mLAqueous phase for base
Round-bottom flask (50 mL)--1Reaction vessel
Condenser--1For reflux
Magnetic stir bar--1Stirring
Nitrogen line--1Inert atmosphere

Step-by-Step Protocol

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (185 mg, 1.0 mmol), 3-methylphenylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask. Note: Palladium catalysts are air-sensitive; handle them quickly.

  • Solvent Addition: Add toluene (10 mL) and deionized water (2.5 mL) to the flask.

  • Inert Atmosphere: Attach a reflux condenser to the flask. Purge the system with nitrogen gas for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Place the flask in a preheated oil bath at 95 °C. Stir the biphasic mixture vigorously under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Expected Product Characterization

PropertyValue
Compound Name This compound
Molecular Formula C₁₄H₁₂O
Molecular Weight 196.24 g/mol
Appearance Typically a colorless oil or low-melting solid
CAS Number 216443-78-6[7]
Synthesis of Functionalized Derivatives

The this compound core is a launchpad for creating a diverse library of compounds. The diagram below illustrates several high-yield transformations that can be readily applied.

G Core This compound Amine Amine Derivatives (C-N bond) Core->Amine  Reductive Amination  (R₂NH, NaBH(OAc)₃) Acid Carboxylic Acid (C-O bond) Core->Acid  Oxidation  (Pinnick: NaClO₂, 2-methyl-2-butene) Alcohol Alcohol (C-O bond) Core->Alcohol  Reduction  (NaBH₄) Alkene Alkene Derivatives (C=C bond) Core->Alkene  Wittig Reaction  (Ph₃P=CHR)

Caption: Key derivatization pathways from the core scaffold.

Example Protocol 1: Reductive Amination to an Amine Derivative

  • To a solution of this compound (1.0 mmol) in dichloromethane (10 mL), add the desired primary or secondary amine (1.1 mmol) and acetic acid (1.2 mmol).

  • Stir the mixture at room temperature for 1 hour to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

Example Protocol 2: Pinnick Oxidation to a Carboxylic Acid Derivative

  • Dissolve this compound (1.0 mmol) in a mixture of tert-butanol (8 mL) and 2-methyl-2-butene (4 mL).

  • In a separate flask, dissolve sodium chlorite (NaClO₂) (5.0 mmol) and sodium dihydrogen phosphate (NaH₂PO₄) (5.0 mmol) in water (4 mL).

  • Cool the aldehyde solution to 0 °C and add the aqueous solution of NaClO₂/NaH₂PO₄ dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench with aqueous sodium sulfite (Na₂SO₃), acidify with HCl (1M), and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting carboxylic acid, often by recrystallization or chromatography.

Part III: Medicinal Chemistry Applications and Future Directions

The derivatives synthesized from the this compound scaffold are prime candidates for screening in various therapeutic areas. Based on the activities of related biphenyl compounds, promising avenues for investigation include:

  • Anti-inflammatory and Analgesic Agents: Carboxylic acid derivatives can be evaluated for COX-1/COX-2 inhibition, while other derivatives may target different pathways in the inflammatory cascade.[1][3]

  • Antimicrobial and Antifungal Agents: The biphenyl scaffold has been shown to be effective against various microbial and fungal strains.[2] New derivatives can be tested for their minimum inhibitory concentration (MIC) against a panel of pathogens.

  • Antioxidant Activity: The ability of these compounds to scavenge free radicals can be assessed using standard assays like the DPPH assay.[2]

The systematic exploration of Structure-Activity Relationships (SAR) will be crucial. By synthesizing a matrix of derivatives where substituents on both phenyl rings are varied, researchers can build predictive models to guide the design of more potent and selective compounds.[9][10] For instance, adding electron-withdrawing groups or halogens can significantly alter a compound's electronic properties and metabolic stability, often leading to enhanced biological activity.[3][11]

References

  • MedCrave. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. [Link]
  • Avika, et al. (n.d.). Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. Taylor & Francis Online. [Link]
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. [Link]
  • SpringerLink. (n.d.).
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. [Link]
  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • ResearchGate. (2022). Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions. [Link]
  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
  • ResearchGate. (n.d.). Structure–activity relationships of 2–methylbenzaldehyde analogues. [Link]
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). This compound. [Link]
  • OICC Press. (2024).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
  • National Institutes of Health. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • ResearchGate. (n.d.).
  • ScholarWorks. (2022).

Sources

Application Notes & Protocols: 3-(3-Methylphenyl)benzaldehyde as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

3-(3-Methylphenyl)benzaldehyde, a biaryl aldehyde, represents a pivotal intermediate in synthetic organic chemistry. Its structure uniquely combines a reactive aldehyde functional group with a sterically and electronically defined biphenyl scaffold. The aldehyde moiety serves as a versatile handle for a multitude of classic transformations, including olefination, amination, and oxidation/reduction, while the 3,3'-disubstituted biphenyl core provides a non-planar, stereochemically influential backbone. This combination makes it a valuable building block in the synthesis of complex organic molecules, ranging from pharmacologically active compounds to advanced materials.

The strategic value of this intermediate lies in its ability to participate in sequential, regioselective reactions. The aldehyde can be transformed first, preserving the biphenyl linkage for subsequent modifications, or the biphenyl system itself can be further functionalized. The presence of the methyl group on one of the phenyl rings introduces a subtle electronic and steric bias compared to its unsubstituted counterpart, which can influence reaction rates and selectivities. This document provides an in-depth guide to the properties, safe handling, and key synthetic applications of this compound, complete with detailed, field-tested protocols.

Physicochemical and Safety Data

A thorough understanding of the reagent's properties and hazards is a prerequisite for its safe and effective use in any research setting.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 3'-methyl-[1,1'-biphenyl]-3-carbaldehyde[2]
CAS Number 216443-78-6[1][3]
Molecular Formula C₁₄H₁₂O[1][3]
Molecular Weight 196.24 g/mol [1]
Appearance Solid
Hazard StatementDescriptionGHS ClassificationSource
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)[1]
H315 Causes skin irritationSkin Corrosion/Irritation (Category 2)[1]
H319 Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)[1]
H335 May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)[1]

Handling & Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Avoid contact with skin, eyes, and clothing.[4] Use personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a chemical fume hood.

Core Synthetic Applications: Pathways and Protocols

The utility of this compound is best demonstrated through its application in key carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections detail the mechanistic rationale and provide step-by-step protocols for three such cornerstone transformations.

G cluster_start Starting Materials cluster_products Derivative Products SM1 3-Bromobenzaldehyde Intermediate This compound SM1->Intermediate Suzuki-Miyaura Coupling [Protocol 1] SM2 3-Methylphenyl- boronic acid SM2->Intermediate Suzuki-Miyaura Coupling [Protocol 1] P1 Biaryl Alkene Intermediate->P1 Wittig Reaction [Protocol 2] P2 Secondary/Tertiary Amine Intermediate->P2 Reductive Amination [Protocol 3]

Caption: Synthetic utility workflow of this compound.

Application 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The biphenyl structure of this compound is most efficiently constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction forms a carbon-carbon bond between an organoboron species and an organohalide. It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups (including the aldehyde), and the low toxicity of its boron-based reagents.[5][7]

Mechanistic Rationale: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[6][8]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid to facilitate this step.[8][9]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.[6][8]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pdII_halide Ar¹-Pd(II)L₂-X pd0:e->pdII_halide:w Ar¹-X transmetal Transmetalation pdII_biaryl Ar¹-Pd(II)L₂-Ar² pdII_halide:s->pdII_biaryl:s Ar²-B(OH)₂ (Base) pdII_biaryl:w->pd0:e reductive_elim Reductive Elimination product Ar¹-Ar² pdII_biaryl->product reactants Ar¹-X + Ar²-B(OH)₂

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Synthesis of this compound

  • Reagents:

    • 3-Bromobenzaldehyde (1.0 equiv)

    • 3-Methylphenylboronic acid (1.1 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

    • Triphenylphosphine (PPh₃) (0.08 equiv)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

    • Toluene and Water (4:1 v/v)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzaldehyde, 3-methylphenylboronic acid, and potassium carbonate.

    • Add the palladium(II) acetate and triphenylphosphine catalysts.

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

    • Monitor reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate eluent). The product spot should be UV active and stain with potassium permanganate.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Transfer the mixture to a separatory funnel. Wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

Application 2: Olefination via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes.[10][11][12] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with high regioselectivity. The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the ylide used.[10][11]

Mechanistic Rationale: The reaction proceeds via a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[10][11] This intermediate then collapses, driven by the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the alkene product.[11][13]

Protocol 2: Synthesis of 1-Methyl-3-(3-vinylphenyl)benzene

  • Part A: Preparation of the Wittig Reagent (in situ)

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equiv).

    • Add anhydrous tetrahydrofuran (THF) via syringe and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (n-BuLi) (1.05 equiv) dropwise. The mixture will turn a characteristic deep orange or yellow color, indicating the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 30 minutes.

  • Part B: Reaction with Aldehyde

    • Dissolve this compound (1.0 equiv) in anhydrous THF in a separate flask.

    • Add the aldehyde solution dropwise to the cold ylide solution from Part A.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

    • Monitor the reaction by TLC for the disappearance of the starting aldehyde.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

    • Purify the crude product via flash column chromatography to yield the target alkene.

Application 3: Synthesis of Amines via Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds, transforming an aldehyde into a secondary or tertiary amine.[14][15] The process typically occurs in one pot, involving the initial formation of an imine or enamine intermediate from the aldehyde and an amine, followed by its immediate reduction.[14]

Mechanistic Rationale: The aldehyde first reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal, which then dehydrates to an iminium ion. A selective reducing agent, present in the same pot, reduces the iminium ion to the final amine product. The choice of reducing agent is critical; it must be mild enough to not reduce the starting aldehyde but potent enough to reduce the iminium intermediate.[16] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose.[16]

Reductive_Amination Aldehyde Ar-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R₂NH Amine R₂NH Iminium Iminium Ion [Ar-CH=NR₂]⁺ Hemiaminal->Iminium - H₂O Product Final Amine Ar-CH₂-NR₂ Iminium->Product + Reducing Agent ReducingAgent [H⁻]

Caption: Key stages of the reductive amination process.

Protocol 3: Synthesis of N-Benzyl-1-(3-(3-methylphenyl)phenyl)methanamine

  • Reagents:

    • This compound (1.0 equiv)

    • Benzylamine (1.05 equiv)

    • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (catalytic, ~0.1 equiv)

  • Procedure:

    • To a round-bottom flask, add this compound and the solvent (DCE or DCM).

    • Add benzylamine, followed by the catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

    • In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Note: The addition may cause some effervescence.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

Conclusion

This compound stands out as a robust and versatile synthetic intermediate. Its biphenyl framework, combined with a highly reactive aldehyde handle, provides access to a diverse array of complex molecules. The protocols detailed herein for Suzuki-Miyaura coupling, Wittig olefination, and reductive amination represent fundamental, reliable, and scalable transformations that can be readily adapted by researchers in academic and industrial settings. By understanding the mechanistic principles behind these reactions and adhering to safe laboratory practices, scientists can effectively leverage this intermediate to advance projects in drug discovery, materials science, and beyond.

References

  • 3-(3-METHYLPHENYL)
  • This compound.
  • This compound AldrichCPR. Sigma-Aldrich.
  • SAFETY D
  • 216443-78-6(this compound) Product Description. ChemicalBook.
  • A Comparative Guide to the Reactivity of 3-(3-Methylphenyl)propionaldehyde and 3-phenylpropionaldehyde. Benchchem.
  • Wittig reaction. Wikipedia.
  • Wittig Reaction. Organic Chemistry Portal.
  • Wittig Reaction. Chemistry LibreTexts.
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Wittig Reaction. University of Wisconsin-Madison Chemistry Department.
  • Suzuki Coupling. YouTube.
  • Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • (a) Reaction pathway for the reductive amination with benzaldehyde and...
  • Suzuki Coupling. Organic Chemistry Portal.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.

Sources

Application Notes and Protocols for Aldol Condensation Reactions with 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aldol Condensation in Modern Drug Discovery

The Aldol condensation stands as a cornerstone reaction in organic synthesis, celebrated for its capacity to form carbon-carbon bonds, a fundamental process in constructing the molecular architecture of many natural products and pharmaceuticals.[1][2] A particularly powerful variant, the Claisen-Schmidt condensation, involves the reaction of an aromatic aldehyde with a ketone or another aldehyde.[3][4] This reaction is instrumental in the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[3][5] Chalcones are not merely synthetic intermediates; they are a class of bioactive scaffolds with immense therapeutic potential.[6] Their deceptively simple 1,3-diphenylprop-2-en-1-one framework is a privileged structure in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[7][8][9]

This guide provides an in-depth exploration of Aldol condensation reactions featuring 3-(3-Methylphenyl)benzaldehyde, a versatile aromatic aldehyde. We will delve into the mechanistic nuances, provide field-proven protocols, and discuss the significance of the resulting chalcone derivatives in the context of drug development.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₁₄H₁₂O[10][11]
Molecular Weight196.24 g/mol [11]
AppearanceLiquid
Boiling Point337.3 ± 21.0 °C (Predicted)[10]
Density1.074 ± 0.06 g/cm³ (Predicted)[10]
StorageUnder inert gas (nitrogen or Argon) at 2-8°C[10]

Mechanistic Insights: Understanding the "Why" Behind the Reaction

The Aldol condensation can be catalyzed by either a base or an acid, each proceeding through a distinct mechanistic pathway. The choice of catalyst can significantly influence reaction rates, yields, and the stability of intermediates.

Base-Catalyzed Aldol Condensation

The base-catalyzed mechanism is a two-part process: an initial Aldol addition followed by a dehydration step.[1][12]

  • Enolate Formation : A base, typically a hydroxide ion, abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.[13][14]

  • Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound. This step results in the formation of a β-hydroxy ketone (an aldol addition product).[13][15]

  • Dehydration : The aldol addition product is then dehydrated, typically through an E1cB elimination mechanism, to yield the final α,β-unsaturated ketone (chalcone).[13][14] This step is often facilitated by heating and results in a highly conjugated system, which provides a thermodynamic driving force for the reaction.[12]

Base_Catalyzed_Aldol cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration Ketone Ketone (e.g., Acetophenone) Enolate Enolate Ion (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Aldehyde This compound (Electrophile) Aldol_Adduct β-Hydroxy Ketone (Aldol Addition Product) Aldehyde->Aldol_Adduct Enolate_ref->Aldehyde Nucleophilic Attack Final_Product α,β-Unsaturated Ketone (Chalcone) Aldol_Adduct_ref->Final_Product Elimination of H₂O Acid_Catalyzed_Aldol cluster_enol Step 1: Enol Formation cluster_activation Step 2: Aldehyde Activation cluster_attack_dehydration Steps 3 & 4: Attack and Dehydration Ketone Ketone Enol Enol (Nucleophile) Ketone->Enol Tautomerization Acid Acid (H⁺) Aldehyde This compound Activated_Aldehyde Protonated Aldehyde (Enhanced Electrophile) Aldehyde->Activated_Aldehyde Acid_ref->Aldehyde Protonation Final_Product α,β-Unsaturated Ketone (Chalcone) Enol_ref->Activated_Aldehyde_ref Nucleophilic Attack Activated_Aldehyde_ref->Final_Product Dehydration

Caption: Acid-Catalyzed Aldol Condensation Workflow.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific ketone used and the desired scale of the reaction.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol describes a standard procedure for the synthesis of a chalcone from this compound and acetophenone using sodium hydroxide as the catalyst.

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Glacial Acetic Acid (for neutralization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in 95% ethanol.

  • Base Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) to the reaction mixture. The amount of NaOH can be catalytic or stoichiometric, depending on the desired reaction rate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation. If the reaction is slow, gentle heating (e.g., 40-50°C) can be applied.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with cold water to remove any remaining NaOH. A subsequent wash with a dilute solution of acetic acid can be performed to neutralize any residual base, followed by another wash with cold water. Finally, wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Acid-Catalyzed Aldol Condensation

This protocol outlines a general procedure for an acid-catalyzed Aldol condensation.

Materials:

  • This compound

  • Ketone (e.g., Acetone)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Ethanol or other suitable solvent

  • Sodium Bicarbonate solution (for neutralization)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the ketone in a suitable solvent like ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated acid (e.g., H₂SO₄ or HCl) with vigorous stirring.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, pour the mixture into a separatory funnel containing cold water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Neutralization: Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography or recrystallization.

Data Presentation: Comparative Analysis of Reaction Conditions

The choice of catalyst and solvent can significantly impact the outcome of the Aldol condensation. The following table summarizes typical yields and reaction times for the Claisen-Schmidt condensation of substituted benzaldehydes with acetophenone under various conditions. While specific data for this compound is not explicitly detailed in the provided search results, these examples provide a valuable comparative framework.

Substituted BenzaldehydeCatalyst/SolventYield (%)Reference
BenzaldehydeNaOH/Ethanol43[3]
4-MethylbenzaldehydeSolid NaOH (Solvent-free)High[3]
3-NitrobenzaldehydeNaOH/Ethanol-[3]

Solvent-free conditions using a solid base like NaOH have been reported to give high to quantitative yields for Claisen-Schmidt reactions. [4][16]

Conclusion and Future Directions

The Aldol condensation of this compound provides a direct and efficient route to novel chalcone derivatives. These compounds are of significant interest to the drug development community due to the wide range of biological activities exhibited by the chalcone scaffold. [6][7]The protocols detailed in this guide offer a solid foundation for the synthesis and exploration of these promising molecules. Future research should focus on expanding the library of chalcones derived from this compound by employing a diverse range of ketone reaction partners. Subsequent screening of these novel compounds for various biological activities will be crucial in identifying new therapeutic leads.

References

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). Google Scholar.
  • A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condensation. (n.d.). Benchchem.
  • Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review. (2022). Google Scholar.
  • This compound. (n.d.). ChemBK.
  • Aldol condensation. (n.d.). Wikipedia.
  • This compound. (n.d.). PubChem.
  • The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (n.d.). Google Scholar.
  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.). National Institutes of Health.
  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). National Institutes of Health.
  • Aldol Condensation. (2023). Chemistry LibreTexts.
  • Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. (n.d.). National Institutes of Health.
  • Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin.
  • Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry.
  • Aldol Reaction. (n.d.). Chemistry Steps.
  • Claisen–Schmidt condensation. (n.d.). Wikipedia.
  • Experiment 19 — Aldol Condensation. (n.d.). Swarthmore College.
  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2025). Master Organic Chemistry.
  • The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020). Chemistry LibreTexts.
  • This compound. (n.d.). Sigma-Aldrich.

Sources

Application Note: Optimized Wittig Reaction Conditions for the Synthesis of Stilbene Derivatives from 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for performing the Wittig reaction using 3-(3-Methylphenyl)benzaldehyde as the aldehydic substrate. The Wittig reaction is a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds, offering reliable and regioselective synthesis of alkenes from carbonyl compounds.[1][2][3] This guide details the underlying mechanism, stereochemical considerations, a step-by-step protocol for the synthesis of a stilbene derivative, and troubleshooting advice to ensure successful execution. The protocols are designed to be robust and reproducible for applications in materials science and pharmaceutical development.

Introduction and Significance

The synthesis of stilbene and its derivatives is of significant interest due to their diverse applications, including roles as fluorophores, organic semiconductors, and pharmacophores in drug discovery. The Wittig reaction offers a powerful and versatile method for synthesizing these compounds from readily available aldehydes and phosphonium ylides.[4] The reaction's reliability and tolerance for a wide range of functional groups make it a standard tool for synthetic chemists.[2] This application note focuses on this compound, a biaryl aldehyde, to produce a corresponding stilbene derivative, demonstrating a practical and optimized workflow.

Mechanism and Stereochemical Control

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone.[5] The mechanism, conducted under lithium-salt-free conditions, is understood to proceed via a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[6][7] This intermediate then decomposes in a syn-cycloreversion process to yield the final alkene product and a triphenylphosphine oxide byproduct.[7]

The stereochemistry of the resulting alkene (E/Z isomerism) is a critical aspect of the Wittig reaction and is highly dependent on the nature of the ylide.[8]

  • Non-stabilized Ylides (e.g., R = alkyl): These ylides are highly reactive and typically result in the kinetic (Z)-alkene product with moderate to high selectivity.[1][6] The reaction is believed to proceed through a sterically constrained, early transition state.

  • Stabilized Ylides (e.g., R = CO₂R, CN): These ylides contain an electron-withdrawing group that stabilizes the negative charge on the carbon. They are less reactive and the reaction becomes reversible, favoring the thermodynamically more stable (E)-alkene product.[1][6]

  • Semi-stabilized Ylides (e.g., R = aryl): Ylides derived from benzylic phosphonium salts, such as the one used in this protocol, often yield poor selectivity, resulting in a mixture of (E) and (Z) isomers.[6] However, reaction conditions can be tuned to favor one isomer.

For the synthesis of stilbene derivatives, a semi-stabilized ylide is typically used. The formation of the (E)-isomer can often be promoted thermodynamically.

Mechanism Overview Diagram

Wittig_Mechanism cluster_Ylide Step 1: Ylide Generation cluster_Reaction Step 2: Olefination Salt [Ph₃P⁺-CH₂R]X⁻ Phosphonium Salt Ylide Ph₃P=CHR Phosphorus Ylide Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Oxaphosphetane [4-Membered Ring] Oxaphosphetane Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde R'CHO This compound Alkene R'-CH=CHR Stilbene Derivative Oxaphosphetane->Alkene Decomposition Byproduct Ph₃P=O Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: The Wittig reaction mechanism.

Experimental Protocol: Synthesis of 3-methyl-3'-(vinyl)biphenyl

This protocol details the synthesis of the target stilbene derivative from this compound and benzyltriphenylphosphonium chloride.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Quantity (mmol)Notes
Benzyltriphenylphosphonium chloride1100-88-5388.881.2Dry thoroughly under vacuum before use.
n-Butyllithium (n-BuLi)109-72-864.061.12.5 M solution in hexanes. Handle under an inert atmosphere.
This compound216443-78-6196.241.0Ensure purity by NMR or GC-MS.
Anhydrous Tetrahydrofuran (THF)109-99-972.11~20 mLUse a freshly distilled or inhibitor-free, dry solvent from a still.
Saturated aq. NH₄Cl12125-02-953.49~15 mLFor quenching the reaction.
Diethyl Ether60-29-774.12~50 mLFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededFor drying the organic phase.
Step-by-Step Procedure

A. Ylide Generation (In Situ)

  • Setup: Assemble a flame-dried 100 mL round-bottom flask, equipped with a magnetic stir bar, under a positive pressure of dry nitrogen or argon. Fit the flask with a rubber septum.[9]

  • Reagent Addition: Suspend benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF (~15 mL).[10]

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Deprotonation: While stirring vigorously, add n-butyllithium (1.1 eq) dropwise via syringe over 10 minutes. A deep orange-red color will develop, indicating the formation of the ylide.[10][11]

  • Stirring: Allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour to ensure complete ylide formation.

B. Wittig Reaction

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF (~5 mL) and add it dropwise to the ylide solution at room temperature via syringe.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the aldehyde spot indicates reaction completion. The reaction is typically complete within 2-4 hours at room temperature.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (~15 mL).

C. Work-up and Purification

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).

  • Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product contains the desired alkene and triphenylphosphine oxide. This byproduct is a common challenge to remove.[12]

    • Recrystallization: The product can often be purified by recrystallization from hot 95% ethanol. The non-polar stilbene product will crystallize upon cooling, while the more polar triphenylphosphine oxide remains in the mother liquor.[12]

    • Column Chromatography: If recrystallization is insufficient, purify the crude material by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane or a low percentage of ethyl acetate in hexane).[12][13]

Characterization

Confirm the identity and purity of the synthesized stilbene derivative using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and determine the E/Z isomeric ratio.

  • Mass Spectrometry: To confirm the molecular weight.

  • IR Spectroscopy: To confirm the disappearance of the aldehyde C=O stretch and the presence of C=C alkene stretches.

Experimental Workflow and Troubleshooting

Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble Flame-Dried Glassware under N₂ B 2. Add Phosphonium Salt & Anhydrous THF A->B C 3. Cool to 0 °C B->C D 4. Add n-BuLi Dropwise (Ylide Formation) C->D E 5. Add Aldehyde Solution D->E F 6. Stir at RT & Monitor by TLC E->F G 7. Quench with aq. NH₄Cl F->G H 8. Extract with Ether G->H I 9. Wash, Dry, & Concentrate H->I J 10. Purify via Recrystallization or Column Chromatography I->J K 11. Characterize Product (NMR, MS, IR) J->K

Caption: Step-by-step experimental workflow.

Troubleshooting Guide
IssueProbable Cause(s)Suggested Solution(s)
No Ylide Formation (No Color Change) Wet solvent or glassware; Inactive n-BuLi.Ensure all glassware is rigorously dried. Use freshly distilled/purchased anhydrous solvent. Titrate the n-BuLi solution to confirm its molarity.
Low Reaction Yield Incomplete ylide formation; Steric hindrance; Aldehyde is impure.Allow longer stirring time for ylide formation. Confirm aldehyde purity before starting. Consider using a less hindered phosphonium salt if possible.
Difficult Purification Triphenylphosphine oxide co-elutes or co-precipitates with the product.Precipitate the oxide by adding pentane or hexane to the crude mixture. An alternative method involves treating the crude mixture with ZnCl₂ to precipitate the oxide as a complex.[14]
Poor E/Z Selectivity Inherent nature of semi-stabilized ylides.To favor the (E)-isomer, consider the Schlosser modification (deprotonation-protonation sequence at low temperature) or a Horner-Wadsworth-Emmons (HWE) reaction.[6][15]

References

  • Wikipedia. (n.d.). Wittig reaction.
  • Khan, M., & Ali, A. (2018). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 8(63), 36344-36368.
  • Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives.
  • Vontobel, P. H. V., Boeira, E. O., da Costa, J. S., Colina-Vegas, L., & Moro, A. V. (2023). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Advances, 13(45), 31652-31660.
  • Vontobel, P. H. V., Boeira, E. O., da Costa, J. S., Colina-Vegas, L., & Moro, A. V. (2023). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Advances, 13(45), 31652-31660.
  • Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis.
  • ChemTube3D. (n.d.). Stereoselective Wittig Reaction-Overview.
  • Scribd. (n.d.). Wittig Reaction Stereoselectivity.
  • JoVE. (2023, May 22). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • Chemistry LibreTexts. (2023, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
  • YouTube. (2019, January 9). phosphonium ylides.
  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II.
  • Prezi. (n.d.). 18.2A Wittig Synthesis of Stilbenes.
  • El-Batta, A., et al. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106.
  • Chemistry LibreTexts. (2023, November 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction.
  • Chemistry LibreTexts. (2015, July 18). 17.12: Addition of Phosphorus Ylides: The Wittig Reaction.
  • Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • The Pherobase. (n.d.). Synthesis - 3me-benzaldehyde | C8H8O.
  • ChemBK. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of 3,4-methylenedioxy-benzaldehyde.

Sources

Application Notes & Protocols for the Reductive Amination of 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific context for the synthesis of secondary amines via reductive amination of 3-(3-methylphenyl)benzaldehyde. Reductive amination is a cornerstone of modern organic synthesis, particularly in pharmaceutical and medicinal chemistry, due to its efficiency and high degree of control in forming carbon-nitrogen bonds.[1][2] This document outlines the reaction mechanism, provides a validated, step-by-step laboratory protocol, discusses critical process parameters, and offers practical troubleshooting advice. The target audience includes researchers, chemists, and drug development professionals engaged in amine synthesis.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is a fundamental task in organic chemistry, given their prevalence in biologically active compounds.[2][3] While direct alkylation of amines with alkyl halides is a classic approach, it is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts.[4] Reductive amination, also known as reductive alkylation, elegantly circumvents this issue by offering a highly controlled, sequential method for C-N bond formation.[4][5][6]

The process typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in the same pot to the desired amine.[5][7] This methodology is widely employed in the pharmaceutical industry, accounting for as many as a quarter of all C-N bond-forming reactions.[1][8]

This guide focuses on the specific substrate this compound, a biphenyl derivative, providing a robust framework for its conversion into a diverse range of N-substituted secondary amines.

Reaction Mechanism: A Tale of Two Steps in One Pot

The efficacy of reductive amination lies in the selective reduction of a transiently formed iminium ion in the presence of the starting aldehyde. This is achieved by carefully selecting a mild reducing agent that reacts much faster with the protonated imine than with the carbonyl group.[9][10] The reaction proceeds through the following key stages:

  • Hemiaminal Formation: The nitrogen of the primary amine performs a nucleophilic attack on the electrophilic carbonyl carbon of this compound. This forms an unstable hemiaminal (or carbinolamine) intermediate.[11]

  • Dehydration to Imine: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water forms a C=N double bond, yielding a protonated imine, known as an iminium ion.[7][11]

  • Hydride Reduction: A selective reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and yielding the final secondary amine product.[7][9]

Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. Its steric bulk and the electron-withdrawing effect of the acetoxy groups moderate its reactivity, making it selective for iminium ions over aldehydes.[9][12] Unlike the more reactive sodium borohydride (NaBH₄), STAB does not significantly reduce the starting aldehyde, and unlike the toxic sodium cyanoborohydride (NaBH₃CN), it avoids the generation of cyanide waste.[4][10]

Caption: The reaction pathway from aldehyde and amine to the final product.

Experimental Protocol: Synthesis of N-((3'-(Methyl)-[1,1'-biphenyl]-3-yl)methyl)aniline

This protocol details the synthesis of a specific secondary amine using aniline as the primary amine. The principles are broadly applicable to other primary amines.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier ExampleNotes
This compoundC₁₄H₁₂O196.24216443-78-6Sigma-AldrichStarting aldehyde. Irritant.[13]
AnilineC₆H₇N93.1362-53-3Fisher ScientificPrimary amine. Acutely toxic.
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9456553-60-7Acros OrganicsReducing agent. Water-sensitive.[14]
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96107-06-2VWRAnhydrous reaction solvent. Suspected carcinogen.
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)84.01144-55-8-Used for aqueous work-up.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9-Drying agent.
Ethyl AcetateC₄H₈O₂88.11141-78-6-Solvent for extraction and chromatography.
HexanesC₆H₁₄-110-54-3-Solvent for chromatography.
Silica GelSiO₂60.087631-86-9-Stationary phase for column chromatography.
Round-bottom flask, magnetic stirrer, TLC plates, standard glassware----
Step-by-Step Methodology
  • Reaction Setup: In a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.00 g, 5.09 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 25 mL).

  • Amine Addition: Add aniline (0.52 mL, 5.60 mmol, 1.1 equiv) to the solution via syringe. Stir the mixture at room temperature for 20 minutes to facilitate initial imine formation.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.30 g, 6.11 mmol, 1.2 equiv) to the mixture in small portions over 5-10 minutes. Rationale: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.[15] Self-Validation: The disappearance of the aldehyde spot (visualized under UV light) and the appearance of a new, less polar product spot indicates a successful reaction.

  • Work-up (Quenching): Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Rationale: This step neutralizes any residual acid and quenches the excess STAB reductant.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 1% to 10% ethyl acetate in hexanes to afford the pure secondary amine product.

Process Workflow Visualization

Workflow Experimental Workflow Setup 1. Setup Dissolve aldehyde in anhydrous DCE AddAmine 2. Add Amine Add aniline, stir 20 min Setup->AddAmine AddSTAB 3. Add Reductant Add STAB portion-wise AddAmine->AddSTAB Monitor 4. Monitor Reaction Stir 4-6h at RT, check by TLC AddSTAB->Monitor Quench 5. Quench Reaction Pour into sat. NaHCO3(aq) Monitor->Quench If complete Extract 6. Extraction Extract with Ethyl Acetate (3x) Quench->Extract Dry 7. Dry & Concentrate Dry over MgSO4, evaporate solvent Extract->Dry Purify 8. Purification Flash Column Chromatography Dry->Purify Product Pure Secondary Amine Purify->Product

Caption: Step-by-step workflow for the reductive amination protocol.

Safety and Handling

  • General Precautions: All operations should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • This compound: May cause skin, eye, and respiratory irritation.[13] Avoid inhalation of dust and contact with skin.

    • Aniline: Acutely toxic and a suspected carcinogen. Handle with extreme care.

    • 1,2-Dichloroethane (DCE): Flammable liquid and suspected carcinogen. Avoid inhalation of vapors.

    • Sodium Triacetoxyborohydride (STAB): Water-reactive. Contact with water or protic solvents can release flammable hydrogen gas. It should be handled in a dry environment.[12][14]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Incomplete imine formation. 2. Inactive (hydrolyzed) STAB. 3. Insufficient reaction time.1. Add a catalytic amount (5 mol%) of acetic acid to promote imine formation.[9] 2. Use fresh STAB from a newly opened or properly stored container. 3. Allow the reaction to stir longer (up to 24h).
Starting Aldehyde Remains 1. Reaction has not gone to completion. 2. Stoichiometry of reagents is incorrect.1. See above. 2. Re-verify calculations and ensure accurate measurement of all reagents, particularly the limiting reagent and the STAB (1.2-1.5 equivalents are typical).[15]
Alcohol Byproduct Detected The starting aldehyde was reduced to the corresponding alcohol. This is rare with STAB but can occur if the reaction is too acidic or contaminated with a stronger reductant.Ensure the correct reducing agent (STAB) was used. Avoid adding strong acids; if an acid catalyst is needed, use a minimal amount of glacial acetic acid.
Difficult Purification Product co-elutes with starting materials or byproducts.Adjust the polarity of the eluent system for column chromatography. A shallower gradient (e.g., 0% to 5% ethyl acetate in hexanes) can improve separation.

References

  • Master Organic Chemistry. (2017).
  • Chemistry Steps. (n.d.).
  • Organic Chemistry. (n.d.).
  • Magano, J., & Dunetz, J. R. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11095-11158. [Link]
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479. (Note: While the specific article is not directly linked in the search results, its findings are widely cited in reviews like reference[1]).
  • Myers, A. (n.d.).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]
  • Bera, S., & Mondal, P. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(4). [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Alinezhad, H., Yavari, I., & Salehian, F. (2015).
  • Watson, A. J., Williams, J. M., & Jones, C. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(1), 136-141. [Link]
  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]

Sources

Application of Substituted Benzaldehydes in Cancer Therapy: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of substituted benzaldehydes in cancer therapy. It offers in-depth technical insights, detailed experimental protocols, and an exploration of the underlying mechanisms of action, empowering researchers to effectively design and execute studies in this promising area of oncology.

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Substituted benzaldehydes, a class of aromatic aldehydes, have garnered significant attention in cancer research due to their diverse biological activities. These compounds, found in various natural sources such as almonds, cinnamon, and vanilla, have demonstrated potent anti-cancer properties, including the ability to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer types.[1][2][3] Their therapeutic potential is attributed to their capacity to modulate critical cellular signaling pathways implicated in tumorigenesis.[4] This guide will delve into the practical applications of several key substituted benzaldehydes, providing detailed methodologies for their synthesis and evaluation as potential anti-cancer agents.

Key Substituted Benzaldehydes and Their Mechanisms of Action

Several classes of substituted benzaldehydes have shown significant promise in preclinical cancer studies.

  • Salicylaldehyde Derivatives: These compounds, particularly salicylaldehyde benzoylhydrazones, are known for their potent anti-proliferative effects.[5][6] They can induce apoptosis and have shown selectivity towards cancer cells over non-tumor cell lines.[5] Some derivatives have been found to be more active than established chemotherapy drugs like cisplatin in certain cancer cell lines.[6]

  • Vanillin and its Derivatives: Vanillin, the primary component of vanilla bean extract, and its derivatives have demonstrated anti-cancer activity by targeting various cellular receptors and signaling pathways.[7] They can inhibit the proliferation of cancer cells by interacting with receptors such as TRPV1, CK2α, and CAMK4.[7] Vanillin has also been shown to suppress the enzymatic activity of matrix metalloproteinases (MMPs), which are involved in cancer cell migration and invasion.

  • Cinnamaldehyde and its Derivatives: Cinnamaldehyde, the compound responsible for the characteristic aroma of cinnamon, exhibits a broad range of anti-cancer effects.[1] It can inhibit cancer cell proliferation, induce apoptosis, arrest the cell cycle, and suppress angiogenesis.[1][8] Cinnamaldehyde and its derivatives have been shown to be effective against various cancer types, including leukemia, colon cancer, and hepatocellular carcinoma.[9][10]

The anti-cancer mechanisms of substituted benzaldehydes are multifaceted and often involve the modulation of key signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival, is a common target.[4] Substituted benzaldehydes can modulate the phosphorylation status of key proteins in this pathway, such as ERK, JNK, and p38, leading to the inhibition of cancer cell growth.[4][11]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of substituted benzaldehydes as potential anti-cancer agents.

Protocol 1: Synthesis of Salicylaldehyde Benzoylhydrazones

This protocol describes a common one-pot condensation reaction for the synthesis of salicylaldehyde benzoylhydrazones.[5]

Materials:

  • Salicylaldehyde

  • Benzoyl hydrazide

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • In a round-bottom flask, dissolve benzoyl hydrazide in a suitable volume of absolute ethanol with gentle heating and stirring.

  • To this solution, add an equimolar amount of salicylaldehyde dropwise.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 30-60 minutes.

  • After the reflux period, allow the reaction mixture to cool to room temperature. A pale yellow crystalline solid should precipitate.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified salicylaldehyde benzoylhydrazone in a desiccator or a vacuum oven at a low temperature.[5]

G cluster_synthesis Synthesis of Salicylaldehyde Benzoylhydrazone Salicylaldehyde Salicylaldehyde ReactionMixture Reaction Mixture Salicylaldehyde->ReactionMixture BenzoylHydrazide Benzoyl Hydrazide BenzoylHydrazide->ReactionMixture Ethanol Ethanol (Solvent) Ethanol->ReactionMixture Reflux Reflux (30-60 min) ReactionMixture->Reflux Cooling Cooling Reflux->Cooling Precipitate Precipitate Formation Cooling->Precipitate Filtration Filtration & Washing Precipitate->Filtration Drying Drying Filtration->Drying FinalProduct Salicylaldehyde Benzoylhydrazone Drying->FinalProduct

Caption: Workflow for the synthesis of salicylaldehyde benzoylhydrazone.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Substituted benzaldehyde compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]

  • Prepare serial dilutions of the substituted benzaldehyde compounds in the complete medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubate the plate for another 48-72 hours.[12]

  • After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Mix gently to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_mtt MTT Assay Workflow start Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 add_compounds Add Substituted Benzaldehyde Derivatives incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Read Absorbance (550-600 nm) add_solubilizer->read_absorbance analyze Calculate Cell Viability & IC50 read_absorbance->analyze G cluster_mapk MAPK Signaling Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Benzaldehyde Substituted Benzaldehydes Benzaldehyde->MEK Inhibition Benzaldehyde->ERK Inhibition

Sources

The Synthesis of Chalcones from Substituted Benzaldehydes: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structural motif is a key precursor in the biosynthesis of flavonoids and isoflavonoids in plants.[2][3] The versatile biological activities of chalcones, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, have made them a significant scaffold in drug discovery and development.[3][4] The relative ease of their synthesis and the ability to introduce diverse substituents on both aromatic rings make chalcones an attractive framework for creating extensive compound libraries for structure-activity relationship (SAR) studies.[2][3]

This comprehensive guide provides a detailed experimental protocol for the synthesis of chalcones from substituted benzaldehydes and acetophenones, primarily focusing on the robust and widely applicable Claisen-Schmidt condensation reaction. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and troubleshooting insights.

The Claisen-Schmidt Condensation: A Cornerstone of Chalcone Synthesis

The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[2][5] This reaction is a base-catalyzed crossed aldol condensation between a substituted benzaldehyde (which lacks α-hydrogens) and a substituted acetophenone (which possesses enolizable α-hydrogens).[3][6] The reaction proceeds through a well-established mechanism involving the formation of an enolate followed by a condensation reaction and subsequent dehydration.

The Underlying Mechanism: A Step-by-Step Look

The base-catalyzed Claisen-Schmidt condensation unfolds in three key steps:

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetophenone, resulting in the formation of a resonance-stabilized enolate ion.[6][7]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. This step leads to the formation of a tetrahedral intermediate.[7][8]

  • Dehydration: The intermediate is then protonated by the solvent (commonly ethanol) and readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[7]

Claisen_Schmidt_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate + OH- Base (OH-) Base (OH-) H2O H2O Enolate->H2O - H2O Enolate_ion Enolate Benzaldehyde Benzaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Aldol_Adduct Aldol Adduct Tetrahedral_Intermediate->Aldol_Adduct + H2O Enolate_ion->Tetrahedral_Intermediate + Benzaldehyde Chalcone Chalcone Aldol_Adduct->Chalcone - H2O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols for Chalcone Synthesis

This section outlines detailed, step-by-step methodologies for the synthesis of chalcones. While the conventional solution-phase method is widely used, a solvent-free "grinding" method is also presented as a greener and often more efficient alternative.[9][10]

Protocol 1: Conventional Synthesis in Ethanol

This classic and extensively utilized method is reliable for a broad range of substituted benzaldehydes and acetophenones.[3][6]

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted benzaldehyde and substituted acetophenone in an appropriate volume of 95% ethanol. Stir the mixture at room temperature until all solids are fully dissolved.[11]

  • Catalyst Addition: Prepare a 10-60% aqueous solution of NaOH or KOH.[2] Add the base solution dropwise to the stirred reaction mixture. Maintain the temperature of the reaction mixture below 25°C using an ice bath during the addition to minimize side reactions.[6]

  • Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[3][12] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.[6]

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[6][13]

  • Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water to remove any inorganic impurities.[6][14]

  • Purification: The crude chalcone is then purified by recrystallization from a suitable solvent, most commonly ethanol.[1][15]

Protocol 2: Solvent-Free Grinding Method

This environmentally friendly approach often leads to shorter reaction times and higher yields.[9][10]

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Mortar and Pestle

  • Büchner funnel and filter paper

Procedure:

  • Reactant Grinding: Place the substituted benzaldehyde, substituted acetophenone, and a catalytic amount of solid NaOH or KOH in a mortar.[10]

  • Reaction Initiation: Grind the mixture mechanically with a pestle at room temperature. The reaction is often initiated within minutes, and the mixture may become a paste or solid.[16]

  • Work-up and Isolation: After grinding for the recommended time (typically 10-30 minutes), add distilled water to the mortar and continue to mix to break up the solid.[7]

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[17]

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.[16]

Purification and Characterization: Ensuring Product Integrity

Purification by Recrystallization

Recrystallization is a crucial step to obtain high-purity chalcones.[1][15] The selection of an appropriate solvent is paramount for successful purification. An ideal solvent should dissolve the chalcone sparingly at room temperature but have high solubility at elevated temperatures.[15] Ethanol is a commonly used solvent for the recrystallization of a wide range of chalcones.[14][15] For chalcones that are either too soluble or insoluble in a single solvent, a mixed solvent system (e.g., ethanol-water) can be employed.[15]

Recrystallization_Workflow Start Crude Chalcone Product Dissolve Dissolve in minimum amount of hot solvent Start->Dissolve Hot_Filtration Hot filtration (if insoluble impurities are present) Dissolve->Hot_Filtration Cooling Cool slowly to allow crystal formation Hot_Filtration->Cooling Vacuum_Filtration Collect crystals by vacuum filtration Cooling->Vacuum_Filtration Washing Wash crystals with ice-cold solvent Vacuum_Filtration->Washing Drying Dry the purified crystals Washing->Drying End Pure Chalcone Crystals Drying->End

Caption: A logical workflow for chalcone purification.
Characterization Techniques

The identity and purity of the synthesized chalcones should be confirmed using various analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the reaction and assessing the purity of the final product.[12][18]

  • Melting Point: A sharp melting point range is indicative of a pure compound.[9][11]

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: The IR spectrum of a chalcone will show characteristic absorption bands for the C=O stretching of the α,β-unsaturated ketone (typically around 1650-1685 cm⁻¹) and the C=C stretching of the alkene (around 1610-1570 cm⁻¹).[8][19]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for structural confirmation. The vinyl protons of the α,β-unsaturated system typically appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming a trans configuration.[18][20] ¹³C NMR will show a characteristic signal for the carbonyl carbon around 190 ppm.[21]

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and yields for chalcone synthesis, providing a basis for comparison and optimization.

MethodCatalystSolventTemperatureTimeYield (%)Reference
Conventional StirringNaOHEthanolRoom Temp.2-3 hours58-89[12]
Conventional StirringKOHEthanolRoom Temp.1.5 hours stirring, 16 hours standing-[11]
RefluxKOHEthanol90°C5 hours9.2[9][22]
GrindingNaOHSolvent-freeRoom Temp.10-30 minutes32.6 - 88[9][10]
Ultrasound-assistedKOHEthanol40°C-up to 100% conversion[23]

Note: Yields can vary significantly depending on the specific substituents on the aromatic rings of the benzaldehyde and acetophenone.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Suboptimal temperature or reaction time- Poor substrate reactivity- Use a freshly prepared base solution.[12]- Monitor the reaction by TLC and adjust the temperature or reaction time accordingly.[3][12]- Consider using a more reactive substrate or a different synthetic method.
Dark Reaction Mixture/Gummy Product - Side reactions due to excessive heat- Cannizzaro reaction of the aldehyde- Maintain a lower reaction temperature.[12]- Ensure slow, dropwise addition of the base catalyst.[2]
Product Loss During Work-up - Product is partially soluble in the washing solvent- Inefficient recrystallization- Use ice-cold water for washing to minimize solubility.[3]- Optimize the recrystallization solvent and use a minimal amount of hot solvent.[15]
Multiple Products on TLC - Self-condensation of the acetophenone- Formation of both cis and trans isomers- Ensure equimolar amounts of reactants.- The trans isomer is typically the major and more stable product. Purification by recrystallization should isolate the desired isomer.[18]

By understanding the underlying principles of the Claisen-Schmidt condensation and adhering to these detailed protocols, researchers can confidently and efficiently synthesize a diverse array of chalcone derivatives for further investigation in drug discovery and other scientific endeavors.

References

  • Benchchem. (n.d.). Application Notes: A Step-by-Step Guide to Chalcone Purification by Recrystallization.
  • Solanke, D. P., et al. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. IJARSCT.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). National Institutes of Health.
  • Benchchem. (n.d.). Optimizing reaction time and temperature for chalcone synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis.
  • Chalcone Synthesis Reaction from Benzaldehyde and Acetophenone. (n.d.). ResearchGate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Chalcones by Recrystallization.
  • Mechanism of Chalcone Synthesis. (n.d.). ResearchGate.
  • Benchchem. (n.d.). Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation.
  • Setyaningrum, T. P., et al. (2023). Development of chalcone synthesis: Optimization of synthetic method. AIP Publishing.
  • Chalcone: A Privileged Structure in Medicinal Chemistry. (n.d.). PMC - PubMed Central.
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace.
  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry.
  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025).
  • Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. (n.d.). PMC - NIH.
  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube.
  • Green Synthesis of Chalcones Derivatives. (n.d.). AIP Publishing.
  • SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. (n.d.).
  • Benchchem. (n.d.). A Technical Guide to the Synthesis of Substituted Chalcones: A Literature Review.
  • Chemical Synthesis of Chalcones by Claisen. (n.d.). IJRASET.
  • Bukhari, S. N. A., et al. (2013). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Bentham Science.
  • Synthesis and Characterisation of Polyaromatic Chalcones with Electron Donation. (n.d.).
  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org.
  • Review of Methods and Various Catalysts Used for Chalcone Synthesis. (2025). ResearchGate.
  • Bukhari, S. N. A., et al. (2013). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Mini-Reviews in Organic Chemistry.
  • A Study on the Synthesis, Characterisation of Chalcone moiety. (n.d.). Jetir.Org.
  • Development Of Chalcone Synthesis: Optimization Of Synthetic Method. (n.d.). AIP Publishing.
  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). PMC - NIH.
  • 4: The Aldol Condensation – Preparation of Chalcones (Experiment). (2021). Chemistry LibreTexts.

Sources

Application Note & Protocol: A Scientist's Guide to High-Fidelity Purification of Aldehyde Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purification of aldehydes by column chromatography is a critical yet often challenging step in synthetic chemistry, particularly within pharmaceutical and materials science research. Aldehydes are susceptible to a variety of undesirable side reactions, including oxidation, isomerization, and aldol condensation, which can be catalyzed by the stationary phase.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of aldehyde purification. We will delve into the fundamental principles governing the separation, offer detailed protocols for method development, and present troubleshooting strategies grounded in chemical causality to ensure the isolation of highly pure aldehyde compounds.

The Challenge: Understanding the Reactive Nature of Aldehydes in a Chromatographic Context

Aldehydes are characterized by a carbonyl group, which renders them electrophilic and prone to nucleophilic attack. This inherent reactivity is the primary source of difficulty during chromatographic purification. The stationary phase, typically silica gel, possesses acidic silanol groups (Si-OH) on its surface. These sites can act as Lewis acids, catalyzing a range of unwanted transformations.[2]

Key challenges include:

  • Oxidation: Aldehydes are readily oxidized to the corresponding carboxylic acids, a process that can be accelerated by trace impurities and exposure to air.[1][3] Carboxylic acid impurities can be difficult to separate from the parent aldehyde due to similar polarities.[3]

  • Isomerization and Racemization: Aldehydes with adjacent stereocenters can be susceptible to epimerization under acidic or basic conditions.

  • Aldol Condensation: In the presence of acidic or basic catalysts, aldehydes can undergo self-condensation to form dimeric impurities.[1]

  • Acetal and Hemiacetal Formation: When using alcohol-based solvents in the mobile phase, the acidic nature of silica gel can promote the formation of acetals and hemiacetals, leading to complex product mixtures and reduced yields.[2]

The following diagram illustrates the primary degradation pathways for aldehydes on a standard silica gel column.

Aldehyde_Degradation cluster_0 On-Column Challenges cluster_1 Catalysts & Reagents Aldehyde Aldehyde (R-CHO) CarboxylicAcid Carboxylic Acid (R-COOH) Aldehyde->CarboxylicAcid Oxidation Aldol Aldol Adduct Aldehyde->Aldol Self-Condensation Hemiacetal Hemiacetal/Acetal Aldehyde->Hemiacetal Reaction with Solvent Silica Acidic Silica Gel (Si-OH) Silica->Aldol Silica->Hemiacetal Air Air (O2) Alcohol Alcohol Solvent (R'-OH) Condition_Selection Start Crude Aldehyde Mixture TLC_Analysis 1. TLC Analysis (Hexane/EtOAc) Start->TLC_Analysis Check_Stability 2. Assess Stability on TLC Plate (Spot and wait) TLC_Analysis->Check_Stability Stable Compound is Stable Check_Stability->Stable Yes Unstable Compound is Unstable (Streaking, new spots) Check_Stability->Unstable No Standard_Column 3a. Proceed with Standard Silica Gel Column Stable->Standard_Column Deactivated_Column 3b. Use Deactivated Silica Gel or Alumina Unstable->Deactivated_Column Optimize_Mobile_Phase 4. Optimize Mobile Phase (Adjust Polarity for Rf ~0.3) Standard_Column->Optimize_Mobile_Phase Deactivated_Column->Optimize_Mobile_Phase Run_Column 5. Run Column Chromatography Optimize_Mobile_Phase->Run_Column

Sources

Application Notes and Protocols for Aldehyde Purification via Bisulfite Adduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile and Scalable Tool for Aldehyde Purification

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the isolation of pure aldehydes is a frequent yet challenging necessity. Aldehydes are a cornerstone of organic synthesis, but their inherent reactivity can lead to side reactions, oxidation, and polymerization, complicating their purification by standard methods like distillation or chromatography. This application note provides an in-depth guide to a classic and highly effective technique for the purification of aldehydes: reversible derivatization using sodium bisulfite to form crystalline α-hydroxysulfonate adducts.

This method leverages a simple, reversible chemical reaction to transform a reactive, often liquid, aldehyde into a stable, solid salt. This adduct can be easily separated from non-carbonyl impurities by filtration or extraction. Subsequent regeneration of the pure aldehyde is typically straightforward, making this technique highly attractive for both lab-scale research and large-scale industrial processes.[1][2] The use of inexpensive reagents and simple unit operations like extraction and filtration makes it a more economical and often faster alternative to chromatography.[1]

This guide will delve into the underlying chemical principles, provide detailed experimental protocols for both adduct formation and aldehyde regeneration, and discuss the critical parameters that ensure successful and efficient purification.

The Chemistry of Purification: A Reversible Transformation

The purification strategy hinges on the nucleophilic addition of the bisulfite anion to the electrophilic carbonyl carbon of an aldehyde. This reaction forms a charged α-hydroxysulfonate salt, commonly referred to as a bisulfite adduct.[3] These adducts are typically crystalline solids that are soluble in water but insoluble in many organic solvents, facilitating their separation from the original reaction mixture.[4][5]

The reaction is an equilibrium process, and its position is influenced by factors such as steric hindrance around the carbonyl group and the electronic nature of the aldehyde. While most aldehydes readily form bisulfite adducts, the reaction is generally limited to sterically unhindered cyclic and methyl ketones.[1][6] This selectivity allows for the efficient separation of aldehydes from ketones and other non-carbonyl impurities.[1]

The regeneration of the aldehyde from the isolated adduct is achieved by shifting the equilibrium back towards the starting materials. This is typically accomplished by treating the adduct with a strong base (like sodium hydroxide) or an acid.[1][4][7]

Visualizing the Process: From Impure Aldehyde to Purified Product

The entire workflow, from the initial impure mixture to the final purified aldehyde, can be visualized as a three-stage process: adduct formation, isolation, and regeneration.

G cluster_0 Stage 1: Adduct Formation cluster_1 Stage 2: Isolation cluster_2 Stage 3: Regeneration Impure Aldehyde Mixture Impure Aldehyde Mixture Adduct Formation Adduct Formation Impure Aldehyde Mixture->Adduct Formation Sodium Bisulfite Solution Sodium Bisulfite Solution Sodium Bisulfite Solution->Adduct Formation Separation Separation Adduct Formation->Separation Bisulfite Adduct (Solid/Aqueous) Bisulfite Adduct (Solid/Aqueous) Regeneration (Base/Acid) Regeneration (Base/Acid) Bisulfite Adduct (Solid/Aqueous)->Regeneration (Base/Acid) Impurities (Organic Layer) Impurities (Organic Layer) Separation->Bisulfite Adduct (Solid/Aqueous) Separation->Impurities (Organic Layer) Pure Aldehyde Pure Aldehyde Regeneration (Base/Acid)->Pure Aldehyde

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Experimental Protocols: A Step-by-Step Guide

The choice of protocol largely depends on the nature of the aldehyde (aromatic vs. aliphatic) and the impurities present. It is crucial to use a freshly prepared saturated solution of sodium bisulfite for optimal results.[1][4]

Protocol 1: Purification of an Aromatic Aldehyde

This protocol is well-suited for aromatic aldehydes which often form solid, easily filterable adducts.

Materials:

  • Crude aromatic aldehyde mixture

  • Methanol

  • Saturated aqueous sodium bisulfite solution (freshly prepared)

  • Deionized water

  • Ethyl acetate/hexanes mixture (e.g., 10% ethyl acetate in hexanes)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel, Buchner funnel, filter paper, round-bottom flask, rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude mixture containing the aromatic aldehyde in a minimal amount of methanol in a flask or beaker.[8][9]

  • Adduct Formation: Transfer the methanolic solution to a separatory funnel. Add 1 mL of saturated aqueous sodium bisulfite solution and shake the funnel vigorously for approximately 30 seconds.[8][9] A white precipitate of the bisulfite adduct may form.

  • Extraction: Add 25 mL of deionized water and 25 mL of an immiscible organic solvent like 10% ethyl acetate in hexanes.[8][9] Shake the funnel vigorously to partition the components.

  • Separation: Allow the layers to separate. The bisulfite adduct will be in the aqueous layer, while the organic impurities will remain in the organic layer.[4] Drain and collect the aqueous layer.

  • Regeneration of the Aldehyde: a. Return the aqueous layer containing the adduct to the separatory funnel. b. Add an equal volume of an organic solvent such as ethyl acetate (e.g., 25 mL).[1] c. Slowly add a 50% sodium hydroxide (NaOH) solution dropwise while shaking and periodically checking the pH of the aqueous layer. Continue until the pH is strongly basic (pH > 12).[1] d. Shake the funnel to extract the liberated aldehyde into the organic layer.[4]

  • Isolation of Pure Aldehyde: a. Separate the layers and collect the organic phase. b. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. c. Filter to remove the drying agent. d. Concentrate the solution in vacuo using a rotary evaporator to obtain the purified aldehyde.[8]

Protocol 2: Purification of an Aliphatic Aldehyde

For many aliphatic aldehydes, the bisulfite adducts are more soluble in the reaction mixture. In such cases, a liquid-liquid extraction protocol is employed to isolate the adduct in the aqueous phase.[1] The use of dimethylformamide (DMF) as a co-solvent can improve the removal rates for aliphatic aldehydes.[1][6]

Materials:

  • Crude aliphatic aldehyde mixture

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite solution (freshly prepared)

  • Deionized water

  • Ethyl acetate/hexanes mixture (e.g., 10% ethyl acetate in hexanes)

  • Sodium hydroxide solution (e.g., 1N or 10%)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude mixture in approximately 10 mL of DMF.[1][9]

  • Adduct Formation and Extraction: a. Transfer the DMF solution to a separatory funnel and add 25 mL of saturated aqueous sodium bisulfite. Shake vigorously for about 30 seconds.[1][9] b. Add 25 mL of deionized water and 25 mL of 10% ethyl acetate in hexanes and shake again.[1][9]

  • Separation: Allow the layers to separate. The aldehyde adduct will be in the aqueous phase.[1] Collect the aqueous layer.

  • Regeneration and Isolation: Follow steps 5 and 6 from Protocol 1 to regenerate and isolate the purified aliphatic aldehyde.

Advanced Protocol: Nonaqueous Regeneration for Sensitive Aldehydes

A significant limitation of the traditional regeneration method is the use of strong bases or acids, which can be detrimental to aldehydes with sensitive functional groups (e.g., esters prone to hydrolysis or stereocenters at the α-position prone to epimerization).[1] A nonaqueous method using chlorotrimethylsilane (TMS-Cl) offers a powerful alternative for regenerating aldehydes under neutral conditions.[7][10]

Materials:

  • Isolated bisulfite adduct

  • Acetonitrile

  • Chlorotrimethylsilane (TMS-Cl)

  • Apparatus for inert atmosphere reaction (optional but recommended)

Procedure:

  • Reaction Setup: Suspend the isolated bisulfite adduct in acetonitrile in a round-bottom flask.

  • Reagent Addition: Add at least 2 equivalents of TMS-Cl to the suspension.[7]

  • Reaction: Heat the mixture to 40-60°C. The reaction is typically rapid.[7]

  • Workup: The reaction produces the aldehyde, stable byproducts like hexamethyldisiloxane, and a precipitate of sodium chloride.[10] The pure aldehyde can be isolated by filtration to remove the salt followed by evaporation of the solvent.

Mechanism of Nonaqueous Regeneration

The nonaqueous regeneration with TMS-Cl proceeds through a different mechanism than the traditional pH-driven decomposition.

G Bisulfite Adduct Bisulfite Adduct Intermediate Silylated Intermediate Bisulfite Adduct->Intermediate + 2 TMS-Cl TMS-Cl TMS-Cl TMS-Cl->Intermediate Pure Aldehyde Pure Aldehyde Intermediate->Pure Aldehyde Byproducts Hexamethyldisiloxane + Sodium Chloride Intermediate->Byproducts

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Biaryl Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specialized focus on the synthesis of biaryl aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their target compounds. Here, we move beyond standard protocols to delve into the mechanistic nuances and practical troubleshooting strategies that can make the difference between a low-yield struggle and a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction for a biaryl aldehyde showing low to no conversion?

A1: Low conversion in Suzuki-Miyaura couplings involving aldehydes can stem from several factors. The aldehyde functionality can be sensitive to the reaction conditions, and the electronic properties of your substrates play a crucial role. Common culprits include inefficient catalyst activation, catalyst poisoning, or suboptimal reaction parameters. It's also possible that the aldehyde group is interfering with the catalytic cycle.[1][2] A systematic approach to troubleshooting, starting with the catalyst system and reaction conditions, is often necessary.

Q2: I'm observing significant amounts of homocoupling and protodeboronation byproducts. What's causing this?

A2: Homocoupling of the boronic acid partner is often a result of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[3] Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common issue with boronic acids, especially under aqueous basic conditions.[3] Careful degassing of your solvent and reagents is critical to minimize homocoupling. To address protodeboronation, you might consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts.[3]

Q3: Can the aldehyde group itself participate in side reactions?

A3: Yes, the aldehyde group can be susceptible to side reactions under the basic conditions of the Suzuki-Miyaura coupling. Aldol condensation or other base-catalyzed reactions can occur, leading to impurities and a reduction in the desired product yield. The choice of base is therefore critical; milder bases like potassium carbonate or potassium phosphate are often preferred over stronger bases like sodium hydroxide when sensitive functional groups are present.[4][5]

Q4: How do I choose the right palladium catalyst and ligand for my biaryl aldehyde synthesis?

A4: The selection of the catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling. For substrates containing aldehydes, electron-rich and bulky phosphine ligands are often effective as they promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[6][7] Ligands such as SPhos, XPhos, and dtbpf are good starting points.[8] Pre-catalysts, which are more stable and provide a controlled release of the active Pd(0) species, can also improve reaction outcomes.[8]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki-Miyaura synthesis of biaryl aldehydes.

Symptom 1: Low or No Product Formation

If you are observing minimal to no formation of your desired biaryl aldehyde, consider the following potential causes and solutions:

dot graph TD { A[Start: Low/No Product] --> B{Catalyst System Inactive?}; B --> C[Issue: Inefficient Pd(0) formation from Pd(II) precatalyst]; C --> D[Solution: Switch to a Pd(0) source like Pd(PPh3)4 or a pre-catalyst.]; B --> E[Issue: Ligand degradation or incompatibility]; E --> F[Solution: Screen alternative electron-rich, bulky phosphine ligands (e.g., Buchwald ligands).]; B --> G[Issue: Catalyst poisoning]; G --> H[Solution: Ensure high purity of reagents and solvents. Use of a scavenger resin may be beneficial.]; A --> I{Suboptimal Reaction Conditions?}; I --> J[Issue: Incorrect base or solvent]; J --> K[Solution: Screen milder bases (K2CO3, K3PO4) and evaluate different solvent systems (e.g., dioxane/water, toluene/water).]; I --> L[Issue: Temperature too low]; L --> M[Solution: Incrementally increase reaction temperature, monitoring for product formation and decomposition.]; } Caption: Troubleshooting low product yield.

Detailed Explanations and Protocols:

  • Catalyst System: The active catalyst in a Suzuki-Miyaura coupling is a Pd(0) species.[3] If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient. Using a direct Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) or a modern pre-catalyst can often resolve this issue.[3] Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[6] For sterically hindered or electron-rich aryl halides, bulky and electron-donating ligands are often required.[8]

  • Reaction Conditions: The choice of base and solvent can significantly impact the reaction outcome.[9][10] The base not only facilitates the transmetalation step but can also influence the stability of the aldehyde.[11] A screening of bases from inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) to phosphates (e.g., K₃PO₄) is recommended.[4][8] The solvent system must solubilize both the organic and inorganic components of the reaction.[9] Common solvent mixtures include toluene/water, dioxane/water, and THF/water.[3]

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, or Buchwald PrecatalystsDirect source of Pd(0) or efficient generation of the active catalyst.[3]
Ligand SPhos, XPhos, RuPhos, or other Buchwald ligandsElectron-rich and bulky ligands facilitate oxidative addition and reductive elimination.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Milder bases are less likely to cause side reactions with the aldehyde functionality.[4][5]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OAprotic solvents with water can improve the solubility of the base and facilitate the reaction.[9][10]
Temperature 60-110 °CHigher temperatures can increase reaction rates, but must be balanced against potential product decomposition.
Symptom 2: Formation of Significant Side Products

The presence of unwanted byproducts can complicate purification and reduce the overall yield. Here's how to address common side reactions:

dot graph TD { A[Start: Side Products Observed] --> B{Homocoupling of Boronic Acid?}; B --> C[Cause: Presence of oxygen]; C --> D[Solution: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (N2 or Ar).]; A --> E{Protodeboronation?}; E --> F[Cause: Instability of boronic acid]; F --> G[Solution: Use boronate esters (e.g., pinacol esters) or trifluoroborate salts. Consider anhydrous conditions if possible.]; A --> H{Dehalogenation of Aryl Halide?}; H --> I[Cause: Side reaction after oxidative addition]; I --> J[Solution: Optimize ligand and base to favor the productive coupling pathway.]; } Caption: Mitigating common side reactions.

Detailed Explanations and Protocols:

  • Homocoupling: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of the boronic acid.[3] To prevent this, it is crucial to degas all solvents and reagents by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw method.

  • Protodeboronation: Boronic acids can be unstable, particularly in the presence of water and base, leading to the cleavage of the C-B bond.[3] Using more robust boronate derivatives like pinacol esters can significantly reduce this side reaction. These can often be used directly in the coupling reaction.

  • Dehalogenation: The aryl halide can undergo dehalogenation, where the halogen is replaced by a hydrogen atom. This can occur through various pathways and is often a sign that the catalytic cycle is not proceeding efficiently. Re-evaluating the ligand and base combination can help to favor the desired cross-coupling pathway.

General Experimental Protocol for Suzuki-Miyaura Coupling of a Biaryl Aldehyde

This protocol provides a starting point for the optimization of your reaction.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand (if not using a pre-catalyst) and add them to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]

References

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • How to approach choosing reaction conditions for Suzuki?. Reddit.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar.
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
  • Suzuki reaction. Wikipedia.
  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. National Institutes of Health.
  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Royal Society of Chemistry.
  • Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate.
  • Optimization of the reaction conditions for the Carbonylative Suzuki-Miyaura coupling. ResearchGate.
  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate.
  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Royal Society of Chemistry.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. ResearchGate.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Miramar College.
  • The Suzuki Reaction. Andrew G. Myers Research Group.
  • Struggling with Suzuki Reaction. Reddit.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.

Sources

Technical Support Center: Synthesis of 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-(3-Methylphenyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our focus is primarily on the Suzuki-Miyaura cross-coupling reaction, the most prevalent and versatile method for constructing the biaryl scaffold of this molecule. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter at the bench. Each answer delves into the underlying chemical principles and provides actionable protocols to resolve the issue.

Problem 1: Low Yield & Presence of Benzaldehyde or Toluene Byproduct

Question: My reaction has a low yield of the target this compound, and my crude NMR/GC-MS analysis shows significant amounts of either benzaldehyde or toluene. What is the cause and how can I fix it?

Answer: This is a classic and frequently encountered issue, strongly indicating that a significant side reaction is consuming one of your starting materials. The two most likely culprits are protodeboronation and dehalogenation .

  • Protodeboronation: This is a reaction where the C–B bond of your boronic acid (or ester) is cleaved and replaced by a C–H bond.[1] For instance, if you are using 3-formylphenylboronic acid, it will degrade into benzaldehyde. This side reaction is often catalyzed by the base, residual water, or even the palladium catalyst itself, and can be accelerated by elevated temperatures.[2][3]

  • Dehalogenation: This involves the reduction of your aryl halide (e.g., 3-bromotoluene), replacing the bromine atom with a hydrogen to form toluene. This can occur through various pathways, including β-hydride elimination if any alkyl-palladium species are formed, or via other reductive processes in the catalytic cycle.[4][5]

  • Re-evaluate Your Boron Source: Standard boronic acids are susceptible to protodeboronation.

    • Action: Switch to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate.[6] These are generally more robust and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.

  • Optimize the Base and Solvent System: The choice and concentration of the base are critical. Strong bases can aggressively promote protodeboronation.[3]

    • Action: If using strong bases like NaOH or KOH, consider switching to a milder base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often excellent alternatives that provide sufficient activity for transmetalation while minimizing boronic acid decomposition.[2]

    • Action: Ensure your solvents are rigorously dried and degassed. Water is a proton source for protodeboronation.[3] Before adding reagents, sparge the solvent with argon or nitrogen for at least 30 minutes to remove dissolved oxygen and water.

  • Control Reaction Temperature: Higher temperatures can accelerate both the desired reaction and the undesired decomposition pathways.[3]

    • Action: Run a temperature screen. Start at a lower temperature (e.g., 70-80 °C) and monitor the reaction progress alongside byproduct formation by TLC or GC-MS. Often, an optimal temperature exists that favors the cross-coupling rate over the decomposition rate.[7]

  • Select an Efficient Catalyst System: Inefficient catalysts can lead to longer reaction times, giving side reactions more opportunity to occur. Some bulky phosphine ligands, while excellent for promoting reductive elimination, can paradoxically accelerate palladium-catalyzed protodeboronation.[8]

    • Action: If you are using a traditional catalyst like Pd(PPh₃)₄, consider upgrading to a more modern, efficient system. A pre-catalyst like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a ligand like SPhos can dramatically increase the rate of the productive coupling, outcompeting the side reactions.[4][7]

Problem 2: Significant Formation of Symmetrical Biaryl Impurities

Question: My purification is complicated by a high-boiling impurity that I've identified as either 3,3'-bitoluene or biphenyl-3,3'-dicarbaldehyde. How do I prevent this homocoupling?

Answer: The formation of symmetrical biaryls is a result of homocoupling , a side reaction where two molecules of the boronic acid reagent couple with each other.[9] This process is a significant yield-reducing pathway and introduces challenging purification steps.

The primary causes of homocoupling are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the Pd(0) catalyst to Pd(II) species. These Pd(II) salts can then mediate the stoichiometric homocoupling of the boronic acid, which regenerates Pd(0).[6][10]

  • Inefficient Pre-catalyst Reduction: If you use a Pd(II) pre-catalyst (like Pd(OAc)₂ or PdCl₂), it must be reduced in situ to the catalytically active Pd(0) state. One pathway for this reduction is the homocoupling of two boronic acid molecules.[6]

  • Implement Rigorous Inert Atmosphere Technique: This is the most critical step to prevent homocoupling.

    • Action: Use a Schlenk line or glovebox for the reaction setup. All glassware should be oven- or flame-dried.

    • Action: Degas your solvent thoroughly. The most effective method is a "freeze-pump-thaw" cycle (at least 3 cycles), but subsurface sparging with an inert gas (argon or nitrogen) for 30-60 minutes is also effective.[10] Simply maintaining a blanket of inert gas is often insufficient to remove all dissolved oxygen.

  • Choose Your Palladium Source Wisely:

    • Action: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the problematic in situ reduction step.

    • Action: If using a Pd(II) pre-catalyst, ensure your ligand is capable of facilitating a rapid and efficient reduction. Some phosphine ligands can be oxidized to phosphine oxides, which helps reduce the Pd(II) center and initiate the catalytic cycle productively.[6]

  • Control Stoichiometry and Addition Rate:

    • Action: Avoid using a large excess of the boronic acid reagent from the start. If feasible, adding the boronic acid solution slowly via a syringe pump can help keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[7]

Visualizing the Reaction Pathways

To better understand how side reactions compete with the productive cycle, the following diagram illustrates the key steps of the Suzuki-Miyaura coupling.

Suzuki_Side_Reactions pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl R¹-Pd(II)L₂-R² tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product R¹-R² (Target Product) re->product boronic_acid R²-B(OH)₂ boronic_acid->tm protodeboronation Protodeboronation (forms R²-H) boronic_acid->protodeboronation H₂O, Base, Temp homocoupling Homocoupling (forms R²-R²) boronic_acid->homocoupling O₂, Pd(II) aryl_halide R¹-X aryl_halide->oa

Caption: The Suzuki-Miyaura cycle and key off-cycle side reactions.

Frequently Asked Questions (FAQs)

Q1: Which combination of starting materials is generally better: 3-formylphenylboronic acid with 3-bromotoluene, or 3-bromobenzaldehyde with 3-methylphenylboronic acid?

A1: While both routes are viable, using 3-bromobenzaldehyde and 3-methylphenylboronic acid is often the preferred strategy. Aldehyde-substituted boronic acids can sometimes be less stable and more prone to decomposition or side reactions involving the aldehyde group under basic conditions (e.g., aldol condensation). Furthermore, aryl bromides with electron-withdrawing groups (like the formyl group in 3-bromobenzaldehyde) tend to undergo oxidative addition to the Pd(0) center more readily than those with electron-donating groups (like the methyl group in 3-bromotoluene).[6][11] This faster oxidative addition can lead to a more efficient overall catalytic cycle.

Q2: How can I effectively monitor the reaction to minimize side products?

A2: Active monitoring is crucial. Relying on a single endpoint after several hours can be misleading. A multi-point analysis is recommended:

  • Thin Layer Chromatography (TLC): Ideal for quick, qualitative checks. Co-spot your reaction mixture with authentic standards of both starting materials and, if available, the final product. This allows you to visualize the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS: This is the gold standard. Take small aliquots from the reaction at regular intervals (e.g., every 30-60 minutes). This quantitative data will show the precise rate of product formation versus the rate of byproduct formation (protodeboronation, homocoupling), allowing you to stop the reaction at the optimal time before byproduct accumulation becomes excessive.

Q3: What are the best practices for purifying this compound away from common impurities?

A3: Purification can be challenging due to similar polarities of the product and biaryl byproducts.

  • Column Chromatography: This is the most common method.[12] Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with pure hexanes and slowly increasing the percentage of ethyl acetate or dichloromethane). The homocoupled byproducts (3,3'-bitoluene or biphenyl-3,3'-dicarbaldehyde) are typically less polar or significantly more polar, respectively, than the desired product, but careful fractioning is required.

  • Bisulfite Adduct Formation: This is a classic chemical method for purifying aldehydes.[13][14] The crude product can be treated with an aqueous solution of sodium bisulfite. The aldehyde forms a solid, water-soluble adduct that can be filtered away from non-aldehyde impurities (like 3,3'-bitoluene). The pure aldehyde is then regenerated by treating the adduct with an acid or base.[14] This method is highly effective for removing stubborn non-polar impurities.

  • Vacuum Distillation: If the scale is large enough and the impurities have sufficiently different boiling points, vacuum distillation can be an option, though it is less selective than chromatography for structurally similar molecules.[13]

Summary of Key Optimization Parameters

For quick reference, the table below summarizes the impact of various reaction components on the primary side reactions.

ParameterImpact on ProtodeboronationImpact on HomocouplingRecommended Action
Boron Source High with boronic acidsHigh with boronic acidsUse more stable pinacol or MIDA esters.[6]
Atmosphere MinorMajor (O₂ promotes)Use rigorous inert techniques (freeze-pump-thaw or sparging).[10]
Base High with strong bases (NaOH)MinorUse milder bases like K₂CO₃, K₃PO₄, or CsF.[2]
Temperature Increases at high tempsCan increaseOptimize; run at the lowest effective temperature (e.g., 70-90 °C).[3]
Catalyst Can be catalyzed by Pd(II)Promoted by Pd(II)Use efficient Pd(0) sources or modern pre-catalysts with robust ligands.[6][7]
Troubleshooting Workflow

Use this decision tree to guide your troubleshooting process based on the primary issue observed.

Troubleshooting_Workflow start Problem Observed in Synthesis low_yield Low Yield & Starting Material Decomposition start->low_yield high_impurity High Level of Symmetrical Biaryl Impurity start->high_impurity cause_proto Likely Cause: Protodeboronation/ Dehalogenation low_yield->cause_proto cause_homo Likely Cause: Homocoupling high_impurity->cause_homo sol_proto1 1. Switch to Boronic Ester (Pinacol/MIDA) cause_proto->sol_proto1 sol_homo1 1. Improve Inert Technique (Sparging / F-P-T) cause_homo->sol_homo1 sol_proto2 2. Use Milder Base (K₂CO₃ / K₃PO₄) sol_proto1->sol_proto2 sol_proto3 3. Optimize Temperature (Lower if possible) sol_proto2->sol_proto3 sol_homo2 2. Use Pd(0) Source or Efficient Pre-catalyst sol_homo1->sol_homo2 sol_homo3 3. Ensure Anhydrous Conditions sol_homo2->sol_homo3

Caption: A decision tree for troubleshooting common synthesis issues.

References
  • Wikipedia.
  • J. Org. Chem. 2017, 82, 19, 10593–10599.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Org. Process Res. Dev. 2005, 9, 4, 480–484. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
  • ChemRxiv.
  • Reddit.
  • YouTube. Suzuki Coupling. [Link]
  • Organic Chemistry Portal. Grignard Reaction. [Link]
  • Wikipedia. Grignard reaction. [Link]
  • Master Organic Chemistry. All About The Reactions of Grignard Reagents. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
  • Chemistry LibreTexts. Reactions with Grignard Reagents. [Link]
  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions, troubleshoot common issues, and deepen their understanding of this powerful synthetic tool.[1][2][3] As a cornerstone of modern organic synthesis, the Suzuki-Miyaura coupling's versatility is invaluable, but its intricacies can present challenges.[1][2][4] This resource provides field-proven insights and practical, self-validating protocols to enhance the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Section 1: Catalyst Loading and Reaction Yield

Question 1: My Suzuki-Miyaura reaction is giving a low yield or has stalled. Could the catalyst loading be the issue, and how should I approach optimizing it?

Answer: Yes, improper catalyst loading is a frequent cause of low yields.[5][6] While it's tempting to simply increase the catalyst amount, a systematic approach is more effective.

  • Causality: The palladium catalyst is the engine of the reaction, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.[7][8] Insufficient catalyst leads to a slow reaction that may not reach completion. Conversely, excessively high loading can be uneconomical and may lead to increased side reactions or difficulties in removing residual palladium from your product.[9]

  • Troubleshooting Steps:

    • Establish a Baseline: Start with a standard catalyst loading, typically in the range of 0.5–2.0 mol%.[6] For many routine couplings, this is sufficient.

    • Incremental Adjustments: If the reaction is sluggish, consider increasing the catalyst loading in small increments (e.g., to 2.5 mol%, then 3.0 mol%). Monitor the reaction progress by TLC, GC-MS, or NMR to see if the rate improves.[10][11][12]

    • Consider the Substrates: Electron-rich aryl halides or sterically hindered substrates are often more challenging and may require higher catalyst loadings or more active catalyst systems to achieve a reasonable reaction rate.[13] Conversely, highly reactive substrates like aryl iodides may proceed efficiently with very low catalyst loadings (e.g., <0.1 mol%).

    • Evaluate Catalyst Activity: Ensure your palladium source is fresh and has been stored correctly. Palladium(0) species are sensitive to air and moisture, which can lead to deactivation.[5] If you suspect catalyst degradation, use a fresh batch.

Question 2: I've increased the catalyst loading, but the yield hasn't improved. What other factors are at play?

Answer: If increasing the catalyst loading doesn't solve the problem, it's crucial to look at the entire catalytic system and reaction environment.

  • Ligand-to-Metal Ratio: The ligand plays a critical role in stabilizing the palladium catalyst, enhancing its reactivity, and influencing the rate of both oxidative addition and reductive elimination.[2][14] For pre-formed catalysts, this ratio is fixed. If you are generating the catalyst in situ, the ligand-to-palladium ratio is a key parameter to optimize. A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio.

  • Catalyst Deactivation: The formation of a black precipitate (palladium black) is a visual indicator of catalyst deactivation, where the active Pd(0) species has agglomerated into inactive nanoparticles.[15][16] This can be caused by:

    • Oxygen Contamination: The active Pd(0) catalyst is highly susceptible to oxidation.[5] Ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[1]

    • Side Reactions: The presence of impurities in your starting materials can poison the catalyst.

    • Product Inhibition: In some cases, the product of the reaction can bind to the catalyst and inhibit its activity.[16][17][18]

  • Mass Transport Limitations: In biphasic reaction mixtures (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[13] Inadequate mixing can make the reaction appear sluggish, even with sufficient catalyst.

Section 2: Practical Considerations and Experimental Setup

Question 3: What are the best practices for setting up a Suzuki-Miyaura reaction to ensure optimal catalyst performance?

Answer: A successful Suzuki-Miyaura coupling begins with meticulous experimental setup.

  • Inert Atmosphere: As mentioned, protecting the catalyst from oxygen is paramount.[5] Use standard Schlenk techniques or a glovebox for the most sensitive reactions. At a minimum, ensure all glassware is oven-dried, and solvents are properly degassed by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Reagent Quality:

    • Boronic Acids: These reagents can undergo protodeboronation (hydrolysis back to the arene) if exposed to moisture or acidic conditions.[5][13] Use fresh, high-purity boronic acids.

    • Base: The choice and quality of the base are critical. It should be finely powdered and dry to ensure consistent results.[5] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.

  • Solvent Choice: The solvent must be appropriate for the substrates and the reaction temperature. Common choices include toluene, dioxane, THF, and DMF, often with the addition of water to aid in dissolving the base and facilitating transmetalation.[2][6]

Question 4: How can I monitor the reaction to make informed decisions about catalyst loading and reaction time?

Answer: Real-time reaction monitoring is key to efficient optimization.

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of starting materials and the formation of the product.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information on the progress of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture at different time points and analyzing them by ¹H or ¹⁹F NMR can provide a precise measure of conversion.[11]

Data Presentation

Table 1: Typical Catalyst Loading Ranges for Suzuki-Miyaura Coupling

Aryl Halide (Ar-X)ReactivityTypical Catalyst Loading (mol%)Notes
Ar-IVery High0.1 - 1.0Oxidative addition is very fast.[2]
Ar-BrHigh0.5 - 3.0The most common choice for a balance of reactivity and cost.
Ar-OTfHigh0.5 - 3.0Reactivity is comparable to aryl bromides.[2]
Ar-ClModerate1.0 - 5.0Requires more electron-rich and bulky ligands to facilitate oxidative addition.[2][19]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the coupling of an aryl bromide with a phenylboronic acid.

  • Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a condenser. Allow to cool to room temperature under a stream of nitrogen or argon.

  • Reagent Addition: To the flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[1]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon three times.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Rate-Determining Step Transmetal Transmetalation (Ar'-B(OR)2 + Base) PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in your Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow decision decision action action start Low Yield Observed q1 Reaction Monitoring Shows Starting Material? start->q1 Begin Troubleshooting end Reaction Optimized a1 Check Catalyst System q1->a1 Yes (Incomplete Reaction) a2 Analyze for Side Products (e.g., Protodeboronation, Homocoupling) q1->a2 No (Side Reactions) q2 Is Palladium Black Visible? a1->q2 a4 Improve Inert Atmosphere (Degas Solvents, Use Glovebox) q2->a4 Yes (Catalyst Deactivation) a5 Incrementally Increase Catalyst Loading (e.g., from 1% to 2-3%) q2->a5 No a3 Optimize Reaction Conditions (Temperature, Reagent Purity) a2->a3 a3->end a4->end q3 Yield Improved? a5->q3 q3->end Yes a6 Screen Ligands, Bases, and Solvents q3->a6 No a6->end

Caption: A systematic approach to troubleshooting low yields.

References

  • Suzuki reaction. In: Wikipedia; 2023. [Link]
  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
  • Yang C, Zhang L, Lu C, et al. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • SUZUKI REACTION MONITORING. Advion. [Link]
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Why can't I achieve good yields for this Suzuki reaction?
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. [Link]
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. PMC. [Link]
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
  • Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
  • Cross-Coupling Reactions: A Practical Guide.

Sources

Removal of palladium catalyst residues from 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium Catalyst Residue Removal

A Guide for Researchers on the Purification of 3-(3-Methylphenyl)benzaldehyde

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis, enabling the efficient construction of complex molecules like this compound, a key intermediate in pharmaceutical and materials science.[1][2] However, a persistent challenge following these reactions is the removal of residual palladium to levels that meet stringent regulatory requirements, particularly for active pharmaceutical ingredients (APIs).[3][4] The International Council for Harmonisation (ICH) Q3D guideline sets a permitted daily exposure (PDE) for palladium, which translates to low parts-per-million (ppm) limits in the final drug substance.[5][6][7]

This guide provides a comprehensive resource for researchers facing the challenge of palladium removal. It combines frequently asked questions (FAQs) with in-depth troubleshooting guides to address specific issues encountered during the purification of this compound and related biaryl compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my this compound product?

Residual palladium is a major concern for several reasons:

  • Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the FDA and EMA enforce strict limits on elemental impurities.[4][8] For an oral drug, the limit for palladium is typically around 10 ppm.[5]

  • Catalytic Activity in Downstream Steps: Trace palladium can interfere with subsequent synthetic transformations, leading to unwanted side reactions, reduced yields, and product degradation.

  • Toxicity and Product Integrity: Heavy metals can pose toxicological risks and compromise the stability and integrity of the final product.[7]

Q2: What are the common forms of palladium residues after a Suzuki coupling reaction?

Palladium residues can exist in various forms, making removal challenging.[9] The speciation depends on the reaction conditions, ligands, and workup procedures. Common forms include:

  • Pd(0) Nanoparticles: Formed from the aggregation of the active catalytic species. These are often colloidal and can be difficult to remove by simple filtration.[10]

  • Soluble Pd(II) Species: Resulting from oxidative addition or catalyst decomposition.

  • Ligand-Complexed Palladium: Palladium atoms bound to phosphine or other ligands used in the reaction.

  • Adsorbed Palladium: Palladium species physically adsorbed onto reaction byproducts or the desired product itself.

The choice of removal technique is highly dependent on the state of the palladium in the process stream.[9]

Q3: What are the primary strategies for removing palladium residues?

There are four main strategies, each with its own advantages and limitations:

  • Adsorption: Using solid-supported materials known as "scavengers" to bind palladium, which is then removed by filtration.[11] This is the most widely used method in the pharmaceutical industry.[3][12]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[11]

  • Extraction: Using liquid-liquid extraction with an aqueous phase containing a chelating agent to pull palladium out of the organic product phase.[13]

  • Filtration: Simple filtration through materials like Celite® can remove heterogeneous or precipitated palladium species.[13]

Q4: How do I choose the right palladium scavenger for my experiment?

Selecting the optimal scavenger is critical for efficient palladium removal without significant product loss.[14] Key factors to consider are:

  • Functional Group: The scavenger's functional group determines its affinity for palladium. Thiol (mercaptan) and thiourea-based scavengers are highly effective for soft metals like palladium.[15][16] Other functional groups include amines and trimercaptotriazine (TMT).[9][17]

  • Support Material: Scavengers are typically supported on silica or a polymer (polystyrene) backbone.[18] Silica-based scavengers are often preferred for their compatibility with a wide range of organic solvents and good mechanical stability.[15]

  • Solvent and Temperature: The efficiency of scavenging can be highly dependent on the solvent system and temperature.[9] Screening should be performed under conditions that mimic the actual process.

Scavenger TypeFunctional GroupSupportTypical TargetAdvantagesDisadvantages
SiliaMetS® Thiol [16]Mercaptan (-SH)SilicaPd(II), Pd(0)High efficiency, versatile, good solvent compatibility.[15][16]Can sometimes chelate desired product if it has metal-binding motifs.
MP-TMT [18]TrimercaptotriazinePolystyrenePd(0), Pd(II)Very high affinity for palladium, effective at low loadings.[17][18]May have different swelling properties in various solvents.
Activated Carbon [19]N/A (Adsorption)CarbonVarious Pd speciesLow cost, effective for color and palladium removal.[9][20]Can lead to significant product loss due to non-selective adsorption.[21]
Si-Thiourea [16]ThioureaSilicaAll forms of PdVersatile, works well in many organic solvents.[16]Performance can be solvent-dependent.

Troubleshooting Guide

This section addresses specific problems that researchers may encounter when purifying this compound.

Problem 1: High palladium levels (>100 ppm) remain after silica gel column chromatography.

Cause: Standard silica gel chromatography is often insufficient for removing all forms of palladium.[22] Colloidal Pd(0) or soluble palladium-ligand complexes can co-elute with the product.[13][23] A study quantifying residual palladium after common purification techniques found that while chromatography removes a significant amount, a subsequent scavenging step is often necessary to reliably reduce levels to below 100 ppm.[22]

Solution: Implement a post-chromatography scavenging step.

G cluster_0 Purification Process A Product Fraction from Column Chromatography (Initial Pd: 100-500 ppm) B Dissolve in Suitable Solvent (e.g., THF, Toluene, EtOAc) A->B C Add Palladium Scavenger (e.g., SiliaMetS Thiol, 4-10 eq.) B->C D Stir at RT or 40-60 °C (1-18 hours) C->D E Filter to Remove Scavenger D->E F Wash Scavenger with Solvent E->F G Combine Filtrate & Wash E->G F->G H Solvent Evaporation G->H I Purified Product (Final Pd: <10 ppm) H->I J ICP-MS Analysis I->J Verification

Caption: Workflow for removing palladium after column chromatography.

  • Dissolution: Combine the product fractions containing this compound and dissolve in a suitable solvent like ethyl acetate or THF (approx. 10-20 mL per gram of product).[11]

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[11]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally.[9][11]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[11]

  • Washing & Concentration: Wash the filter cake with a fresh portion of the solvent to ensure complete product recovery. Combine the filtrate and washings, and remove the solvent under reduced pressure.[11]

  • Analysis: Submit a sample of the final product for quantitative analysis of palladium content, typically using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[22]

Problem 2: Significant product loss is observed when using activated carbon.

Cause: Activated carbon is a highly porous material with a large surface area, but it is not a selective adsorbent.[19][20] It can adsorb a wide range of organic molecules, including the desired product, especially if the product has planar aromatic structures like this compound. Studies have shown API losses of up to 50% with carbon treatments.[21]

Solution: Switch to a more selective, functionalized scavenger and optimize the amount used.

Optimization Strategy:

  • Screen Scavengers: Test a small panel of scavengers (e.g., Si-Thiol, Si-TMT, MP-TMT) to identify the most effective one for your specific product and solvent system.[11] Not all scavengers with the same functional group perform equally.[18]

  • Minimize Scavenger Amount: Perform a loading study. Start with a higher loading (e.g., 10 equivalents) and decrease the amount in subsequent trials (e.g., 8, 5, 3 eq.) to find the minimum effective quantity that achieves the target palladium level. This reduces cost and minimizes potential product loss on the scavenger surface.

  • Change Solvent: The solvent can affect the binding of both palladium and the product to the scavenger. A solvent in which your product is highly soluble may reduce its non-specific adsorption.[11]

Problem 3: The chosen scavenger is ineffective, and palladium levels remain high.

Cause: The ineffectiveness of a scavenger can be due to several factors:

  • Incorrect Scavenger Choice: The palladium in your system may be in a form (e.g., a highly stable Pd(0) colloid) that does not readily bind to the chosen functional group.

  • Insufficient Reaction Time/Temperature: The kinetics of scavenging can be slow, requiring longer stirring times or gentle heating to be effective.[11]

  • Competitive Binding: Other species in the reaction mixture (e.g., excess phosphine ligands) may compete with the scavenger for binding sites on the palladium.

Solution: Employ a multi-step or alternative strategy.

G Start High Pd Levels Detected (> 10 ppm) Chrom Initial Purification: Column Chromatography Start->Chrom Check1 Pd Level < 50 ppm? Chrom->Check1 Scavenge Perform Batch Scavenging (e.g., Si-Thiol, 4-8 eq, RT, 4h) Check1->Scavenge No End_OK Purification Complete (Pd < 10 ppm) Check1->End_OK Yes Check2 Pd Level < 10 ppm? Scavenge->Check2 Increase Optimize Scavenging: - Increase eq. (to 10-15) - Increase Temp (to 50°C) - Increase Time (to 18h) Check2->Increase No Check2->End_OK Yes Check3 Pd Level < 10 ppm? Increase->Check3 Switch Switch Scavenger Type (e.g., to MP-TMT or Si-Thiourea) Check3->Switch No Check3->End_OK Yes End_Consult Consult Specialist/ Consider Alternative Method (e.g., Crystallization) Check3->End_Consult Still No Switch->Scavenge Switch->Check3 Re-run Test PreTreat Consider Pre-Treatment: - Mild Oxidation (e.g., H2O2) - Add competing ligand Switch->PreTreat PreTreat->Scavenge

Caption: Decision tree for troubleshooting palladium removal.

Advanced Strategies:

  • Pre-treatment: In some cases, a pre-treatment step can convert the palladium into a single, more easily scavenged species.[11] For example, mild oxidation can convert Pd(0) to Pd(II), which is readily scavenged by thiol-based materials.

  • Combination of Scavengers: Using a mixture of scavengers, such as Si-Thiol and Si-Thiourea, can sometimes be more effective at removing a wider range of palladium species.[16]

  • Crystallization: If scavenging fails, purifying this compound via crystallization is a powerful orthogonal method. The palladium impurities will ideally remain in the mother liquor.

Final Analysis & Verification

The ultimate confirmation of successful purification is quantitative analysis.

  • ICP-MS (Inductively Coupled Plasma - Mass Spectrometry): This is the gold standard for trace metal analysis, offering excellent sensitivity and the ability to detect palladium at parts-per-billion (ppb) levels.[22][24] It is crucial for verifying that the final product meets the stringent requirements for pharmaceutical use.

  • Sample Preparation: Proper sample preparation is critical for accurate ICP-MS results. The sample is typically dissolved in an organic solvent or digested in acid.[25]

By systematically applying the principles and protocols outlined in this guide, researchers can confidently and efficiently remove palladium catalyst residues from this compound, ensuring the high purity required for advanced applications.

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? ResearchGate.
  • Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • Adams, D. J., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science.
  • King, A. O., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Johnson Matthey. (2025). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate.
  • Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate.
  • Adams, D. J., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. National Institutes of Health.
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. ResearchGate.
  • SpinChem. Palladium catalyst recovery using scavenger resin. SpinChem.
  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities.
  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.
  • Google Patents. (2006). Method of removing palladium.
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Osaka Gas Chemicals.
  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals.
  • Nexgen Purifications. (2018). Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst.
  • Environmental Genome. (2022). Pd on carbon (activated carbon impregnated with Pd).
  • Chen, Y.-L., et al. (2006). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development.
  • Biotage. (2023). Why palladium metal scavengers are not all the same. Biotage.
  • ResearchGate. (2014). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS. ResearchGate.
  • Sopachem. Metal Scavenger Guide. Sopachem.
  • Biotage. (2016). Metal Scavengers in Process Chemistry An Investigative Study. Biotage.
  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health.
  • European Medicines Agency. (2020). ICH guideline Q3D (R2) on elemental impurities. EMA.
  • Reddit. (2025). Your trick to remove residual palladium. Reddit.
  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage.
  • ResearchGate. (2019). Analysis of palladium by high resolution ICP-MS. ResearchGate.
  • ResearchGate. (2018). ICP-MS analyses of residual palladium in products 4 and 11. ResearchGate.
  • International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). ICH.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses.
  • Bölcskei, H., et al. (2022). Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions. ResearchGate.
  • Schüßler, P., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
  • Bölcskei, H., et al. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. ResearchGate.

Sources

Troubleshooting low yields in the synthesis of substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the synthesis of substituted benzaldehydes. Aromatic aldehydes are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals. However, their synthesis via electrophilic aromatic substitution can be fraught with challenges, leading to frustratingly low yields.

This guide is structured to provide direct, actionable solutions to common problems encountered during key formylation reactions. We will delve into the causality behind these issues and provide field-proven protocols to get your synthesis back on track.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses the most prevalent and challenging formylation reactions, offering a question-and-answer format to tackle specific experimental failures.

The Vilsmeier-Haack Reaction

Ideal for electron-rich aromatic and heteroaromatic compounds, this reaction uses a pre-formed Vilsmeier reagent (typically from DMF and POCl₃) as the electrophile.[1][2]

Q1: My Vilsmeier-Haack reaction shows low or no conversion, and I'm recovering my starting material. What's wrong?

A1: This is a classic issue that almost always points to problems with the Vilsmeier reagent itself or insufficient substrate reactivity.

  • Cause 1: Inactive Vilsmeier Reagent. The chloroiminium salt, or Vilsmeier reagent, is highly moisture-sensitive.[3][4] Water will rapidly quench the reagent, halting the reaction.

    • Solution: Ensure all reagents and equipment are scrupulously dry. Use anhydrous DMF (stored over molecular sieves) and freshly distilled or a new bottle of phosphorus oxychloride (POCl₃) under an inert atmosphere (e.g., argon or nitrogen).[4] The formation of the reagent is often exothermic and should be done at 0 °C.[5]

  • Cause 2: Insufficient Substrate Reactivity. The Vilsmeier reagent is a relatively weak electrophile compared to those generated in Friedel-Crafts acylations.[2] It requires an electron-rich aromatic system to proceed efficiently.[2][6]

    • Solution: If your aromatic ring possesses electron-withdrawing groups or is only moderately activated, the reaction may require more forcing conditions. Cautiously increasing the reaction temperature after the initial addition (e.g., to 40-60 °C) can drive the reaction to completion. Monitor progress carefully by TLC to avoid decomposition.

  • Cause 3: Improper Work-up. The initial product of the electrophilic attack is an iminium ion, which must be hydrolyzed to the aldehyde.[6]

    • Solution: The work-up typically involves quenching the reaction mixture in an ice-cold aqueous solution, often with a base like sodium acetate or sodium hydroxide, to facilitate hydrolysis and neutralize the acidic medium.[5] Ensure the pH is adjusted correctly during work-up to ensure complete conversion of the iminium intermediate to the final aldehyde.

dot

Caption: Troubleshooting workflow for low Vilsmeier-Haack yields.

Q2: My reaction is producing di- and even tri-formylated products. How can I improve selectivity for mono-formylation?

A2: Over-formylation is common with highly activated substrates. The key is to control the concentration and availability of the Vilsmeier reagent.[7]

  • Solution 1: Stoichiometry Control. Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A 1:1 to 1.5:1 ratio is a good starting point for optimization.[7] Avoid a large excess of the formylating agent.

  • Solution 2: Reverse Addition. Instead of adding the substrate to the pre-formed reagent, try adding the Vilsmeier reagent dropwise to a solution of the substrate. This prevents localized high concentrations of the electrophile that can lead to multiple additions.[7]

  • Solution 3: Temperature and Time. Maintain a low reaction temperature (0 °C to room temperature) and monitor the reaction closely.[7] Quench the reaction as soon as TLC indicates the consumption of starting material to prevent the mono-formylated product from reacting further.

The Duff Reaction

This reaction formylates phenols, particularly at the ortho position, using hexamethylenetetramine (HMTA) in an acidic medium like acetic or trifluoroacetic acid.[8][9] It is known for being operationally simple but can give variable yields (20-80%).[8]

Q1: My Duff reaction yield is very low, or it's not working at all.

A1: The Duff reaction's success is highly dependent on the electronic nature of the substrate and the reaction conditions.

  • Cause 1: Insufficiently Activated Substrate. The reaction requires strongly electron-donating groups on the aromatic ring, with phenols being the classic substrate.[9] The mechanism proceeds via electrophilic aromatic substitution, where an iminium ion generated from HMTA is the electrophile.[8]

    • Solution: This method is not suitable for electron-neutral or deactivated rings. Ensure your substrate is a phenol or a similarly activated system.

  • Cause 2: Suboptimal Acid/Solvent. The acid catalyst is crucial for generating the electrophilic iminium species from HMTA.[10]

    • Solution: While glycerol or acetic acid is traditionally used, trifluoroacetic acid (TFA) can significantly improve yields and reaction times for less reactive substrates, though it requires more careful handling.

Q2: I'm observing significant di-formylation and/or the formation of a polymeric resin.

A2: These are two of the most common side reactions in the Duff reaction, especially with reactive phenols.

  • Cause 1: Di-formylation. If both ortho positions are available, di-formylation can become a major competing reaction.[11]

    • Solution: The primary way to control this is by adjusting the stoichiometry. Reduce the molar ratio of HMTA to the phenolic substrate. A ratio of 1:1 or even slightly less HMTA can favor mono-formylation.[11] Monitor the reaction by TLC to stop it when the mono-formylated product is maximized.[11]

  • Cause 2: Polymerization/Resin Formation. Phenols can polymerize under the acidic and heated conditions of the Duff reaction.[3] This occurs through repeated reactions with formaldehyde equivalents generated from HMTA.[11]

    • Solution: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Avoid prolonged heating. Once the desired product is formed, work up the reaction promptly.

The Reimer-Tiemann Reaction

This reaction is used for the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base, proceeding via a dichlorocarbene intermediate.[12][13]

Q1: My Reimer-Tiemann reaction is sluggish and gives a poor yield.

A1: Low yields are often related to the biphasic nature of the reaction and the generation of the reactive species.

  • Cause 1: Inefficient Mixing. The reaction is typically run in a biphasic system (aqueous hydroxide and an organic phase with chloroform), as the hydroxide base is not soluble in chloroform.[12] The reaction can only occur at the interface.

    • Solution: Vigorous stirring is absolutely essential. Alternatively, the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can dramatically improve the reaction rate by transporting the hydroxide ion into the organic phase to react with chloroform.

  • Cause 2: Temperature Control. The reaction needs heating to initiate, but it can be highly exothermic once it starts.[12][13]

    • Solution: Begin by heating the mixture to around 60-70 °C.[14] Be prepared to cool the reaction vessel if the exotherm becomes too vigorous, as runaway temperatures can lead to byproduct formation and decomposition.

Q2: My reaction yields a mixture of ortho and para isomers. How can I improve regioselectivity?

A2: The Reimer-Tiemann reaction is known to produce a mixture of isomers, though the ortho product often predominates.[15][16] Complete selectivity is difficult to achieve, but the ratio can be influenced.

  • Mechanism Insight: The dichlorocarbene electrophile is attracted to the electron-rich phenoxide.[12] The preference for ortho attack is often attributed to a stabilizing interaction or coordination between the cation of the base (e.g., Na⁺ or K⁺) and the oxygen of the phenoxide, which positions the carbene for attack at the adjacent position.[15]

    • Solution: The choice of base can influence the ortho:para ratio. Using potassium hydroxide (KOH) sometimes gives higher ortho selectivity than sodium hydroxide (NaOH) due to the nature of the ion-pairing. If the ortho positions are sterically blocked, formylation will be directed to the para position.[14]

Experimental Protocols

Optimized Vilsmeier-Haack Protocol (General)
  • Reagent Formation: In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous DMF (10 eq.). Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.5 eq.) dropwise via syringe with vigorous stirring over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C. A precipitate may form.[17]

  • Stir the resulting mixture at 0 °C for an additional hour to ensure complete formation of the Vilsmeier reagent.[4]

  • Substrate Addition: Dissolve the electron-rich aromatic substrate (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. If the reaction is slow, it can be gently heated (e.g., to 50 °C).

  • Work-up: Pour the reaction mixture slowly onto crushed ice containing a solution of sodium acetate (5-6 eq.).[5] Stir vigorously for 30-60 minutes until the hydrolysis of the iminium salt is complete.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best formylation method for my specific substrate?

A1: The choice depends critically on the substrate's structure and functional groups. The table below provides a general guide.

ReactionFormylating AgentTypical SubstrateKey AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃ / DMFElectron-rich arenes & heterocycles (anilines, pyrroles, indoles)[1][6]Good yields, mild conditions, versatile.Requires electron-rich substrates; moisture sensitive.[2][4]
Duff Reaction Hexamethylenetetramine (HMTA) / AcidPhenols, highly activated arenes[9]Simple, inexpensive reagents, strong ortho-directing for phenols.[10]Often gives low/variable yields; risk of polymerization.[8][9]
Reimer-Tiemann CHCl₃ / Strong BasePhenols, electron-rich heterocycles (pyrroles, indoles)[12]Works under basic conditions; avoids strong acids.Often gives ortho/para mixtures; biphasic; can be exothermic.[12][16]
Gattermann-Koch CO / HCl / AlCl₃ / CuClBenzene, alkylbenzenes[18]Uses simple C1 sources.Requires high pressure, strong acids, and anhydrous conditions; not for phenols/anilines.[12][18]

Q2: My starting material has electron-withdrawing groups. Can it be formylated?

A2: Direct formylation of deactivated rings via electrophilic substitution is extremely difficult and often impossible with the methods described above.[18] You should consider alternative strategies, such as:

  • Metalation-Formylation: Directed ortho-metalation (DoM) using a strong base like n-butyllithium, followed by quenching with a formylating agent (like DMF), is a powerful strategy for introducing a formyl group with high regioselectivity, especially on rings with directing metalating groups (e.g., amides, ethers).[19]

  • Functional Group Interconversion: It may be more efficient to start with a different functional group (e.g., a methyl or halomethyl group) and oxidize it to the aldehyde, or to perform a cross-coupling reaction.[20][21]

Q3: I've successfully made my benzaldehyde, but it's turning into a white solid (benzoic acid) upon storage. How can I prevent this?

A3: Benzaldehydes, especially those without ortho substituents, are notoriously prone to air oxidation to the corresponding carboxylic acids.[22]

  • Purification: Ensure the purified aldehyde is free of any metal or acid/base residues that could catalyze oxidation.

  • Storage: Store the purified benzaldehyde under an inert atmosphere (argon or nitrogen), preferably in a freezer or refrigerator. For long-term storage, adding a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone can be effective.[23]

// Decision Nodes Start [label="Start:\nSelect Substrate"]; IsPhenol [label="Is it a Phenol?"]; IsElectronRich [label="Is it another\nElectron-Rich Arene?"]; IsDeactivated [label="Is it Electron-Poor\nor Neutral?"];

// Result Nodes RT [label="Reimer-Tiemann\n(ortho-preference)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Duff [label="Duff Reaction\n(strong ortho-directing)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VH [label="Vilsmeier-Haack\n(versatile, good yields)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; GK [label="Gattermann-Koch\n(for simple arenes)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; DoM [label="Directed ortho-Metalation\n(alternative strategy)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Start -> IsPhenol; IsPhenol -> RT [label="Yes"]; IsPhenol -> Duff [label="Yes"]; IsPhenol -> IsElectronRich [label="No"];

IsElectronRich -> VH [label="Yes"]; IsElectronRich -> IsDeactivated [label="No"];

IsDeactivated -> GK [label="Neutral (e.g., Benzene)"]; IsDeactivated -> DoM [label="Deactivated or\nNeeds Regiocontrol"]; }

Sources

Technical Support Center: Large-Scale Synthesis and Purification of 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the large-scale synthesis and purification of 3-(3-Methylphenyl)benzaldehyde. This resource is tailored for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into common experimental challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

I. Strategic Overview of Large-Scale Synthesis

The synthesis of this compound on a large scale primarily relies on robust carbon-carbon bond-forming reactions. The two most industrially viable routes are the Suzuki-Miyaura cross-coupling and the Grignard reaction. The choice between these methods often depends on factors such as raw material cost, catalyst availability, and the specific capabilities of the manufacturing facility.

A. Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful and versatile method for creating biaryl compounds.[1] It involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of this compound, this translates to the reaction between 3-bromobenzaldehyde and 3-methylphenylboronic acid.

Key Advantages:

  • High functional group tolerance.[1]

  • Relatively mild reaction conditions.

  • Commercially available starting materials.

B. Grignard Reaction

The Grignard reaction is a classic organometallic reaction involving the addition of a Grignard reagent (organomagnesium halide) to a carbonyl group.[2] In this context, 3-methylphenylmagnesium bromide would be reacted with a suitable electrophile to generate the target molecule.

Key Advantages:

  • Cost-effective starting materials.

  • High reactivity and potential for high yields.

Below is a visual representation of these two primary synthetic pathways.

Synthetic_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_grignard Grignard Reaction 3-Bromobenzaldehyde 3-Bromobenzaldehyde Product_Suzuki This compound 3-Bromobenzaldehyde->Product_Suzuki 3-Methylphenylboronic_acid 3-Methylphenylboronic_acid 3-Methylphenylboronic_acid->Product_Suzuki Pd_Catalyst_Base Pd Catalyst, Base Pd_Catalyst_Base->Product_Suzuki 3-Bromotoluene 3-Bromotoluene Grignard_Reagent 3-Methylphenyl- magnesium bromide 3-Bromotoluene->Grignard_Reagent Mg_Ether Mg, Ether Mg_Ether->Grignard_Reagent Product_Grignard This compound Grignard_Reagent->Product_Grignard Electrophile Electrophile (e.g., DMF) Electrophile->Product_Grignard

Caption: Primary synthetic routes to this compound.

II. Troubleshooting Guide for Synthesis

This section addresses specific issues that may arise during the large-scale synthesis of this compound, providing a systematic approach to problem-solving.

A. Suzuki-Miyaura Coupling: FAQs and Troubleshooting
Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Inactive CatalystEnsure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[3]
Poor Reagent QualityUse high-purity starting materials. Boronic acids can degrade over time; consider using more stable derivatives like pinacol esters.[3]
Presence of OxygenThoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) to prevent catalyst deactivation.[3]
Significant By-product Formation (e.g., Homocoupling) Inefficient TransmetalationAdd the aryl halide in a slight excess to minimize the homocoupling of the boronic acid.[4]
Presence of Pd(II) SpeciesEnsure the reaction mixture is properly degassed, as oxygen can lead to the formation of Pd(II) species that promote homocoupling.[5]
Reaction Stalls or is Sluggish Inappropriate Solvent or BaseThe choice of solvent and base is critical.[4] Screen different solvent systems (e.g., THF/water, dioxane/water) and bases (e.g., K2CO3, Cs2CO3) to find the optimal conditions for your specific substrates.
Incorrect Ligand-to-Palladium RatioMaintain an appropriate ligand-to-palladium ratio, typically between 1:1 and 4:1.[3]
B. Grignard Reaction: FAQs and Troubleshooting

Problem Potential Cause Troubleshooting Steps & Solutions
Failure of Reaction to Initiate Presence of MoistureAll glassware must be rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere. Solvents must be anhydrous.[6]
Inactive Magnesium SurfaceActivate the magnesium turnings by gently crushing them, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]
Low Yield of Grignard Reagent Wurtz Coupling Side ReactionAdd the aryl halide slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide, which favors the reaction with magnesium over homocoupling.[6]
Runaway Exotherm Inadequate Heat DissipationOn a large scale, the exothermic nature of the Grignard reaction can be a significant safety hazard.[2][7] Ensure adequate cooling and consider using a continuous flow reactor to better control the reaction temperature.[8]
Formation of Biphenyl Impurity Coupling of Grignard Reagent with Unreacted Aryl HalideThis side reaction is favored by high concentrations of the aryl halide.[9] Slow addition of the halide is crucial.

digraph "Troubleshooting_Flow" {
graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="Low Yield or\nReaction Failure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Reagents" [label="Verify Reagent Purity\nand Activity"]; "Check_Conditions" [label="Ensure Anhydrous and\nInert Conditions"]; "Optimize_Params" [label="Optimize Reaction\nParameters (Solvent, Base,\nTemperature)"]; "Consider_Side_Reactions" [label="Analyze for Common\nSide Reactions"]; "Scale_Up_Safety" [label="Address Scale-Up\nSafety Concerns\n(e.g., Exotherms)"]; "Purification_Issues" [label="Troubleshoot\nPurification Strategy"]; "Success" [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Check_Reagents"; "Check_Reagents" -> "Check_Conditions" [label="Reagents OK"]; "Check_Conditions" -> "Optimize_Params" [label="Conditions OK"]; "Optimize_Params" -> "Consider_Side_Reactions" [label="Parameters\nOptimized"]; "Consider_Side_Reactions" -> "Scale_Up_Safety" [label="Side Reactions\nIdentified"]; "Scale_Up_Safety" -> "Purification_Issues" [label="Scale-Up Safe"]; "Purification_Issues" -> "Success" [label="Purification\nSuccessful"];

"Check_Reagents" -> "Start" [label="Reagents Faulty", style=dashed, color="#EA4335"]; "Check_Conditions" -> "Start" [label="Conditions Faulty", style=dashed, color="#EA4335"]; }

Caption: A logical workflow for troubleshooting synthesis issues.

III. Large-Scale Purification Strategies

The purification of this compound on a large scale requires efficient and scalable techniques to remove unreacted starting materials, by-products, and catalyst residues. The primary methods employed are vacuum distillation and column chromatography.

A. Vacuum Distillation

Vacuum distillation is a suitable method for purifying aldehydes as it allows for distillation at a lower temperature, preventing thermal decomposition.[10] This technique is effective for separating the product from non-volatile impurities and compounds with significantly different boiling points.[10]

Typical Impurities Removed:

  • High-boiling point by-products

  • Polymeric materials

  • Salts and inorganic materials

B. Column Chromatography

For achieving very high purity and separating closely related impurities, column chromatography is often the preferred choice.[10] On a large scale, flash chromatography is commonly used.

Stationary Phase: Silica gel is the most common stationary phase. For aldehydes sensitive to acidic conditions, the silica gel can be neutralized with triethylamine.[10] Eluent System: A mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used.[10]

C. Chemical Purification via Bisulfite Adduct Formation

This method is highly specific for aldehydes and can be very effective for purification.[10][11] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from water-insoluble impurities. The pure aldehyde is then regenerated by treating the adduct with a base.[10][11]

IV. Purification Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Product Decomposition During Distillation Temperature Too HighReduce the distillation temperature by improving the vacuum. Ensure the heating mantle is not set too high.
Poor Separation in Column Chromatography Inappropriate Solvent SystemOptimize the eluent system using thin-layer chromatography (TLC) to achieve better separation between the product and impurities.[10]
Column OverloadingReduce the amount of crude product loaded onto the column to prevent band broadening and ensure efficient separation.
Aldehyde Decomposes on Silica Gel Acidic Nature of SilicaNeutralize the silica gel with triethylamine before packing the column.[10]
Incomplete Regeneration from Bisulfite Adduct Insufficient BaseEnsure an adequate amount of base is used to fully regenerate the aldehyde from the bisulfite adduct.

V. Quality Control and Analytical Methods

To ensure the purity of the final product, a combination of analytical techniques should be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.[12]

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, especially for non-volatile impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the final product.

VI. References

  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem. Available from:

  • (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE. Available from:

  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. Available from:

  • Application Notes and Protocols for the Purification of 3-(3-Methylphenyl)propionaldehyde - Benchchem. Available from:

  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Available from:

  • Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde - Benchchem. Available from:

  • Grignard Reactions Go Greener with Continuous Processing. Available from:

  • Grignard Reaction - American Chemical Society. Available from:

  • Investigation of a Grignard Reaction at Small Scale. Available from:

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from:

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available from:

  • Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available from:

  • A Comparative Guide to the Validation of Analytical Methods for 3-(3-Methylphenyl)propionaldehyde - Benchchem. Available from:

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Available from:

Sources

Stability of 3-(3-Methylphenyl)benzaldehyde under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Methylphenyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions regarding the handling and stability of this aromatic aldehyde in various experimental conditions. Our goal is to provide you with the expertise to anticipate and resolve challenges, ensuring the integrity of your research.

Introduction to this compound

This compound is an aromatic aldehyde with a methyl substituent on one of the phenyl rings. Like other aromatic aldehydes lacking α-hydrogens, its reactivity is centered on the carbonyl group. The presence of the electron-donating methyl group slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, a factor that can influence its reaction kinetics.[1][2] Understanding its stability under acidic and basic conditions is crucial for its successful application in multi-step syntheses and other experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I am running a reaction with this compound under strongly basic conditions (e.g., concentrated NaOH or KOH) and observing the formation of two unexpected products. What is likely happening?

A1: You are likely observing the Cannizzaro reaction.[3] This is a characteristic reaction of aldehydes that lack alpha-hydrogens, such as this compound, when subjected to strong basic conditions.[4][5] The reaction involves a disproportionation where two molecules of the aldehyde react: one is oxidized to a carboxylic acid (in the form of its carboxylate salt under these conditions), and the other is reduced to a primary alcohol.[6][7]

In your case, you would be forming 3-(3-methylphenyl)benzoic acid and [3-(3-methylphenyl)phenyl]methanol.

  • Troubleshooting:

    • Avoid Strong Bases: If the Cannizzaro reaction is not the desired outcome, avoid using concentrated strong bases. Consider using a weaker base (e.g., carbonates or hindered organic bases) if your protocol allows.

    • Temperature Control: The Cannizzaro reaction is often accelerated by heat. Running your reaction at a lower temperature may help to minimize this side reaction.

    • Crossed Cannizzaro Reaction: If a reduction of the aldehyde is desired, consider a "crossed" Cannizzaro reaction by using a sacrificial aldehyde like formaldehyde, which is more readily oxidized.[6][8]

Q2: Can this compound undergo self-condensation under basic conditions?

A2: While it lacks α-hydrogens and therefore cannot undergo a typical aldol condensation, it can participate in a benzoin condensation, especially in the presence of a nucleophilic catalyst like cyanide or a thiazolium salt.[9][10][11] This reaction involves the coupling of two aldehyde molecules to form an α-hydroxy ketone, known as a benzoin.[12][13]

  • Troubleshooting:

    • If you are using cyanide or other nucleophilic catalysts and observing a higher molecular weight byproduct, it could be the benzoin adduct.

    • To avoid this, ensure that your reaction conditions are not conducive to benzoin condensation if it is an undesired pathway. This includes avoiding the specific catalysts known to promote this reaction.

Q3: I am using an acidic catalyst in my reaction containing this compound and an alcohol solvent. I am noticing a decrease in my starting material and the formation of a new, less polar compound. What could be the issue?

A3: Under acidic conditions, aldehydes can react with alcohols to form hemiacetals and subsequently acetals.[14] This is a reversible reaction, but the equilibrium can be driven towards the acetal product, especially if water is removed. The resulting acetal will be less polar than the starting aldehyde.

  • Troubleshooting:

    • Solvent Choice: If acetal formation is a problem, consider using an aprotic solvent.

    • Anhydrous Conditions: Ensure your reaction is run under strictly anhydrous conditions to minimize acetal formation.

    • Reversibility: Since the reaction is reversible, the acetal can be hydrolyzed back to the aldehyde by adding water and an acid catalyst.

Q4: My sample of this compound has been stored for a while and now I see some crystalline material. What is this likely to be?

A4: Aromatic aldehydes are susceptible to air oxidation, especially when exposed to light.[15] The aldehyde group can be oxidized to a carboxylic acid. In this case, this compound would oxidize to 3-(3-methylphenyl)benzoic acid, which is a solid at room temperature.

  • Preventative Measures:

    • Inert Atmosphere: Store the aldehyde under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[16]

    • Protection from Light: Use an amber-colored vial or store it in the dark to prevent photo-oxidation.[16]

    • Cold Storage: Storing the compound at low temperatures will slow down the rate of oxidation.[16]

Troubleshooting Guide: Stability Under Reaction Conditions

This section provides a more detailed breakdown of potential stability issues and how to address them.

Observation Potential Cause Proposed Solution(s)
Two new products observed under strong basic conditions (e.g., 50% NaOH). Cannizzaro Reaction: Disproportionation to an alcohol and a carboxylic acid.[3]- Use a milder base (e.g., K₂CO₃, Et₃N).- Lower the reaction temperature.- Reduce the concentration of the base.
Formation of a dimeric product in the presence of cyanide or thiazolium salts. Benzoin Condensation: Formation of an α-hydroxy ketone.[9][11]- Avoid nucleophilic catalysts like cyanide if this reaction is not desired.
Loss of starting material when using an alcohol solvent with an acid catalyst. Acetal Formation: Reaction with the alcohol to form a stable acetal.[14]- Use an aprotic solvent.- Ensure strictly anhydrous conditions.- If acetal is formed, it can be hydrolyzed back to the aldehyde with aqueous acid.
Slow or incomplete reaction under acidic conditions. Protonation of the carbonyl group leading to deactivation or side reactions.- Use a milder acid catalyst.- Optimize the reaction temperature and time.- Consider alternative catalytic systems.
Development of a white precipitate in the starting material upon storage. Oxidation: The aldehyde is oxidizing to the corresponding carboxylic acid.[15]- Store under an inert atmosphere (N₂ or Ar).- Protect from light.- Store at reduced temperatures.

Experimental Protocols

Protocol 1: Assessing Stability in Basic Conditions

This protocol allows for the monitoring of the degradation of this compound under basic conditions, primarily to detect the Cannizzaro reaction.

Materials:

  • This compound

  • 50% (w/v) Sodium Hydroxide solution

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • HPLC or GC-MS system

Procedure:

  • Dissolve a known amount of this compound in a suitable organic solvent (e.g., THF, if miscible with the base, or run as a biphasic reaction).

  • Add the 50% NaOH solution and stir vigorously at room temperature.

  • At regular time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot by adding it to a vial containing dilute HCl to neutralize the base.

  • Extract the organic components with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove the carboxylic acid product.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Analyze the organic layer by HPLC or GC-MS to quantify the remaining aldehyde and the alcohol product. The aqueous layer can be acidified and extracted to analyze for the carboxylic acid.

Reaction Mechanisms and Workflows

Cannizzaro Reaction Mechanism

The following diagram illustrates the mechanism of the Cannizzaro reaction for an aromatic aldehyde.

Cannizzaro_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Exchange Aldehyde1 Ar-CHO OH- OH⁻ Intermediate1 Ar-CH(O⁻)(OH) Aldehyde1->Intermediate1 + OH⁻ Intermediate1_2 Ar-CH(O⁻)(OH) Aldehyde2 Ar-CHO Alkoxide Ar-CH₂O⁻ Aldehyde2->Alkoxide + H⁻ CarboxylicAcid Ar-COOH Intermediate1_2->CarboxylicAcid Hydride Transfer CarboxylicAcid_2 Ar-COOH Alkoxide_2 Ar-CH₂O⁻ Carboxylate Ar-COO⁻ CarboxylicAcid_2->Carboxylate Alcohol Ar-CH₂OH Alkoxide_2->Alcohol

Caption: Mechanism of the Cannizzaro Reaction.

Experimental Workflow for Stability Assessment

The diagram below outlines a typical workflow for assessing the stability of a compound under specific stress conditions.

Stability_Workflow start Define Stress Conditions (e.g., pH, Temp, Light) prep Prepare Samples (Compound in appropriate matrix) start->prep stress Expose Samples to Stress Conditions prep->stress sampling Withdraw Aliquots at Defined Time Points stress->sampling analysis Analyze Samples (e.g., HPLC, GC-MS) sampling->analysis data Quantify Degradants and Remaining Parent Compound analysis->data report Generate Stability Report data->report

Sources

Common impurities in the synthesis of 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for the synthesis of 3-(3-Methylphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis, with a focus on impurity profiling and mitigation. The most prevalent and versatile route to this biaryl aldehyde is the Suzuki-Miyaura cross-coupling reaction. Our troubleshooting guide will therefore center on this powerful C-C bond-forming methodology.

Understanding the Core Synthesis: The Suzuki-Miyaura Coupling

The synthesis of this compound is efficiently achieved by the palladium-catalyzed cross-coupling of 3-bromobenzaldehyde with (3-methylphenyl)boronic acid.[1][2] While robust, this reaction is complex, and a nuanced understanding of its catalytic cycle and potential side reactions is crucial for achieving high yield and purity.[3][4]

Below is a diagram illustrating the primary catalytic cycle.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex Ar¹-Pd(II)L₂(Ar²) (Transmetalation Complex) oa_complex->tm_complex tm_complex->pd0 product Ar¹-Ar² This compound tm_complex->product Reductive Elimination start_reagents 3-Bromobenzaldehyde (Ar¹-X) start_reagents->oa_complex boronic_acid (3-Methylphenyl)boronic Acid Ar²-B(OH)₂ borate Ar²-B(OH)₃⁻ (Activated Boronate) boronic_acid->borate base Base (e.g., K₂CO₃) base->borate borate->tm_complex Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common impurities and synthetic challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Q1: My crude product is contaminated with 3,3'-dimethylbiphenyl and/or 3,3'-diformylbiphenyl. What causes this and how can I prevent it?

A1: Cause & Mechanism

This issue stems from a common side reaction in Suzuki couplings known as homocoupling .[5] It occurs when two molecules of the same starting material couple together.

  • Boronic Acid Homocoupling: Two molecules of (3-methylphenyl)boronic acid react to form 3,3'-dimethylbiphenyl. This is the most frequent type of homocoupling.

  • Aryl Halide Homocoupling: Two molecules of 3-bromobenzaldehyde react to form 3,3'-diformylbiphenyl, though this is generally a more minor byproduct.[6]

The primary culprit for boronic acid homocoupling is the presence of dissolved oxygen in the reaction mixture.[5][7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) intermediates, instead of entering the desired cross-coupling cycle, can catalyze the dimerization of the boronic acid.[3] Using a Pd(II) precatalyst (like Pd(OAc)₂) without ensuring its efficient reduction to Pd(0) can also promote this side reaction.[5]

G pd0 Pd(0)L₂ pd2 Pd(II)L₂ pd0->pd2 O₂ (Oxidation) homo_product Ar-Ar (Homocoupling Product) pd2->homo_product Dimerization boronic 2 x Ar-B(OH)₂ boronic->homo_product homo_product->pd0 Regeneration of Pd(0)

Caption: Simplified mechanism of oxygen-induced boronic acid homocoupling.

Solution: Rigorous Deoxygenation

The most critical preventative measure is the thorough removal of dissolved oxygen from your solvent and reaction mixture before adding the palladium catalyst.

Experimental Protocol: Nitrogen Subsurface Sparging

  • Setup: Combine the aryl halide (3-bromobenzaldehyde), boronic acid ((3-methylphenyl)boronic acid), base (e.g., K₂CO₃), and solvent in the reaction flask.

  • Sparging: Insert a long needle or cannula connected to a nitrogen line, ensuring the tip is below the solvent surface.

  • Venting: Insert a second, shorter needle through the septum to act as a vent for the displaced oxygen.

  • Duration: Bubble nitrogen through the stirred solution for a minimum of 20-30 minutes. For larger volumes, increase the sparging time.

  • Catalyst Addition: After degassing, remove the needles and quickly add the palladium catalyst under a positive pressure of nitrogen (a nitrogen-filled balloon is sufficient).

  • Maintain Atmosphere: Keep the reaction under a positive nitrogen atmosphere for its entire duration.

Q2: GC-MS analysis shows a byproduct with a mass corresponding to benzaldehyde. What is this and why did it form?

A2: Cause & Mechanism

This impurity is benzaldehyde , the product of hydrodehalogenation (or simply dehalogenation).[8] In this side reaction, the bromine atom on the 3-bromobenzaldehyde starting material is replaced by a hydrogen atom.

This occurs via the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[8] This hydride can originate from several sources, including alcoholic solvents, amine bases, or even trace water.[3] The Pd-H species can then participate in reductive elimination with the aryl group bound to the palladium, yielding the dehalogenated product (benzaldehyde) instead of the desired cross-coupled product.[8]

Solution: Judicious Choice of Reagents and Conditions

  • Solvent Selection: Use aprotic solvents such as dioxane, THF, or toluene instead of alcohols (e.g., isopropanol, ethanol) if dehalogenation is a significant problem.[8]

  • Base Optimization: Avoid strong alkoxide bases. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred and less likely to generate hydride species.[8]

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[8][9]

Q3: I'm observing toluene in my crude product analysis. What is the source of this impurity?

A3: Cause & Mechanism

The presence of toluene points to protodeboronation (also called protodeborylation).[10] This is a common side reaction where the C–B bond of the (3-methylphenyl)boronic acid is cleaved and replaced by a C–H bond, yielding toluene.

This reaction involves the protonolysis of the boronic acid and its propensity is highly dependent on factors like temperature, pH, and the electronic nature of the boronic acid itself.[10] It can be catalyzed by the base used in the reaction.[11]

Solution: Protecting the Boronic Acid

  • Control Stoichiometry: Use a minimal excess of the boronic acid (e.g., 1.1-1.2 equivalents) to reduce the amount of potential byproduct.

  • Use Boronic Acid Derivatives: For particularly sensitive substrates prone to protodeboronation, consider using more stable boronic acid derivatives like MIDA boronates or potassium aryltrifluoroborates.[10][12] These reagents participate in a "slow release" of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the opportunity for side reactions.[10]

Q4: What are the best analytical methods for identifying and quantifying these impurities?

A4: Recommended Analytical Workflow

A multi-technique approach is essential for comprehensive impurity profiling in pharmaceutical synthesis.[13][14]

Sources

Technical Support Center: Optimizing Condensation Reactions with 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing condensation reactions involving 3-(3-Methylphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors. Here, we combine established chemical principles with practical, field-tested insights to address common challenges encountered during Aldol (specifically Claisen-Schmidt), Knoevenagel, and Wittig condensations with this versatile biaryl aldehyde.

I. Understanding the Reactivity of this compound

This compound possesses a unique structural motif that influences its reactivity in condensation reactions. The presence of the 3-methylphenyl group introduces steric bulk around the benzaldehyde core, which can impact the approach of nucleophiles. Additionally, the methyl group is weakly electron-donating, which can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted benzaldehyde. These factors must be considered when designing and troubleshooting your experiments.

II. Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding condensation reactions with this compound:

Q1: Why is my Claisen-Schmidt condensation with this compound and an acetophenone derivative giving a low yield?

Low yields in Claisen-Schmidt condensations are often due to an unfavorable equilibrium, side reactions, or incomplete conversion.[1] Since this compound cannot enolize, self-condensation is not an issue for this reactant.[1] However, the ketone partner can self-condense. To favor the desired crossed-condensation product, consider slowly adding the ketone to a mixture of the aldehyde and the base.[1] Increasing the reaction temperature can also drive the reaction towards the dehydrated chalcone product, shifting the equilibrium.[2]

Q2: I am observing multiple spots on my TLC plate during a Knoevenagel condensation with this compound and malononitrile. What could they be?

In a Knoevenagel condensation, multiple spots on a TLC plate could indicate the starting materials (aldehyde and malononitrile), the desired product, and potentially a Michael adduct if the reaction conditions are too harsh or if a stoichiometric amount of a strong base is used. Using a catalytic amount of a weaker base, such as piperidine or ammonium bicarbonate, can help minimize side reactions.[3][4] Monitoring the disappearance of the benzaldehyde spot can also help track the reaction's progress.[5]

Q3: My Wittig reaction with this compound is not going to completion. What can I do?

Incomplete Wittig reactions can be due to several factors. The stability of the ylide is crucial; unstabilized ylides are more reactive but may decompose if not used promptly. Ensure your phosphonium salt is fully deprotonated to the ylide before adding the aldehyde. Using a strong, fresh base like n-butyllithium or sodium hydride is recommended for generating the ylide in situ.[5] The steric hindrance from the 3-methylphenyl group might also slow down the reaction, so extending the reaction time or gentle heating could be beneficial.

Q4: How do I choose the right solvent for purifying my chalcone product derived from this compound?

Recrystallization is a common and effective method for purifying chalcones.[5][6] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[5] Ethanol or ethanol/water mixtures are excellent starting points.[5] To find the best solvent or solvent system, you can test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes) at both room temperature and their boiling points.[5]

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during condensation reactions with this compound.

A. Low Yield or No Reaction
Potential Cause Recommended Solution Scientific Rationale
Insufficiently Active Catalyst (Knoevenagel) Switch to a more effective catalyst, such as piperidine or an ionic liquid.[7] Consider a solvent-free approach with ammonium bicarbonate.[3][4]The catalyst must be basic enough to deprotonate the active methylene compound to form the nucleophilic enolate.[8]
Poor Ylide Formation (Wittig) Use a fresh, strong base (e.g., n-BuLi, NaH) and ensure anhydrous conditions. Confirm ylide formation by a color change (often to deep red or orange).The phosphonium salt requires a strong base for complete deprotonation to the reactive ylide. Water will quench the ylide.
Steric Hindrance Increase reaction temperature and/or extend the reaction time.The bulky 3-methylphenyl group can sterically hinder the approach of the nucleophile to the carbonyl carbon, slowing the reaction rate.
Unfavorable Equilibrium (Aldol/Claisen-Schmidt) Heat the reaction to promote dehydration to the conjugated enone, which is often irreversible and drives the reaction forward.[2]The initial aldol addition is often reversible. The formation of the stable, conjugated chalcone product pulls the equilibrium towards the product side.
B. Formation of Multiple Products/Side Reactions
Potential Cause Recommended Solution Scientific Rationale
Self-Condensation of Ketone (Claisen-Schmidt) Slowly add the ketone to a mixture of this compound and the base.[1]This strategy maintains a low concentration of the enolizable ketone, minimizing its self-condensation and favoring the reaction with the more electrophilic aldehyde.[1]
Cannizzaro Reaction Use a weaker base or ensure the reaction temperature does not get too high if using a strong base.Although this compound has no α-hydrogens, under strongly basic conditions, it can undergo the Cannizzaro reaction, a disproportionation to the corresponding alcohol and carboxylic acid.[1]
Michael Addition (Knoevenagel) Use a catalytic amount of a mild base (e.g., piperidine, ammonium salts) rather than a stoichiometric amount of a strong base.[3][4]The product of the Knoevenagel condensation is a Michael acceptor. Excess strong base can generate more enolate, which can then act as a nucleophile in a subsequent Michael addition.
C. Product Purification Challenges
Potential Cause Recommended Solution Scientific Rationale
Product is an Oil If recrystallization fails, purify by column chromatography on silica gel.[5] Start with a non-polar eluent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity.[9]Column chromatography separates compounds based on their polarity, which is effective for purifying non-crystalline products.
Difficulty Finding a Recrystallization Solvent Use a mixed-solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at its boiling point, then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Re-clarify with a few drops of the "good" solvent and allow to cool slowly.[5]A mixed-solvent system allows for fine-tuning of the solvent polarity to achieve optimal conditions for crystal growth.
Co-elution of Starting Material and Product in Column Chromatography Adjust the polarity of the eluent system. A less polar system will generally increase the separation between the slightly more polar chalcone product and the less polar benzaldehyde starting material. Monitor fractions carefully by TLC.[5]Fine-tuning the mobile phase composition is key to achieving good separation in column chromatography.

IV. Experimental Protocols: Starting Points

The following are generalized protocols that can serve as a starting point for your experiments with this compound. Optimization will likely be necessary.

Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis[12][13]
  • In a flask, dissolve this compound (1 equivalent) and the desired acetophenone derivative (1 equivalent) in ethanol.

  • While stirring, add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise.

  • Continue stirring at room temperature for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the crude chalcone.

  • Collect the solid by vacuum filtration, wash with water, and purify by recrystallization from ethanol.[6]

Protocol 2: Knoevenagel Condensation with Malononitrile[3][9]
  • In a round-bottom flask, combine this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol or water.

  • Add a catalytic amount of piperidine or ammonium bicarbonate.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, the product may precipitate. If so, collect it by filtration and wash with cold ethanol. If not, the product can be isolated by extraction or by removing the solvent under reduced pressure followed by purification.

Protocol 3: Wittig Reaction for Stilbene Synthesis[14][15]
  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 equivalents) in anhydrous THF.

  • Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium in hexanes, 1.1 equivalents) dropwise to generate the ylide. Stir for 30-60 minutes.

  • Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. Visualizing Reaction Workflows

Diagram 1: General Claisen-Schmidt Condensation Workflow

Claisen_Schmidt_Workflow Reactants This compound + Acetophenone Derivative + Ethanol Base_Addition Add aq. NaOH or KOH Reactants->Base_Addition Reaction Stir at RT Base_Addition->Reaction Workup Pour into H2O, Acidify with HCl Reaction->Workup Filtration Vacuum Filtration Workup->Filtration Purification Recrystallize from Ethanol Filtration->Purification Product Pure Chalcone Purification->Product

Caption: Workflow for a typical Claisen-Schmidt condensation.

Diagram 2: Troubleshooting Low Yield in Condensation Reactions

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze TLC: Unreacted Starting Material? Start->Check_TLC Yes_SM Yes Check_TLC->Yes_SM Yes No_SM No Check_TLC->No_SM No Side_Products Analyze TLC: Multiple Side Products? Yes_SP Yes Side_Products->Yes_SP Yes No_SP No Side_Products->No_SP No Increase_Time_Temp Increase Reaction Time / Temperature Yes_SM->Increase_Time_Temp Check_Reagents Check Reagent Purity / Activity Yes_SM->Check_Reagents No_SM->Side_Products Modify_Conditions Modify Conditions: - Weaker Base - Lower Temperature - Slower Addition Yes_SP->Modify_Conditions Purification_Strategy Optimize Purification: - Column Chromatography - Recrystallization No_SP->Purification_Strategy

Sources

Technical Support Center: Purification of Biaryl Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the unique challenges encountered during the purification of biaryl aldehydes. These valuable synthetic intermediates are crucial in drug development and materials science, yet their purification is often far from trivial. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate common hurdles and achieve the desired purity for your compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems researchers frequently encounter. Each issue is presented in a question-and-answer format, detailing the root causes and providing actionable solutions.

Q1: My biaryl aldehyde is contaminated with residual palladium catalyst from a cross-coupling reaction. How can I remove it to ppm levels?

Core of the Problem: Palladium catalysts, essential for forming the biaryl bond (e.g., in Suzuki or Stille couplings), are notoriously difficult to remove completely. Residual palladium can interfere with downstream reactions, compromise biological assays, and is strictly regulated in active pharmaceutical ingredients (APIs).[1] The challenge is that palladium can exist in multiple forms: as a heterogeneous solid (Pd/C), as soluble complexes with ligands (e.g., phosphines), or as colloidal nanoparticles.[2][3]

Solutions & Scientific Rationale:

  • Filtration through Celite®: This is the first and simplest step. After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite® can remove heterogeneous palladium, such as Pd/C or precipitated Pd(0).[3][4] However, this method is often insufficient for removing soluble or colloidal palladium species.[2]

  • Metal Scavengers (Recommended): Scavengers are solid supports functionalized with groups that chelate metals.[5] This is a highly effective method for reducing palladium to very low levels.

    • Thiol-Based Scavengers: Silica or polymers functionalized with thiol (-SH) groups are particularly effective. The soft sulfur atom has a high affinity for the soft palladium metal center, forming a strong coordinate bond and sequestering it from the solution.

    • Amine- and Phosphine-Based Scavengers: These can also be effective, depending on the coordination state of the residual palladium.

    • Activated Carbon: While less selective, treating a solution of the crude product with activated carbon can adsorb palladium species.[2] This method may sometimes lead to product loss due to non-specific adsorption.

  • Liquid-Liquid Extraction: In some cases, washing the organic solution with an aqueous solution containing a chelating agent like EDTA or N-acetylcysteine can help extract ionic palladium species.

start Crude Reaction Mixture (Post-Coupling) celite Filter through Celite® pad start->celite analysis1 Analyze Filtrate for Pd (e.g., ICP-MS) celite->analysis1 scavenger Treat with Thiol-Based Scavenger Resin/Silica analysis1->scavenger Pd > 10 ppm pass < 10 ppm Pd (Process Compliant) analysis1->pass Pd < 10 ppm filter_scav Filter to Remove Scavenger scavenger->filter_scav analysis2 Analyze for Final Pd Level filter_scav->analysis2 analysis2->pass Success fail > 10 ppm Pd (Re-evaluate Scavenger Choice) analysis2->fail Failure start Crude Biaryl Aldehyde in Miscible Solvent (MeOH/THF) add_bisulfite Add Saturated aq. NaHSO₃ start->add_bisulfite stir Stir Vigorously (1-2h) add_bisulfite->stir extract Liquid-Liquid Extraction (Organic Solvent + Water) stir->extract separate Separate Layers extract->separate organic_impurities Organic Layer (Discard Impurities) separate->organic_impurities aqueous_adduct Aqueous Layer (Contains Bisulfite Adduct) separate->aqueous_adduct regenerate Add Base (NaOH) to pH > 12 aqueous_adduct->regenerate extract_pure Extract with Fresh Organic Solvent regenerate->extract_pure final_product Pure Biaryl Aldehyde (in Organic Layer) extract_pure->final_product

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Methylphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent selection in modulating the reactivity of this versatile aromatic aldehyde. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is both efficient and reproducible.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions regarding the intrinsic reactivity of this compound and the theoretical underpinnings of solvent effects.

Q1: How does the 3-(3-methylphenyl) group affect the aldehyde's reactivity compared to unsubstituted benzaldehyde?

A: The 3-(3-methylphenyl) group, also known as a m-tolyl group, influences the aldehyde's reactivity primarily through a weak electronic effect. The methyl group is an electron-donating group (EDG) due to its positive inductive effect (+I).[1] This effect slightly increases the electron density on the phenyl ring attached to the carbonyl, which in turn marginally reduces the partial positive charge (electrophilicity) on the carbonyl carbon.

  • Causality: In nucleophilic addition reactions, the rate-limiting step is often the attack of a nucleophile on the electrophilic carbonyl carbon.[2][3] Because the methyl group slightly diminishes this electrophilicity, This compound is expected to be slightly less reactive towards nucleophiles than unsubstituted benzaldehyde. [1][4] This difference may manifest as slower reaction times or the need for slightly more forcing conditions (e.g., higher temperature or catalyst loading).

Q2: What is the general role of a solvent in controlling a chemical reaction?

A: A solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates and outcomes. Its primary role is to solvate the reactants, intermediates, and transition states. According to Transition State Theory , the rate of a reaction is dependent on the free energy difference between the reactants and the transition state (ΔG‡).[5]

  • Mechanism of Influence: Solvents alter the reaction rate by differentially stabilizing or destabilizing the reactants versus the transition state.[6][7][8]

    • If a solvent stabilizes the transition state more than the reactants , it lowers the activation energy (ΔG‡), and the reaction rate increases.

    • If a solvent stabilizes the reactants more than the transition state , it increases the activation energy, and the reaction rate decreases.[9]

Q3: How do I choose an appropriate starting solvent for a reaction with this compound?

A: The choice depends on the specific reaction mechanism and the polarity of the reactants and intermediates. A logical workflow is the best approach.

  • Step 1: Analyze the Reaction Mechanism. Determine whether the reactants, intermediates, and transition states are neutral, polar, or charged. For most reactions of aldehydes (e.g., Knoevenagel, Wittig), the transition state is more polar than the neutral starting materials.[10][11]

  • Step 2: Match Solvent Polarity to the Mechanism.

    • For reactions with polar/charged transition states: A polar solvent is generally preferred as it will stabilize the transition state, accelerating the reaction.[10][12]

      • Polar Protic (e.g., Ethanol, Methanol): Excellent for solvating charged species and can participate in hydrogen bonding. They are often effective for the first step (nucleophilic attack) in reactions like the Knoevenagel condensation.[10]

      • Polar Aprotic (e.g., DMF, Acetonitrile): Excel at stabilizing polar transition states through dipole-dipole interactions. They can be particularly effective at accelerating the second step (dehydration) of condensation reactions.[10][13]

    • For reactions involving nonpolar species or where reactants are destabilized by polar solvents (e.g., some Wittig reactions with non-stabilized ylides): A nonpolar aprotic solvent (e.g., Toluene, THF, Dichloromethane) may be superior.[14]

  • Step 3: Consider Solubility. Ensure all reactants, reagents, and catalysts are sufficiently soluble in the chosen solvent at the reaction temperature.

Q4: I've observed a color change when dissolving the aldehyde in different solvents. What does this mean?

A: This phenomenon is called solvatochromism , where the color of a substance changes when dissolved in different solvents.[15] This occurs because the solvent interacts differently with the electronic ground state and excited state of the solute molecule. These interactions change the energy gap between the two states, which alters the wavelength of light the molecule absorbs.[15][16]

  • Practical Implication: The observed color shift is a direct visual indicator of the solvent's polarity and its specific interactions (like hydrogen bonding) with your aldehyde.[17][18] While this compound is not a classic solvatochromic dye, subtle shifts in its UV-Vis absorption spectrum can be measured and correlated with solvent polarity parameters, providing empirical data on solvent-solute interactions.

Section 2: Troubleshooting Guide - Specific Issues & Solutions

This section provides a question-and-answer formatted guide to address common problems encountered during experiments.

Q: My nucleophilic addition reaction (e.g., Knoevenagel, Wittig, Grignard) is showing low or no conversion. What are the likely solvent-related causes and solutions?

A: This is a common issue, often rooted in suboptimal reaction conditions exacerbated by solvent choice.

  • Potential Cause 1: Incorrect Solvent Polarity. The transition state of your reaction is likely polar. If you are using a nonpolar solvent (e.g., hexane, toluene), it may not be sufficiently stabilizing the transition state, leading to a high activation energy and a slow reaction.

    • Solution: Switch to a more polar solvent. For Knoevenagel condensations, polar aprotic solvents like DMF or polar protic solvents like ethanol often improve rates.[10][13] For Wittig reactions, the choice is more nuanced, but polar solvents can accelerate reactions with stabilized ylides.[11][19]

  • Potential Cause 2: Poor Reactant/Reagent Solubility. Your nucleophile or base catalyst may not be fully dissolved in the chosen solvent, preventing it from participating effectively in the reaction.

    • Solution: Check the solubility of all components. You may need to switch to a solvent with better solubilizing properties (e.g., THF or DMF for organometallic reagents over less polar ethers).

  • Potential Cause 3 (Specific to Protic Solvents): In some cases, a polar protic solvent (like ethanol) can overly stabilize the ground state of the reactants through hydrogen bonding or can protonate highly basic nucleophiles (like Grignard reagents or non-stabilized ylides), deactivating them.

    • Solution: If you suspect nucleophile deactivation, switch to a polar aprotic solvent like THF or 2-MeTHF for your reaction.

Q: My reaction is producing a complex mixture of byproducts. How can the solvent be contributing to this?

A: The solvent can influence the relative rates of competing reaction pathways, leading to poor chemoselectivity.

  • Potential Cause 1: Solvent Promoting Side Reactions. For example, in the presence of a strong base, a protic solvent with a high dielectric constant could favor a competing Cannizzaro reaction.

    • Solution: Change to an aprotic solvent to disfavor pathways that involve proton transfer or charged intermediates stabilized by hydrogen bonding. Ensure reaction conditions are strictly anhydrous if using moisture-sensitive reagents.

  • Potential Cause 2: Insufficient Rate of Desired Reaction. If the primary reaction is too slow due to poor solvent choice, background decomposition or side reactions of sensitive reagents can become prominent.

    • Solution: Address the slow rate of the desired reaction first by optimizing the solvent as described in the previous question. Accelerating the main pathway will often outcompete slower, undesired ones.

Section 3: Experimental Protocols & Comparative Data

To provide a practical context, we present a protocol for a model reaction—the Knoevenagel condensation—where solvent effects are particularly pronounced.

Protocol: Comparative Analysis of Solvent Effects on the Knoevenagel Condensation

This protocol details a parallel experiment to visualize the impact of different solvent classes on the reaction between this compound and malononitrile.

Objective: To determine the relative reaction rate and yield in a nonpolar, a polar protic, and a polar aprotic solvent.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Toluene (Nonpolar)

  • Ethanol (Polar Protic)

  • N,N-Dimethylformamide (DMF) (Polar Aprotic)

  • Ethyl Acetate and Hexane (for TLC)

  • Three identical round-bottom flasks with stir bars and reflux condensers

Procedure:

  • Reaction Setup: In each of the three flasks, combine this compound (1.0 eq.), malononitrile (1.05 eq.), and the chosen solvent (Toluene, Ethanol, or DMF, approx. 0.5 M concentration).

  • Catalyst Addition: To each flask, add a catalytic amount of piperidine (0.1 eq.).[20]

  • Reaction Execution: Place all three flasks in a pre-heated oil bath set to 80 °C and begin vigorous stirring.

  • Monitoring: At 15-minute intervals (t=0, 15, 30, 45, 60 min), withdraw a small aliquot from each reaction mixture. Spot the aliquots on a single TLC plate and elute with a 3:1 Hexane:Ethyl Acetate mixture. Visualize the spots under UV light. Monitor the disappearance of the starting aldehyde spot.

  • Work-up (after 2 hours or upon completion):

    • Cool the reaction mixtures to room temperature.

    • If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, dilute the mixture with ethyl acetate, wash with 1 M HCl to remove the piperidine, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield for each reaction and compare the TLC profiles to assess the relative reaction rates.

Expected Outcomes & Data Summary

The results of this experiment will highlight the dramatic influence of the solvent on the reaction kinetics.

SolventSolvent TypeDielectric Constant (ε)Expected Relative RateRationale
TolueneNonpolar2.4SlowPoor stabilization of the polar aldol addition and dehydration transition states.
EthanolPolar Protic24.5Moderate to FastGood stabilization of the initial aldol addition intermediate via H-bonding.[10]
DMFPolar Aprotic36.7FastestExcellent stabilization of both the polar addition and dehydration transition states; accelerates the dehydration step effectively.[10][13]

This table provides a qualitative prediction. Actual rates should be determined experimentally via the protocol above.

Section 4: Visualization & Workflow Diagrams

To aid in experimental design and troubleshooting, the following diagrams, generated using DOT language, illustrate key decision-making processes.

Solvent Selection Workflow

SolventSelection start Start: Choose Reaction Type mech Analyze Reaction Mechanism (Polarity of Intermediates/TS) start->mech polar_ts Is Transition State (TS) More Polar than Reactants? mech->polar_ts aprotic Select Polar Aprotic Solvent (e.g., DMF, Acetonitrile) - Good for polar TS - Accelerates dehydration polar_ts->aprotic Yes protic Select Polar Protic Solvent (e.g., Ethanol, MeOH) - Good for H-bonding - Can deactivate strong bases polar_ts->protic Yes, and H-bonding is beneficial nonpolar Select Nonpolar Solvent (e.g., Toluene, THF) - For nonpolar mechanisms - When reactants are destabilized by polar solvents polar_ts->nonpolar No solubility Check Solubility of All Reactants and Reagents aprotic->solubility protic->solubility nonpolar->solubility solubility->mech Insoluble, Re-evaluate optimize Optimize Temperature & Concentration solubility->optimize All Soluble

Caption: A decision workflow for selecting an appropriate reaction solvent.

Troubleshooting Logic for Low Reaction Yield

Troubleshooting start Problem: Low Yield/ Slow Reaction solvent_check What is the solvent polarity? start->solvent_check nonpolar Currently Nonpolar (e.g., Toluene, Hexane) solvent_check->nonpolar Nonpolar polar Currently Polar (e.g., EtOH, DMF) solvent_check->polar Polar sol_nonpolar Action: Switch to Polar Solvent (DMF, EtOH, or MeCN) Rationale: Better TS stabilization. nonpolar->sol_nonpolar protic_check Is the solvent protic and nucleophile strongly basic? polar->protic_check sol_protic Action: Switch to Polar APROTIC (e.g., THF, DMF) Rationale: Avoid nucleophile deactivation. protic_check->sol_protic Yes temp_check Action: Increase Temperature Rationale: Overcome activation energy. protic_check->temp_check No

Sources

Validation & Comparative

A Comparative Guide to the High-Resolution Mass Spectrometry of 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of chemical entities is paramount. The subtle distinctions between isomers can have profound implications for biological activity, toxicity, and patentability. This guide provides an in-depth technical comparison of high-resolution mass spectrometry (HRMS) with other key analytical techniques for the structural elucidation of 3-(3-Methylphenyl)benzaldehyde, a biphenyl derivative with the potential for isomeric complexity.

Introduction to this compound and the Analytical Challenge

This compound, also known as 3'-methyl-[1,1'-biphenyl]-3-carbaldehyde, is an aromatic aldehyde with the molecular formula C₁₄H₁₂O.[1][2][3] Its structure, featuring two phenyl rings with substituents at the meta positions, presents a significant analytical challenge: the potential for numerous positional isomers. For instance, the methyl group could be at the 2- or 4-position on its phenyl ring, and the benzaldehyde moiety could be at the 2- or 4-position on the other ring. Differentiating these isomers is critical for ensuring the purity and identity of a synthesized compound.

High-resolution mass spectrometry offers a powerful solution to this challenge by providing two key pieces of information with exceptional precision: the exact mass of the molecule and its characteristic fragmentation pattern.[4][5]

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide mass measurements with high accuracy and resolving power, making it possible to determine the elemental composition of a molecule and its fragments.[4][5]

Expected HRMS Data for this compound
ParameterExpected ValueSignificance
Molecular Formula C₁₄H₁₂OConfirmed by accurate mass measurement.
Monoisotopic Mass 196.08882 DaThe calculated exact mass of the most abundant isotopes.[6]
Measured Accurate Mass 196.0888 ± 0.0005 DaExperimental verification of the elemental composition.
Mass Accuracy < 3 ppmHigh confidence in the assigned molecular formula.
Predicted Fragmentation Pathway

Electron ionization (EI) is a common ionization technique for volatile compounds like this compound. The resulting molecular ion (M⁺•) will undergo fragmentation, producing a unique mass spectrum that serves as a molecular fingerprint. The fragmentation of benzaldehyde derivatives typically involves the loss of a hydrogen radical (H•), the formyl group (•CHO), or carbon monoxide (CO).[7][8][9] For this compound, the following fragmentation pathways are predicted:

G M [C₁₄H₁₂O]⁺• m/z = 196.0888 Molecular Ion M_minus_H [C₁₄H₁₁O]⁺ m/z = 195.0810 Loss of H• M->M_minus_H - H• M_minus_CHO [C₁₃H₁₁]⁺ m/z = 167.0861 Loss of •CHO M->M_minus_CHO - •CHO M_minus_CO [C₁₃H₁₂]⁺• m/z = 168.0939 Loss of CO M_minus_H->M_minus_CO - CO Fragment1 [C₇H₇]⁺ m/z = 91.0548 Tropylium ion M_minus_CHO->Fragment1 - C₆H₄

The relative abundance of these fragment ions can help distinguish between isomers. For example, the stability of the resulting carbocations will differ depending on the substitution pattern, leading to variations in the mass spectrum.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Thermo Scientific™ Orbitrap™ or a Bruker FT-ICR mass spectrometer.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode for infusion analysis or after separation by liquid chromatography (LC).

  • Mass Analysis:

    • Full Scan MS: Acquire data in the m/z range of 50-500 with a resolution of at least 60,000 (FWHM).

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 196.0888) and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

  • Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Compare the experimental fragmentation pattern with predicted pathways and spectral libraries.

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool, a comprehensive analysis often involves orthogonal techniques to provide complementary information. Here, we compare HRMS with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Accurate mass and elemental composition, fragmentation patterns.[4][5]Retention time, nominal mass fragmentation pattern.[10]Detailed molecular structure and connectivity.[11]
Isomer Differentiation Excellent for differentiating isomers with different fragmentation patterns or elemental compositions.[12]Good for separating volatile isomers chromatographically.[10]The gold standard for determining the precise substitution pattern and stereochemistry.[11]
Sensitivity High (picomole to femtomole).Very high (picogram to femtogram).[10]Lower (micromole to nanomole).
Sample Throughput High (direct infusion) to moderate (LC-HRMS).High.Low.
Structural Information Inferred from fragmentation.Inferred from fragmentation and retention time.Direct structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. It separates compounds based on their boiling points and polarity before they are detected by a mass spectrometer (typically a quadrupole analyzer providing nominal mass).[10]

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of this compound in a volatile solvent like dichloromethane.

  • GC System:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, and hold for 5 min.

  • MS System:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

The key advantage of GC-MS is its ability to separate isomers based on their retention times. Different positional isomers of this compound will likely have slightly different boiling points and interactions with the GC column, leading to their separation before they enter the mass spectrometer.

G cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injector Injector Column Column Injector->Column MS Interface MS Interface Column->MS Interface Ion Source Ion Source MS Interface->Ion Source Separated Molecules Mass Analyzer Mass Analyzer Ion Source->Mass Analyzer Detector Detector Mass Analyzer->Detector

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[11] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule.

For this compound, ¹H NMR would be particularly useful in distinguishing it from its isomers. The chemical shifts and coupling patterns of the aromatic protons would be highly dependent on the substitution pattern.

  • Aldehyde Proton: A singlet around 9.9-10.1 ppm.

  • Aromatic Protons: A complex multiplet pattern between 7.0 and 8.0 ppm. The specific splitting pattern will be diagnostic of the 1,3- and 1,3'-substitution.

  • Methyl Protons: A singlet around 2.4 ppm.

¹³C NMR would show distinct signals for each carbon atom, further confirming the connectivity.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional experiments to establish proton-proton and proton-carbon correlations for unambiguous assignment.

G NMR_Spectra ¹H & ¹³C NMR Spectra Chemical_Shifts Chemical Shifts (δ) NMR_Spectra->Chemical_Shifts Coupling_Constants Coupling Constants (J) NMR_Spectra->Coupling_Constants Integration Integration NMR_Spectra->Integration Connectivity Molecular Connectivity Chemical_Shifts->Connectivity Coupling_Constants->Connectivity Integration->Connectivity Structure 3D Structure Connectivity->Structure

Conclusion: An Integrated Approach for Unambiguous Characterization

For the definitive characterization of this compound and the reliable differentiation from its isomers, a multi-technique approach is recommended.

  • HRMS provides the highest confidence in the elemental composition and offers valuable structural insights through fragmentation analysis.

  • GC-MS is an excellent tool for separating volatile isomers and providing initial mass spectral data.

  • NMR Spectroscopy remains the unparalleled technique for the complete and unambiguous elucidation of the molecular structure.

By integrating the data from these powerful analytical techniques, researchers and drug development professionals can ensure the identity, purity, and quality of their compounds, a critical step in the path from discovery to application.

References

  • PubChem. (n.d.). This compound.
  • Schwarz, H. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. International Journal of Mass Spectrometry and Ion Processes, 70(1-2), 103-116.
  • Gessel, M. J., Norris, J. L., & Caprioli, R. M. (2014). An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(11), 1843–1852.
  • Filo. (2025). Mass fragmentation in benzaldehyde.
  • Smith, R. M. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Journal of Analytical Techniques, 15(3), 123-145.
  • BuyersGuideChem. (n.d.). This compound suppliers and producers.
  • Maina, J. (n.d.). Fragmentation of BENZALDEHYDE. Scribd.
  • Johnson, C. H., & Ivanisevic, J. (2024). Understanding isotopes, isomers, and isobars in mass spectrometry. Clinica Chimica Acta, 557, 117865.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern.
  • Fu, C., et al. (2023). New Approach for the Identification of Isobaric and Isomeric Metabolites. Analytical Chemistry, 95(18), 7138–7145.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Fu, C., et al. (2023). New Approach for the Identification of Isobaric and Isomeric Metabolites. ACS Publications.
  • Quora. (2023). What spectral technique is used to distinguish between structural isomers?.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637).
  • Royal Society of Chemistry. (n.d.). A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • Quantum Analytics. (2022). 5 Analytical Techniques for Characterizing Unknown Samples.
  • ChemBK. (n.d.). This compound.
  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
  • NIST. (n.d.). Benzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 3-methyl-.
  • Restek. (n.d.). Benzaldehyde.
  • FooDB. (2010). Showing Compound 3-Methylbenzaldehyde (FDB000807).
  • PubChem. (n.d.). 3-(3-Methoxyphenyl)benzaldehyde.
  • Prezi. (2014). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY.
  • SpectraBase. (n.d.). Benzaldehyde, 3-methoxy-4-[(2-methylphenyl)methoxy]-.
  • NIST. (n.d.). Benzaldehyde, 3-methyl-.
  • NIST. (n.d.). Benzaldehyde, 3-methyl-.

Sources

A Comparative Guide to the Reactivity of 3-(3-Methylphenyl)benzaldehyde and Other Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzaldehyde and its derivatives are foundational building blocks in organic synthesis, pivotal to the creation of pharmaceuticals, agrochemicals, and specialty polymers. The reactivity of the aldehyde functional group is exquisitely sensitive to the nature of substituents on the aromatic ring. These substituents, through a combination of electronic and steric effects, modulate the electrophilicity of the carbonyl carbon, thereby dictating the kinetics and outcomes of chemical transformations.[1][2][3]

This guide provides an in-depth comparative analysis of the reactivity of 3-(3-Methylphenyl)benzaldehyde , a biphenyl carbaldehyde derivative, against a panel of common benzaldehydes. By dissecting the underlying principles of physical organic chemistry and providing actionable experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to effectively utilize these versatile reagents. For clarity, this compound is systematically named 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde .

The Theoretical Framework: Understanding Substituent Effects

The reactivity of a substituted benzaldehyde is primarily governed by the electronic communication between the substituent and the carbonyl group.[1] These influences are broadly categorized into two types:

  • Electronic Effects : These effects alter the electron density at the reaction center.

    • Inductive Effects (I) : Transmitted through sigma (σ) bonds, these are electrostatic effects related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) like -NO₂ exert a negative inductive effect (-I), pulling electron density away from the ring and increasing the carbonyl carbon's electrophilicity.[1][4] Electron-donating groups (EDGs) like alkyl groups have a positive inductive effect (+I), pushing electron density towards the ring and decreasing electrophilicity.[4]

    • Resonance (Mesomeric) Effects (M) : Transmitted through the pi (π) system, these involve the delocalization of electrons. Substituents with lone pairs (e.g., -OCH₃) can donate electron density through a positive resonance effect (+M), which deactivates the aldehyde towards nucleophilic attack.[5] Conversely, groups like -NO₂ can withdraw electron density via a negative resonance effect (-M), activating the aldehyde.[1]

  • Steric Effects : This arises from the physical bulk of a substituent. Large groups, particularly in the ortho position, can physically impede the approach of a nucleophile to the carbonyl carbon, slowing the reaction rate irrespective of electronic effects.[1][2][6]

The Hammett equation , log(k/k₀) = σρ, provides a powerful quantitative tool to correlate the reaction rates (k) of substituted aromatic compounds with the electronic properties of the substituent (substituent constant, σ) and the sensitivity of the reaction to these effects (reaction constant, ρ).[7][8] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.[7][9]

Analysis of 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde

The substituent in this molecule is a meta-tolyl group attached to the meta position of the benzaldehyde ring. Its influence is a composite of several factors:

  • Electronic Profile : The biphenyl system itself is complex. The phenyl group at the meta-position acts primarily as a weak electron-withdrawing group through a -I effect. The methyl group on the second ring is an electron-donating group (+I effect and hyperconjugation), which slightly counteracts the withdrawing nature of the phenyl ring. The net electronic effect is expected to be weakly deactivating compared to unsubstituted benzaldehyde, making the carbonyl carbon slightly less electrophilic.

  • Steric Profile : The biphenyl substituent is significantly bulky. Although it is positioned at the meta carbon, its rotational freedom can create a sterically hindered environment around the aldehyde, potentially slowing down reactions with large nucleophiles.

Comparative Reactivity in Key Transformations

To contextualize the reactivity of 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde, we compare it with a series of standard benzaldehyde derivatives in common reactions.

Nucleophilic Addition Reactions

These reactions, including Grignard additions, cyanohydrin formation, and Wittig reactions, are highly sensitive to the electrophilicity of the carbonyl carbon.[10][11][12][13][14][15] The general reactivity trend is governed by the electronic nature of the substituent.

Expected Reactivity Order (fastest to slowest): 4-Nitrobenzaldehyde > Benzaldehyde ≈ 3-Methylbenzaldehyde > 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde > 4-Methoxybenzaldehyde

  • 4-Nitrobenzaldehyde : The potent -M and -I effects of the nitro group make the carbonyl carbon highly electron-deficient and thus extremely reactive towards nucleophiles.[9][11]

  • Benzaldehyde : Serves as the benchmark.

  • 3-Methylbenzaldehyde : The methyl group is a weak EDG (+I effect), slightly decreasing reactivity compared to benzaldehyde.[16]

  • 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde : The weakly deactivating electronic nature combined with potential steric hindrance is predicted to place its reactivity slightly below that of benzaldehyde and 3-methylbenzaldehyde.

  • 4-Methoxybenzaldehyde : The strong +M effect of the methoxy group significantly increases electron density in the ring, making the carbonyl carbon less electrophilic and thus less reactive.[17]

Oxidation to Carboxylic Acids

The oxidation of aldehydes can be complex, with reaction rates depending heavily on the specific oxidant and mechanism.[10][18][19] For many common oxidants like chromic acid, electron-withdrawing groups tend to accelerate the reaction.

Expected Reactivity Order (fastest to slowest): 4-Nitrobenzaldehyde > 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde > Benzaldehyde > 3-Methylbenzaldehyde > 4-Methoxybenzaldehyde

The biphenyl substituent's net electron-withdrawing character is expected to make the target molecule more susceptible to oxidation than benzaldehyde itself.

Data Summary

The following table summarizes the predicted relative reactivity based on the electronic and steric properties of the substituents. The relative rates are normalized to benzaldehyde (Rate = 1) and are illustrative estimations for a typical nucleophilic addition reaction.

CompoundSubstituentElectronic EffectSteric EffectPredicted Relative Rate (Nucleophilic Addition)
4-Nitrobenzaldehyde4-NO₂Strong EWG (-M, -I)Low>> 1
Benzaldehyde-HNeutral (Reference)Low1
3-Methylbenzaldehyde3-CH₃Weak EDG (+I)Low< 1
3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde 3-(3-CH₃-Ph)Weak EWG (-I net)Moderate-High< 1
4-Methoxybenzaldehyde4-OCH₃Strong EDG (+M > -I)Low<< 1
2-Methylbenzaldehyde2-CH₃Weak EDG (+I)High<< 1

Visualization of Substituent Effects

The interplay of electronic and steric factors governing aldehyde reactivity can be visualized as follows:

Substituent_Effects cluster_substituents Substituents cluster_carbonyl Carbonyl Group Properties cluster_reactivity Reaction Outcome NO2 4-Nitro (-M, -I) Carbonyl_C Carbonyl Carbon (δ+) NO2->Carbonyl_C Increases δ+ H Hydrogen (Baseline) H->Carbonyl_C Me 3-Methyl (+I) Me->Carbonyl_C Decreases δ+ Biphenyl 3-(3-Me-Ph) (-I net, Steric) Biphenyl->Carbonyl_C Slightly Increases δ+ Steric Hindrance OMe 4-Methoxy (+M > -I) OMe->Carbonyl_C Decreases δ+ Reactivity Reactivity to Nucleophiles Carbonyl_C->Reactivity

Caption: Influence of substituents on carbonyl carbon electrophilicity and reactivity.

Experimental Protocol: Competitive Oxidation for Relative Reactivity

To empirically determine the relative reactivity of different benzaldehyde derivatives, a competitive reaction is the most robust method. It ensures that both substrates are subjected to identical conditions, and the product ratio directly reflects the ratio of their reaction rates.

Objective: To determine the relative oxidation rates of 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde and a reference aldehyde (e.g., benzaldehyde).

Materials:

  • 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde

  • Benzaldehyde (reference standard)

  • Dodecane (internal standard for GC analysis)

  • Oxidizing agent (e.g., Potassium permanganate, KMnO₄)[20]

  • Solvent (e.g., Acetone/Water mixture)

  • Quenching agent (e.g., Sodium bisulfite solution)

  • Extraction solvent (e.g., Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Standard Preparation: Prepare a stock solution containing equimolar amounts (e.g., 1.0 mmol each) of 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde, benzaldehyde, and the internal standard (dodecane) in the reaction solvent.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add a defined volume of the stock solution. Place the flask in a constant temperature bath (e.g., 25 °C).

  • Initiation: Prepare a solution of the oxidizing agent (e.g., 0.4 mmol of KMnO₄, ensuring aldehyde is in excess). Add the oxidant solution to the aldehyde mixture dropwise with vigorous stirring to initiate the reaction.

  • Monitoring: Withdraw small aliquots from the reaction mixture at specific time intervals (e.g., 5, 15, 30, 60 minutes).

  • Quenching: Immediately quench each aliquot by adding it to a vial containing an excess of sodium bisulfite solution to destroy any unreacted KMnO₄.

  • Workup: To each quenched aliquot, add dichloromethane to extract the organic components (unreacted aldehydes and carboxylic acid products). Wash the organic layer with water and brine.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate and analyze by Gas Chromatography (GC). The internal standard (dodecane) allows for accurate quantification of the remaining aldehydes.

  • Calculation: The relative rate of reaction can be determined by the rate of disappearance of each aldehyde relative to the internal standard. The ratio of the rate constants (k_rel = k_test / k_ref) is calculated from the slopes of the plots of ln([Aldehyde]/[Standard]) versus time.

Experimental Workflow Diagram

Workflow A 1. Prepare Stock Solution (Aldehydes + Internal Std) B 2. Equilibrate at Constant Temp A->B C 3. Add Oxidizing Agent (KMnO4) B->C D 4. Withdraw Aliquots Over Time C->D E 5. Quench with NaHSO3 D->E F 6. Liquid-Liquid Extraction E->F G 7. Analyze by Gas Chromatography (GC) F->G H 8. Calculate Relative Rates G->H

Caption: Workflow for the competitive oxidation of benzaldehyde derivatives.

Conclusion

The reactivity of 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde is a nuanced interplay of electronic and steric factors. Its biphenyl substituent imparts a net weak electron-withdrawing character, which modestly enhances its susceptibility to oxidation compared to benzaldehyde. However, for nucleophilic addition reactions, this minor electronic activation is likely overshadowed by the significant steric hindrance imposed by the bulky substituent, leading to an overall reduced reaction rate compared to less hindered aldehydes like benzaldehyde and 3-methylbenzaldehyde. This guide provides the theoretical foundation and a practical experimental framework for researchers to quantitatively assess these reactivity differences, enabling more precise control over synthetic strategies involving this and other substituted benzaldehydes.

References

  • Vertex AI Search. (n.d.). Substituent Effects - Study Guide.
  • Britannica. (2025). Aldehyde - Oxidation, Reduction, Reactions.
  • Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. (n.d.).
  • Effect of Substituents on Rates of Reactions: Kinetics of Oxidation of Substituted Benzaldehydes by Vanadium(V). (n.d.).
  • American Chemical Society. (n.d.). Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • Chapter 14 Substituent Effects - Organic Chemistry. (n.d.).
  • ACS Publications. (n.d.). Nucleophilic additions to aldehydes and ketones. 3. Reactions of ortho-substituted benzaldehydes and their polarographic oxidations. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). A Comparative Analysis of the Reaction Kinetics of 2,6-Dimethoxybenzaldehyde and Other Substituted Benzaldehydes.
  • PubMed Central. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers.
  • Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. (n.d.).
  • Fiveable. (n.d.). Substituent Effects Definition - Organic Chemistry Key Term.
  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones.
  • Journal of the American Chemical Society. (n.d.). The Chromic Acid Oxidation of Aromatic Aldehydes. Some Observations Concerning the Oxidation by the Chromium Species of Intermediate Valence.
  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
  • Wikipedia. (n.d.). Hammett equation.
  • Chemistry LibreTexts. (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry.
  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
  • MCAT Content. (n.d.). Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • ResearchGate. (n.d.). Liquid phase oxidation of benzyl alcohol to benzaldehyde over sepiolite loaded chromium oxide catalysts.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-(3-Methylphenyl)propionaldehyde and 3-phenylpropionaldehyde.

Sources

Ein Vergleichsleitfaden zur Reaktivität: Die subtile Wirkung der Methylgruppe in 3-(3-Methylphenyl)benzaldehyd

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

In der organischen Synthese und der medizinischen Chemie ist das Verständnis, wie selbst kleine strukturelle Änderungen die Reaktivität eines Moleküls beeinflussen können, von größter Bedeutung. Dieser Leitfaden bietet eine detaillierte Analyse der Auswirkungen einer einzelnen Methylgruppe auf die Reaktivität von 3-(3-Methylphenyl)benzaldehyd im Vergleich zum unsubstituierten Benzaldehyd. Wir werden die elektronischen und sterischen Effekte untersuchen und diese Prinzipien mit experimentellen Daten und Protokollen für Schlüsselreaktionen untermauern.

Der entscheidende Faktor: Elektronische Effekte der meta-Methylgruppe

Die Reaktivität des Aldehyds wird maßgeblich durch die Elektrophilie des Carbonylkohlenstoffs bestimmt. Substituenten am Benzolring können diese Elektrophilie durch eine Kombination aus induktiven und Resonanzeffekten modulieren.

Im Fall von 3-(3-Methylphenyl)benzaldehyd (dessen Kernreaktivität durch 3-Methylbenzaldehyd oder m-Toluolaldehyd repräsentiert wird) befindet sich die Methylgruppe in der meta-Position zum Aldehyd. Aus dieser Position kann die Methylgruppe ihre elektronischen Effekte nicht durch Resonanz auf die Carbonylgruppe ausüben. Ihr Einfluss ist daher fast ausschließlich auf den schwachen positiven induktiven Effekt (+I) beschränkt.[1]

Die Methylgruppe ist eine elektronenschiebende Gruppe (EDG).[2][3] Durch den +I-Effekt schiebt sie Elektronendichte in den Benzolring. Diese leicht erhöhte Elektronendichte wird zum Teil auf den Carbonylkohlenstoff übertragen, wodurch dessen partielle positive Ladung geringfügig verringert wird. Folglich wird der Carbonylkohlenstoff weniger elektrophil und somit weniger reaktiv gegenüber Nukleophilen als der von unsubstituiertem Benzaldehyd.[2][3][4][5][6]

Der sterische Einfluss der meta-Methylgruppe auf die Aldehydfunktion ist vernachlässigbar, da sie sich in ausreichender Entfernung befindet, um den Zugang von Nukleophilen zum Carbonylkohlenstoff nicht zu behindern.

Abbildung 1: Der positive induktive Effekt (+I) der meta-Methylgruppe.

Der Hammett-Substituentenkonstante (σ) quantifiziert den elektronischen Einfluss eines Substituenten. Für eine Methylgruppe in der meta-Position beträgt der Wert σ_m = -0,07 .[7][8] Der negative Wert bestätigt den schwachen elektronenschiebenden Charakter, der die Reaktivität gegenüber Nukleophilen leicht verringert.

Vergleich der Reaktivität in Schlüsselreaktionen

Um die theoretischen Effekte zu veranschaulichen, vergleichen wir die Reaktivität von 3-Methylbenzaldehyd (als Analogon für 3-(3-Methylphenyl)benzaldehyd) mit der von Benzaldehyd in drei fundamentalen Reaktionstypen.

Nukleophile Additionsreaktionen

Nukleophile Additionen sind charakteristische Reaktionen von Aldehyden. Die Geschwindigkeit dieser Reaktionen hängt direkt von der Elektrophilie des Carbonylkohlenstoffs ab.

Beispiel: Wittig-Reaktion

Bei der Wittig-Reaktion greift ein Phosphonium-Ylid (ein Nukleophil) den Carbonylkohlenstoff an. Da die meta-Methylgruppe die positive Partialladung am Carbonylkohlenstoff reduziert, wird die Reaktion im Vergleich zu unsubstituiertem Benzaldehyd verlangsamt.[2]

Vergleichsdaten zur Reaktivität

Obwohl spezifische kinetische Daten für 3-Methylbenzaldehyd schwer zu finden sind, zeigt der Trend für andere alkylsubstituierte Benzaldehyde durchweg eine verringerte Reaktivität. Zum Beispiel ist die relative Geschwindigkeitskonstante für p-Methylbenzaldehyd in der Wittig-Reaktion deutlich geringer als die von Benzaldehyd.

Substituent (Position)ReaktionstypRelative Geschwindigkeitskonstante (k/k₀)
H (Referenz)Wittig-Reaktion1.00
p-CH₃Wittig-Reaktion0.45
m-NO₂Wittig-Reaktion10.5
p-NO₂Wittig-Reaktion14.7
(Datenquelle: BenchChem[2])

Die Tabelle zeigt deutlich, dass elektronenschiebende Gruppen (wie -CH₃) die Reaktion verlangsamen (k/k₀ < 1), während elektronenziehende Gruppen (wie -NO₂) sie beschleunigen (k/k₀ > 1).[2][9] Man kann daher schlussfolgern, dass 3-Methylbenzaldehyd langsamer reagieren wird als Benzaldehyd.

Oxidationsreaktionen

Die Oxidation von Aldehyden zu Carbonsäuren ist eine häufige Transformation. Der Einfluss von Substituenten auf die Oxidationsrate kann komplex sein und vom Mechanismus des Oxidationsmittels abhängen.

Beispiel: Enzymatische Oxidation

Eine Studie zur enzymatischen Oxidation von Tolualdehyd-Isomeren durch Cytochrom P450 in Lebermikrosomen von Mäusen liefert direkte Vergleichsdaten.

Tolualdehyd-IsomerSpezifische Aktivität (nmol/min/nmol P450)
o-Tolualdehyd1.44
m-Tolualdehyd 2.81
p-Tolualdehyd2.32
(Datenquelle: Watanabe et al., 1995, zitiert in BenchChem)

Unter diesen enzymatischen Bedingungen wird das meta-Isomer am schnellsten oxidiert. Dies ist wahrscheinlich auf die spezifische Bindung und Orientierung innerhalb des aktiven Zentrums des Enzyms zurückzuführen und nicht allein auf die intrinsische elektronische Reaktivität.

Bei chemischen Oxidationen, z.B. mit Kaliumpermanganat, erhöht die elektronenschiebende Methylgruppe die Elektronendichte am aromatischen System, was das Aldehyd anfälliger für die Oxidation machen kann.

Reduktionsreaktionen

Die Reduktion von Aldehyden zu primären Alkoholen, typischerweise mit Hydrid-Reagenzien wie Natriumborhydrid (NaBH₄), ist eine grundlegende Reaktion. Ähnlich wie bei der nukleophilen Addition ist der erste Schritt der Angriff des Hydrid-Nukleophils (H⁻) auf den Carbonylkohlenstoff.

Da die meta-Methylgruppe die Elektrophilie des Carbonylkohlenstoffs leicht verringert, ist zu erwarten, dass die Reduktion von 3-Methylbenzaldehyd etwas langsamer verläuft als die von Benzaldehyd. In der Praxis ist NaBH₄ jedoch ein ausreichend starkes Reduktionsmittel, sodass dieser Unterschied in der Reaktionsgeschwindigkeit oft vernachlässigbar ist und beide Aldehyde in der Regel schnell und mit hohen Ausbeuten zu den entsprechenden Alkoholen reduziert werden.[10][11]

Experimentelle Protokolle für Vergleichsstudien

Um die diskutierten Reaktivitätsunterschiede empirisch zu validieren, werden hier detaillierte Protokolle für vergleichende Experimente bereitgestellt.

Vergleichende Reduktion mit Natriumborhydrid

Dieses Protokoll beschreibt die parallele Reduktion von Benzaldehyd und 3-Methylbenzaldehyd, um die Ausbeuten und Reaktionszeiten zu vergleichen.

Reduction_Workflow start Start prep_flasks Zwei Kolben vorbereiten: A: Benzaldehyd in EtOH B: 3-Methylbenzaldehyd in EtOH start->prep_flasks cool Kolben in Eisbad kühlen (0 °C) prep_flasks->cool add_nabh4 NaBH₄-Lösung zu beiden Kolben gleichzeitig geben cool->add_nabh4 stir Mischungen bei 0 °C rühren add_nabh4->stir monitor Reaktionsfortschritt per DC überwachen (z.B. alle 15 min) stir->monitor quench Reaktionen mit verd. HCl abschrecken monitor->quench Wenn vollständig extract Produkte mit Diethylether extrahieren quench->extract purify Rohprodukte aufreinigen (Säulenchromatographie) extract->purify analyze Ausbeuten und Reinheit vergleichen (GC, NMR) purify->analyze end Ende analyze->end

Abbildung 2: Workflow für die vergleichende Reduktion.

Schritt-für-Schritt-Protokoll:

  • Vorbereitung: In einem 25-mL-Rundkolben (Kolben A) werden 1,0 mmol Benzaldehyd in 5 mL 95%igem Ethanol gelöst. In einem zweiten, identischen Kolben (Kolben B) werden 1,0 mmol 3-Methylbenzaldehyd in 5 mL 95%igem Ethanol gelöst.[11]

  • Kühlung: Beide Kolben werden in einem Eis-Wasser-Bad auf 0 °C gekühlt.

  • Zugabe des Reduktionsmittels: Eine Lösung von 0,3 mmol Natriumborhydrid (NaBH₄) in 2 mL eiskaltem 95%igem Ethanol wird vorbereitet. Jeweils die Hälfte dieser Lösung wird schnell zu Kolben A und Kolben B gegeben.[10]

  • Reaktion: Die Reaktionsmischungen werden bei 0 °C für 30 Minuten gerührt. Der Fortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung (Quenching): Nach vollständigem Umsatz (per DC) wird jede Reaktion vorsichtig durch tropfenweise Zugabe von 5 mL 1 M Salzsäure (HCl) neutralisiert.[12]

  • Extraktion: Jede Mischung wird dreimal mit 10 mL Diethylether extrahiert. Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet.[13]

  • Analyse: Nach dem Abfiltrieren des Trockenmittels und dem Entfernen des Lösungsmittels im Vakuum werden die Rohprodukte analysiert (z.B. mittels GC-MS), um die Ausbeuten zu vergleichen.

Vergleichende Wittig-Reaktion

Dieses Protokoll ermöglicht den Vergleich der Olefinierungseffizienz.

Schritt-für-Schritt-Protokoll:

  • Ylid-Erzeugung: In einem trockenen 50-mL-Kolben unter Stickstoffatmosphäre werden 1,1 mmol Benzyltriphenylphosphoniumchlorid in 10 mL wasserfreiem Tetrahydrofuran (THF) suspendiert. Die Suspension wird auf 0 °C gekühlt.[2]

  • Basenzugabe: 1,0 mmol einer starken Base (z.B. n-Butyllithium in Hexan) wird langsam zugetropft, bis die charakteristische orange-rote Farbe des Ylids entsteht und bestehen bleibt. Die Mischung wird für 30 Minuten bei 0 °C gerührt.

  • Reaktionsteilung: Die Ylid-Lösung wird in zwei gleiche Hälften aufgeteilt (jeweils ca. 0,5 mmol Ylid).

  • Aldehydzugabe: Zu einer Hälfte wird eine Lösung von 0,5 mmol Benzaldehyd in 2 mL wasserfreiem THF getropft. Zur anderen Hälfte wird eine Lösung von 0,5 mmol 3-Methylbenzaldehyd in 2 mL wasserfreiem THF getropft.

  • Reaktion und Überwachung: Beide Reaktionen werden bei Raumtemperatur gerührt und der Fortschritt per DC überwacht.

  • Aufarbeitung: Jede Reaktion wird mit 10 mL gesättigter wässriger Ammoniumchloridlösung gequencht. Die Phasen werden getrennt und die wässrige Phase wird zweimal mit Diethylether extrahiert.[2]

  • Reinigung und Analyse: Die vereinigten organischen Phasen werden getrocknet, filtriert und eingeengt. Die Ausbeuten der resultierenden Stilben-Derivate werden nach säulenchromatographischer Reinigung verglichen.

Fazit

Die Methylgruppe in 3-(3-Methylphenyl)benzaldehyd übt einen subtilen, aber messbaren Einfluss auf die Reaktivität des Moleküls aus. Ihr schwacher, elektronenschiebender Induktionseffekt (+I) desaktiviert den Carbonylkohlenstoff geringfügig gegenüber dem Angriff von Nukleophilen.

  • Bei nukleophilen Additionen und Reduktionen ist eine leicht verringerte Reaktionsgeschwindigkeit im Vergleich zu Benzaldehyd zu erwarten.

  • Bei Oxidationsreaktionen ist der Effekt kontextabhängig; die erhöhte Elektronendichte im Ring kann die Anfälligkeit für bestimmte Oxidationsmittel erhöhen.

  • Sterische Effekte sind aufgrund der meta-Position vernachlässigbar.

Für Wissenschaftler in der Syntheseplanung bedeutet dies, dass 3-(3-Methylphenyl)benzaldehyd in den meisten nukleophilen Additionsreaktionen ein etwas weniger reaktives Substrat als Benzaldehyd sein wird. Obwohl dieser Effekt oft gering ist, kann er bei konkurrierenden Reaktionen oder bei der Feinabstimmung von Reaktionsbedingungen relevant werden. Die hier bereitgestellten Protokolle bieten eine solide Grundlage für die quantitative Bewertung dieser Reaktivitätsunterschiede im Labor.

Referenzen

  • Oriental Journal of Chemistry. (2014). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Verfügbar unter: [Link]

  • Arkivoc. (2003). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Verfügbar unter: [Link]

  • Hans Reich, University of Wisconsin. Table 1: Hammett constants for some common substituents. Verfügbar unter: [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Verfügbar unter: [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. Verfügbar unter: [Link]

  • Organic Chemistry Data. Sodium Borohydride. Verfügbar unter: [Link]

  • ResearchGate. (2013). Hammett plot for the para -substituted benzaldehydes in the B.–V. reactions. Verfügbar unter: [Link]

  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Verfügbar unter: [Link]

  • Wikipedia. Hammett equation. Verfügbar unter: [Link]

  • ACS Publications. (1990). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. Verfügbar unter: [Link]

  • SciSpace. (2022). The modern interpretation of the Wittig reaction mechanism. Verfügbar unter: [Link]

  • ResearchGate. (1953). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. Verfügbar unter: [Link]

  • ResearchGate. (2008). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Verfügbar unter: [Link]

  • Michigan State University. Unit 4: Free Energy Relationships. Verfügbar unter: [Link]

  • University of Colorado Boulder. Sodium Borohydride Reduction of Benzoin. Verfügbar unter: [Link]

  • Quora. Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?. Verfügbar unter: [Link]

  • University of Calgary. Problem Set 3 2014 Solutions. Verfügbar unter: [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Verfügbar unter: [Link]

  • Toppr. Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. Verfügbar unter: [Link]

  • ResearchGate. Scope of substituted benzaldehydes. Verfügbar unter: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. Verfügbar unter: [Link]

  • Brainly. p-Nitrobenzaldehyde is more reactive towards nucleophilic addition reactions than p-tolualdehyde because. Verfügbar unter: [Link]

  • University of Florida. Kinetic study and characterization of the Wittig reaction. Verfügbar unter: [Link]

  • Filo. Out of p-tolualdehyde and p-nitrobenzaldehyde, which one is more reactive towardsnucleophilic addition reactions, why. Verfügbar unter: [Link]

  • Quora. What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?. Verfügbar unter: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Verfügbar unter: [Link]

Sources

A Comparative Guide to the Synthetic Routes of 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of biaryl aldehydes is a critical step in the development of complex molecular architectures. Among these, 3-(3-Methylphenyl)benzaldehyde stands out as a valuable intermediate. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols and performance data to inform researchers in their selection of the most suitable methodology.

Two of the most powerful and widely utilized methods for the formation of the pivotal carbon-carbon bond in this compound are the Suzuki-Miyaura cross-coupling and the Negishi cross-coupling reactions. Both palladium-catalyzed reactions offer distinct advantages and present different challenges, which will be explored in detail.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and robust method for forming C-C bonds, celebrated for its mild reaction conditions and the low toxicity of its boron-based reagents.[1][2] The reaction couples an organoboron compound with an organic halide, making it an excellent choice for synthesizing biaryl systems.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps:[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromobenzaldehyde), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the 3-methylphenylboronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired this compound and regenerating the Pd(0) catalyst.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"3-Bromobenzaldehyde" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "3-Methylphenylboronic Acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pd(0) Catalyst" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"3-Bromobenzaldehyde" -> "Oxidative Addition"; "Pd(0) Catalyst" -> "Oxidative Addition"; "Oxidative Addition" -> "Pd(II) Intermediate"; "3-Methylphenylboronic Acid" -> "Transmetalation"; "Base" -> "Transmetalation"; "Pd(II) Intermediate" -> "Transmetalation"; "Transmetalation" -> "Reductive Elimination"; "Reductive Elimination" -> "Product"; "Reductive Elimination" -> "Pd(0) Catalyst" [style=dashed]; } caption: Suzuki-Miyaura Coupling Workflow

Experimental Protocol

The following protocol is a representative example for the synthesis of this compound via Suzuki-Miyaura coupling.[6][7]

Materials:

  • 3-Bromobenzaldehyde

  • 3-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask, add 3-bromobenzaldehyde (1.0 mmol), 3-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[8]

  • Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1, 10 mL).[9]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[4][9]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.[7]

  • Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate and water.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Negishi Cross-Coupling

The Negishi coupling is another powerful palladium-catalyzed reaction that forms C-C bonds, in this case between an organozinc reagent and an organic halide.[10][11] It is known for its high reactivity and tolerance of a wide range of functional groups.[12]

Mechanistic Rationale

Similar to the Suzuki coupling, the Negishi coupling proceeds through a catalytic cycle:[13][14]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of 3-bromobenzaldehyde.

  • Transmetalation: The 3-methylphenyl group is transferred from the organozinc reagent to the palladium center.

  • Reductive Elimination: The coupled product, this compound, is formed, and the Pd(0) catalyst is regenerated.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"3-Bromobenzaldehyde" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "3-Methylphenylzinc Reagent" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pd(0) Catalyst" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"3-Bromobenzaldehyde" -> "Oxidative Addition"; "Pd(0) Catalyst" -> "Oxidative Addition"; "Oxidative Addition" -> "Pd(II) Intermediate"; "3-Methylphenylzinc Reagent" -> "Transmetalation"; "Pd(II) Intermediate" -> "Transmetalation"; "Transmetalation" -> "Reductive Elimination"; "Reductive Elimination" -> "Product"; "Reductive Elimination" -> "Pd(0) Catalyst" [style=dashed]; } caption: Negishi Coupling Workflow

Experimental Protocol

This protocol outlines the synthesis of this compound using a Negishi coupling approach.[15]

Part A: Preparation of the Organozinc Reagent [11]

  • To a flame-dried flask under an inert atmosphere, add magnesium turnings.

  • Add a solution of 3-bromotoluene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

  • Once the Grignard reagent is formed, cool the solution to 0 °C and add a solution of zinc chloride in THF dropwise.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete transmetalation to the organozinc reagent.

Part B: Negishi Coupling Reaction [13]

  • In a separate flame-dried flask under an inert atmosphere, dissolve 3-bromobenzaldehyde and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.

  • Add the freshly prepared 3-methylphenylzinc reagent solution to the reaction mixture at room temperature.

  • Heat the reaction to reflux and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Performance Comparison

ParameterSuzuki-Miyaura CouplingNegishi Coupling
Typical Yield Good to Excellent (often >80%)Good to Excellent (often >85%)
Reaction Time 4-12 hours2-6 hours
Temperature 80-100 °CRoom temperature to reflux
Key Reagents Arylboronic acid, BaseOrganozinc reagent
Advantages Air and moisture stable boronic acids, low toxicity byproducts.[3]High reactivity, often faster reaction times, tolerance of many functional groups.[10][12]
Disadvantages Can require higher temperatures, sometimes slower reaction rates.[9]Organozinc reagents are moisture-sensitive and must be prepared in situ under inert conditions.[13]

Conclusion

Both the Suzuki-Miyaura and Negishi cross-coupling reactions are highly effective methods for the synthesis of this compound. The choice between them often depends on the specific requirements of the researcher and the available laboratory infrastructure.

The Suzuki-Miyaura coupling is often favored for its operational simplicity and the use of stable and less toxic boronic acid reagents.[1] This makes it a more "green" and user-friendly option, particularly for large-scale synthesis.

The Negishi coupling , on the other hand, can offer the advantage of higher reactivity and shorter reaction times.[10] However, it requires the preparation and handling of moisture-sensitive organozinc reagents, which necessitates more stringent anhydrous and inert atmosphere techniques.[13]

Ultimately, both routes provide reliable access to this compound, a key building block for further synthetic endeavors. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make an informed decision based on their specific synthetic goals and laboratory capabilities.

References

  • Organic Chemistry Portal. Negishi Coupling. [Link]
  • Pye, P. J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • ChemHelp ASAP. (2020). Negishi cross-coupling reaction. YouTube. [Link]
  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.
  • Zhang, Y., et al. (2025).
  • Hoh, F., et al. (2011). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium.
  • Pye, P. J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]
  • Maccioni, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]
  • ResearchGate. (2025). Negishi-Type Coupling of Bromoarenes with Dimethylzinc. [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
  • Molander, G. A., & Brown, A. R. (2006).
  • ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(3-Methylphenyl)benzaldehyde in Medicinal Chemistry and Materials Science

This compound, a key biaryl aldehyde, serves as a crucial building block in the synthesis of a variety of organic molecules. Its structural motif is found in numerous pharmacologically active compounds and advanced materials. The efficient and selective synthesis of this molecule is therefore of paramount importance to researchers in drug development and materials science. The primary challenge in its synthesis lies in the formation of the carbon-carbon bond between the two phenyl rings with high yield and selectivity, while preserving the reactive aldehyde functionality. This guide provides a comparative study of various catalytic systems for the synthesis of this compound, with a focus on palladium-catalyzed cross-coupling reactions, offering field-proven insights and supporting experimental data to aid in catalyst selection and process optimization.

The Dominant Paradigm: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction has become the gold standard for the synthesis of biaryl compounds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1][2] The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki-Miyaura Catalytic Cycle Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_cycle pd0 Pd(0)L_n (Active Catalyst) pd2_complex Ar-Pd(II)-X(L_n) (Palladium(II) Complex) pd0->pd2_complex oxidative_addition Oxidative Addition (Ar-X) diaryl_pd2 Ar-Pd(II)-Ar'(L_n) (Diaryl Palladium(II) Complex) pd2_complex->diaryl_pd2 transmetalation Transmetalation (Ar'-B(OR)2 + Base) diaryl_pd2->pd0 product Ar-Ar' (Biaryl Product) diaryl_pd2->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.

For the synthesis of this compound, the key coupling partners are 3-bromotoluene (or another 3-halotoluene) and 3-formylphenylboronic acid.

Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling

The choice of the palladium source and, more critically, the ancillary ligand, significantly impacts the efficiency of the Suzuki-Miyaura coupling. Modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination.[3] Below is a comparative overview of several leading catalytic systems.

Catalyst SystemPalladium PrecursorLigandTypical Catalyst Loading (mol%)Reaction Time (h)Reported Yields (%)Key Advantages & Considerations
System A: The Workhorse Pd(OAc)₂SPhos1-212-2485-95Highly versatile and reliable for a broad range of substrates. SPhos is commercially available, though can be costly.[4]
System B: The High-Turnover Catalyst Pd₂(dba)₃XPhos0.5-1.58-1690-98Often provides higher turnover numbers (TONs) and turnover frequencies (TOFs). The Pd₂(dba)₃ precursor is sensitive to air and light.[5]
System C: The Robust Pre-catalyst Palladacycle (e.g., G2)-0.05-0.54-12>95Often highly active at very low loadings, air- and moisture-stable, leading to high TONs. Can be more expensive upfront.[1][6][7][8]
System D: The Ligandless Approach Pd/C-5-1012-2470-85Heterogeneous catalyst, allowing for easier product purification. Often requires higher temperatures and catalyst loadings. Catalyst deactivation can be an issue.[9][10]

Expert Insights:

  • The Role of Bulky Biarylphosphine Ligands (SPhos, XPhos): The success of ligands like SPhos and XPhos stems from their steric bulk and electron-donating properties. The bulky framework promotes the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.[3] Furthermore, the steric hindrance forces the two aryl groups on the palladium center into a conformation that facilitates the final, product-forming reductive elimination step.[11][12][13][14][15] The electron-rich nature of these phosphines also increases the electron density on the palladium, which accelerates the oxidative addition of aryl chlorides, notoriously challenging substrates.

  • Palladacycles for Efficiency and Stability: Palladacycle pre-catalysts are often favored in industrial settings due to their high stability and exceptional activity at very low loadings.[1][6] These complexes are typically air- and moisture-stable, simplifying reaction setup.[16] Their high activity translates to very high turnover numbers, making them a cost-effective option for large-scale synthesis despite a potentially higher initial cost.[6]

  • Practicality vs. Performance: While "ligandless" systems using heterogeneous catalysts like Pd/C offer simplified workup, they often suffer from lower activity and potential leaching of palladium into the product, a major concern in pharmaceutical applications. For high-value products like pharmaceutical intermediates, the higher efficiency and cleaner reaction profiles of homogeneous systems with advanced ligands often justify their cost.

Detailed Experimental Protocols

A self-validating protocol is crucial for reproducible results. Below are detailed procedures for two highly effective catalytic systems for the synthesis of this compound via Suzuki-Miyaura coupling.

Protocol 1: Pd(OAc)₂ / SPhos Catalyzed Synthesis

This protocol is a robust and widely applicable method for the synthesis of biaryl compounds.

Protocol_1_Workflow Figure 2: Experimental Workflow for Pd(OAc)₂ / SPhos Catalyzed Synthesis start Start setup Reaction Setup: - Add 3-bromotoluene, 3-formylphenylboronic acid, K₃PO₄ to a Schlenk flask. - Purge with Argon. start->setup reagents Reagent Addition: - Add Pd(OAc)₂ and SPhos. - Add degassed toluene and water. setup->reagents reaction Reaction: - Heat at 100°C with vigorous stirring. - Monitor by TLC/LC-MS. reagents->reaction workup Work-up: - Cool to room temperature. - Dilute with ethyl acetate and water. - Separate organic layer. reaction->workup purification Purification: - Dry organic layer over Na₂SO₄. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification end End Product: This compound purification->end

Caption: A step-by-step workflow for the Suzuki-Miyaura synthesis using a Pd(OAc)₂/SPhos system.

Materials:

  • 3-bromotoluene (1.0 mmol, 1.0 equiv)

  • 3-formylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Toluene, anhydrous (5 mL)

  • Water, degassed (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromotoluene, 3-formylphenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Under a positive flow of argon, add palladium(II) acetate and SPhos.

  • Add the anhydrous toluene and degassed water via syringe.

  • Place the flask in a preheated oil bath at 100°C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: High-Turnover Synthesis with Pd₂(dba)₃ / XPhos

This protocol is designed for high efficiency and may allow for lower catalyst loadings.

Materials:

  • 3-bromotoluene (1.0 mmol, 1.0 equiv)

  • 3-formylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ and XPhos to a dry Schlenk tube.

  • Add 3-bromotoluene, 3-formylphenylboronic acid, and potassium carbonate.

  • Add anhydrous 1,4-dioxane.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture at 90°C with stirring for 8-12 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify by column chromatography to yield the final product.

Alternative Catalytic Strategies: A Brief Overview

While the Suzuki-Miyaura reaction is predominant, other cross-coupling methods can also be employed for the synthesis of this compound, particularly when boronic acids are not ideal substrates.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent, which can be more reactive than the corresponding boronic acid.[17][18] This can be advantageous for less reactive aryl halides. The reaction is typically catalyzed by palladium or nickel complexes.[17][18] However, organozinc reagents are often prepared in situ and are sensitive to air and moisture, requiring stringent inert atmosphere techniques.[19]

A general protocol would involve the preparation of 3-tolylzinc halide and its subsequent coupling with 3-bromobenzaldehyde in the presence of a palladium catalyst such as Pd(PPh₃)₄.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene.[20] To synthesize this compound via this route, one could envision a reaction between 3-bromotoluene and 3-vinylbenzaldehyde, though the latter is not a common starting material. A more plausible, albeit multi-step, approach would be to couple 3-bromotoluene with an acrolein derivative, followed by further transformations. The Heck reaction is highly valuable for forming C(sp²)-C(sp²) bonds and tolerates a wide range of functional groups.[20][21][22]

Conclusion and Recommendations

For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction remains the method of choice due to its operational simplicity, high yields, and functional group tolerance.

  • For general laboratory synthesis and methods development , a catalyst system based on Pd(OAc)₂ with a bulky biarylphosphine ligand such as SPhos or XPhos is highly recommended. These systems are robust, well-documented, and provide excellent yields.

  • For large-scale production and process optimization where catalyst cost and turnover number are critical , the use of a palladacycle pre-catalyst should be strongly considered. Their superior stability and activity at very low loadings can lead to significant cost savings and a more sustainable process.

While Negishi and Heck couplings are powerful reactions in their own right, they present a more complex synthetic strategy for this specific target molecule compared to the direct and efficient Suzuki-Miyaura approach. The choice of catalyst is ultimately a balance of factors including cost, desired yield, scale, and the technical capabilities of the laboratory. This guide provides the foundational data and protocols to make an informed decision for the successful synthesis of this compound.

References

  • Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. PMC - NIH.
  • General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. ACS Catalysis.
  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. PMC - NIH.
  • Suzuki–Miyaura cross-coupling of esters by selective O–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(μ-Cl)Cl]2 precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology (RSC Publishing).
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Air- and Moisture-Stable Cyclopalladated Complexes as Efficient Catalysts for Suzuki-Miyaura Coupling Reaction. Organometallics - ACS Publications.
  • Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. DOI.
  • A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC - NIH.
  • Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society.
  • Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. DSpace@MIT.
  • Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Organometallics - ACS Publications.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC - NIH.
  • Negishi Coupling. Synthetic Methods in Drug Discovery: Volume 1. Books Gateway.
  • Reductive elimination of biaryl from diarylbis(phosphine)platinum(II) complexes in solution: kinetics and mechanism. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
  • Negishi Coupling. Organic Chemistry Portal.
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures.
  • Palladacycle catalysis: an innovation to the Suzuki–Miyaura cross-coupling reaction. Dalton Transactions (RSC Publishing).
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. ResearchGate.
  • Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate.
  • a) Initial set‐up for mechanochemical Negishi cross‐coupling with organozinc pivalates. ResearchGate.
  • Heck Reaction. Organic Chemistry Portal.
  • The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses.
  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
  • Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl). ResearchGate.
  • Heck reaction. Wikipedia.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central.
  • The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate.
  • HOTf-Catalyzed Alkyl-Heck-type Reaction. PMC - NIH.
  • Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. ResearchGate.
  • Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Pd − Ln catalysts 1-3. a …. ResearchGate.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH.
  • A Versatile Pd(0) Source for Precatalyst For- mation, Reaction Screening, and Preparative-Scale Synthesis. ChemRxiv.
  • Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. ResearchGate.
  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC - NIH.
  • Synthesis of Axially Chiral Biaryls via Pd(II)-Catalysed Direct C(sp2)-H Olefination and Arylation. ChemRxiv.
  • Amphiphilic Biaryl Monophosphine Ligands by Regioselective Sulfonation. PMC - NIH.

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of 3-(3-Methylphenyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Biphenyl Scaffolds in Medicinal Chemistry

Biphenyl derivatives are a cornerstone in modern drug discovery, exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The conformational flexibility of the biphenyl moiety, specifically the dihedral angle between the two phenyl rings, is a critical determinant of its interaction with biological targets. The substitution pattern on the phenyl rings plays a pivotal role in dictating this conformation and, consequently, the biological activity. 3-(3-Methylphenyl)benzaldehyde, with its methyl and aldehyde functional groups, represents a key starting material for the synthesis of novel therapeutic agents. Understanding its three-dimensional structure through X-ray crystallography is paramount for structure-activity relationship (SAR) studies.

X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid.[1] It provides invaluable data on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively govern the macroscopic properties of a material.

Experimental Protocols: From Synthesis to Structure Elucidation

The journey from a chemical concept to a refined crystal structure involves a series of meticulous experimental procedures. The protocols outlined below are based on established methods for the synthesis and crystallographic analysis of aromatic aldehydes and biphenyl derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes, with the Suzuki coupling reaction being a prominent and versatile method.

General Suzuki Coupling Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-bromobenzaldehyde (1 equivalent) and 3-methylphenylboronic acid (1.2 equivalents) in a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Catalyst and Base Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base, such as potassium carbonate (2 equivalents), to the reaction mixture.

  • Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Crystallization of Aromatic Aldehydes

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial.

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.[2]

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution will induce crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator) to promote crystal growth.

dot graph TD { A[Synthesis of this compound Derivative] --> B{Purification by Column Chromatography}; B --> C[Selection of Appropriate Solvent System]; C --> D{Crystallization}; subgraph Crystallization Techniques D1[Slow Evaporation]; D2[Vapor Diffusion]; D3[Slow Cooling]; end D --> D1; D --> D2; D --> D3; D1 --> E[Single Crystal Selection]; D2 --> E; D3 --> E; E --> F[Mounting on Diffractometer]; F --> G[X-ray Data Collection]; G --> H{Structure Solution and Refinement}; H --> I[Final Crystallographic Model]; }

Caption: Experimental workflow for the X-ray crystallographic analysis of a this compound derivative.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis.

Data Collection and Structure Refinement Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[3] Diffraction data are collected over a range of crystal orientations.

  • Structure Solution: The collected diffraction intensities are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Comparative Crystallographic Analysis

In the absence of a crystal structure for this compound, we will compare the crystallographic data of structurally related compounds to infer its likely structural characteristics. The selected comparators are 4-phenylbenzaldehyde and 3,3'-dimethylbiphenyl .

Parameter4-Phenylbenzaldehyde[4]3,3'-DimethylbiphenylThis compound (Predicted)
Formula C₁₃H₁₀OC₁₄H₁₄C₁₄H₁₂O
Molecular Weight 182.22 g/mol 182.26 g/mol 196.24 g/mol
Crystal System Monoclinic-Likely Monoclinic or Orthorhombic
Space Group P2₁/a-Common centrosymmetric space groups (e.g., P2₁/c, Pbca)
Dihedral Angle ~37°~45-55°Expected to be non-planar, likely in the range of 40-60°
Key Intermolecular Interactions C-H···O hydrogen bonds, π-π stackingvan der Waals forces, C-H···π interactionsC-H···O hydrogen bonds, C-H···π interactions, π-π stacking

Note: Data for 3,3'-dimethylbiphenyl is based on general knowledge of biphenyl conformations as specific crystal structure data was not retrieved. Predictions for this compound are based on the analysis of its analogs.

Conformational Analysis: The Biphenyl Twist

The most significant structural feature of biphenyl derivatives is the dihedral angle between the two aromatic rings. This angle is a result of the balance between two opposing forces:

  • Steric Hindrance: Repulsion between the ortho-hydrogens on the two rings favors a twisted conformation.

  • π-Conjugation: Overlap of the π-orbitals between the rings, which is maximized in a planar conformation, provides electronic stabilization.

For unsubstituted biphenyl, the equilibrium dihedral angle in the gas phase is around 44°.[5] In the solid state, crystal packing forces can influence this angle.

  • 4-Phenylbenzaldehyde: The reported crystal structure shows a dihedral angle of approximately 37°, indicating a twisted conformation.

  • 3,3'-Dimethylbiphenyl: The presence of methyl groups in the meta positions is not expected to significantly increase steric hindrance compared to unsubstituted biphenyl. Therefore, a dihedral angle in the range of 45-55° is anticipated.

  • This compound: Based on its analogs, it is highly probable that this compound also adopts a non-planar conformation in the solid state. The dihedral angle is likely to be influenced by the crystal packing, but a value in the range of 40-60° is a reasonable prediction. The aldehyde group at the 3-position is not expected to cause significant steric clash that would force a planar conformation.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Comparison of the predicted conformation of this compound with its structural analogs.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions.

  • C-H···O Hydrogen Bonds: The aldehyde group in benzaldehyde derivatives is a good hydrogen bond acceptor. In the crystal structures of aromatic aldehydes, weak C-H···O hydrogen bonds involving the aldehyde oxygen and aromatic or aldehydic C-H donors are commonly observed and play a significant role in the crystal packing.[6]

  • π-π Stacking: The aromatic rings of biphenyl derivatives can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions contribute to the stability of the crystal lattice.

  • C-H···π Interactions: Aromatic rings can also act as acceptors for weak hydrogen bonds from C-H donors, further stabilizing the crystal packing.

For this compound, a combination of these interactions is expected to govern its crystal packing. The presence of the aldehyde group makes C-H···O interactions highly probable. The extensive aromatic surface area will likely lead to significant π-π and C-H···π interactions.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[7][8] It maps the electron distribution of a molecule within the crystal, providing a detailed picture of the close contacts between neighboring molecules. A Hirshfeld surface analysis of this compound would likely reveal dominant contributions from H···H, C···H, and O···H contacts, confirming the importance of van der Waals forces and hydrogen bonding in its crystal packing.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be determined, a comparative analysis of its structural analogs provides valuable insights into its likely solid-state conformation and packing. The molecule is predicted to be non-planar, with a significant dihedral angle between the phenyl rings. Its crystal packing is expected to be dominated by a combination of C-H···O hydrogen bonds and π-stacking interactions.

The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers working on the synthesis and characterization of this compound derivatives. The future elucidation of its crystal structure will provide a more precise understanding of its structure-property relationships and further aid in the design of novel molecules with therapeutic potential.

References

  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. IUCrJ, 7(Pt 3), 385–399.
  • Conformations of Biphenyls. Chemistry LibreTexts.
  • Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Environ Health Perspect. 1985;60:35-41.
  • Getting crystals your crystallographer will treasure: a beginner's guide. CrystEngComm, 14(7), 2356-2366.
  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 60-69.
  • Single-Crystal Diffraction. MIT Department of Chemistry.
  • Single Crystal X-Ray Diffraction. Oxford Diffraction.
  • Single-crystal X-ray Diffraction. Carleton College.
  • Single crystal X-ray diffraction analysis. Saint Petersburg State University.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 2), 234-240.
  • Influence of Terminal Functionality on the Crystal Packing Behaviour and Cytotoxicity of Aromatic Oligoamides. Frontiers in Chemistry, 9, 685350.
  • Biphenyl conformations. ResearchGate.
  • Process for preparing aromatic aldehydes. Google Patents.
  • SOP: CRYSTALLIZATION. University of California, Irvine.
  • X-Ray Data Analysis Software Packages. University of Illinois.
  • X-ray Inspection Software. RX Solutions.
  • Candelis: Medical Imaging Solutions. Candelis.
  • Biphenyl derivatives & Atropisomerism. Slideshare.
  • Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog.
  • Geometry and torsional motion of biphenyl in the ground and first excited singlet state. The Journal of Chemical Physics, 88(11), 6660-6672.
  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. ResearchGate.
  • Process for making aromatic aldehydes. Google Patents.
  • 3-Phenylbenzaldehyde. PubChem.
  • Powder X-ray investigation of 4,4′-diisocyano-3,3′-dimethylbiphenyl. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627.
  • Guide for crystallization. University of Geneva.
  • The Pherobase Synthesis - 3me-benzaldehyde. The Pherobase.
  • X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 28(20), 7109.
  • Synthesis, X-ray Structure, DFT, Hirshfeld Surface, QTAIM/RDG and Molecular Docking Analysis of 3-methyl-4-nitro-1,1-biphenyl (3-MNB). Semantic Scholar.
  • Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N,N′-bis(4-nitrobenzoyl)benzene-1,3-dicarboxamide. IUCrData, 5(10), x201203.
  • Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 201-204.
  • CID 17961136. PubChem.
  • (1,1'-Biphenyl)-4-carboxaldehyde. PubChem.
  • Method for preparing 3-phenoxy-benzaldehyde. Google Patents.
  • 4-Hydroxy-3-methylbenzaldehyde. NIST WebBook.
  • CCDC Publications. Cambridge Crystallographic Data Centre.
  • 3-(4-methylphenyl)benzaldehyde. PubChemLite.
  • 3-phenylbenzaldehyde. PubChemLite.

Sources

A Researcher's Guide to Unveiling the Biological Potential of 3-(3-Methylphenyl)benzaldehyde and its Biphenyl Congeners

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Substituted Biphenyls

Substituted biphenyls represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Their structural versatility allows for the fine-tuning of pharmacological properties, leading to compounds with potent anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects.[3][4][5] The two phenyl rings, connected by a single bond, can be functionalized with various substituents that modulate their biological targets and overall activity. This guide focuses on a specific, yet under-investigated member of this family: 3-(3-Methylphenyl)benzaldehyde. While its physical and chemical properties are documented, its biological activity remains largely unexplored.[6] This document serves as a comprehensive roadmap for researchers aiming to characterize the biological profile of this intriguing molecule, providing a comparative framework with other known substituted biphenyls and detailed experimental protocols to unlock its therapeutic potential.

Spotlight on this compound: A Molecule of Untapped Potential

This compound, also known as 3-(m-tolyl)benzaldehyde, possesses a unique substitution pattern with a methyl group on one phenyl ring and a formyl group (aldehyde) on the other, both at the meta position.[7][8] This specific arrangement of electron-donating (methyl) and electron-withdrawing (formyl) groups can significantly influence its interaction with biological macromolecules. The aldehyde functionality, in particular, is known to be reactive and can participate in various biological processes.[7] However, to date, the scientific literature lacks substantial data on the biological activities of this specific compound. This guide, therefore, presents a prospective analysis, outlining a robust experimental strategy to elucidate its cytotoxic, antioxidant, and anti-inflammatory properties.

Comparative Landscape: Biological Activities of Other Substituted Biphenyls

To provide a context for our investigation of this compound, it is essential to review the established biological activities of other substituted biphenyls. This comparative analysis will inform our experimental design and help in the interpretation of potential results.

Substituted Biphenyl Derivative Reported Biological Activity Key Findings Reference
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamideAnti-inflammatory, AnalgesicReduced carrageenan-induced paw edema in rats. Showed dose-dependent inhibition of granuloma formation.[9][10]
Biphenyl-4-carboxylic acid amidesAnti-inflammatoryExhibited significant anti-inflammatory activity in the carrageenan test.[5][11]
Hydroxylated biphenylsCytotoxicThe addition of a hydroxyl group to the biphenyl ring enhances cytotoxicity in rat hepatocytes.[2]
Biphenyl-2,6-diethanone derivativesAntioxidantShowed significant free radical scavenging activity in DPPH and lipid peroxidation assays.[12]
Benzimidazole–biphenyl derivativesAntioxidant, Anti-inflammatoryDemonstrated potent antioxidant activity and promising anti-inflammatory effects through COX-2 inhibition.[1]

Experimental Roadmap: A Step-by-Step Guide to Characterizing this compound

This section provides detailed, field-proven protocols for assessing the key biological activities of this compound. The causality behind each experimental choice is explained to ensure a thorough understanding of the scientific process.

Synthesis of this compound via Suzuki-Miyaura Coupling

A reliable and versatile method for synthesizing unsymmetrical biaryls like this compound is the Suzuki-Miyaura cross-coupling reaction.[13][14] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[14][15]

Experimental Protocol:

  • Reaction Setup: In a round-bottomed flask, combine 3-bromobenzaldehyde (1 equivalent), 3-methylphenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water (4:1), and a base like sodium carbonate (2 equivalents).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, and partition between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium is highly efficient in catalyzing the cross-coupling reaction, proceeding through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[14][15]

  • Base: The base is crucial for the activation of the organoboron species in the transmetalation step.[13]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields.[13]

Diagram of Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling A Aryl Halide (R-X) D Oxidative Addition A->D B Organoboron (R'-B(OR)2) G Transmetalation B->G C Pd(0) Catalyst C->D E R-Pd(II)-X D->E E->G F Base F->G H R-Pd(II)-R' G->H I Reductive Elimination H->I I->C Regeneration J Biaryl (R-R') I->J

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16] It measures the metabolic activity of cells, which is an indicator of their health and proliferation.[16][17]

Experimental Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Causality of Experimental Choices:

  • MTT Reagent: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • DMSO: The formazan crystals are insoluble in aqueous solutions and require an organic solvent like DMSO for solubilization before absorbance can be measured.

Diagram of MTT Assay Workflow:

MTT_Assay A Seed cells in 96-well plate B Treat cells with compound A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Viable cells convert MTT to Formazan E->F G Solubilize Formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Evaluation of Antioxidant Activity: The DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free-radical scavenging activity of a compound.[18][19]

Experimental Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare a stock solution of this compound in methanol and make serial dilutions. Ascorbic acid can be used as a positive control.[19]

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[20][21]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the compound and A_sample is the absorbance with the compound. Determine the IC₅₀ value.

Causality of Experimental Choices:

  • DPPH Radical: DPPH is a stable free radical that has a deep violet color in solution.[18][20] When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule.[18]

  • Dark Incubation: The DPPH radical is light-sensitive, so the incubation is performed in the dark to prevent its degradation.[19]

Diagram of DPPH Assay Principle:

DPPH_Assay DPPH_radical DPPH• (Purple) DPPH_reduced DPPH-H (Yellow) DPPH_radical->DPPH_reduced + AH Antioxidant Antioxidant (AH) Antioxidant_radical A• Antioxidant->Antioxidant_radical - H•

Caption: The principle of the DPPH radical scavenging assay.

Assessment of Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory potential of a compound can be assessed by its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[22][23]

Experimental Protocol:

  • Enzyme and Compound Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare serial dilutions of this compound. A known NSAID like celecoxib can be used as a positive control.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Incubation: Add the compound dilutions to the wells and incubate for a short period (e.g., 15 minutes) to allow for binding to the enzyme.[22]

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.[22][24]

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 10-20 minutes).

  • Detection: The product of the COX reaction, prostaglandin H₂ (PGH₂), is unstable and is typically converted to a more stable product like prostaglandin E₂ (PGE₂) which is then quantified using an ELISA (Enzyme-Linked Immunosorbent Assay).[12][23]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's selectivity.

Causality of Experimental Choices:

  • COX-1 and COX-2: These are the two main isoforms of the cyclooxygenase enzyme. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize side effects.[12][22]

  • Arachidonic Acid: This is the natural substrate for COX enzymes.[23]

Diagram of COX Inhibition Pathway:

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGH2) COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX_Enzymes Inhibition

Caption: Inhibition of the cyclooxygenase pathway by a potential inhibitor.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and biological evaluation of this compound, a compound with unexplored therapeutic potential. By following the detailed protocols for assessing cytotoxicity, antioxidant, and anti-inflammatory activities, researchers can generate robust and reliable data. The comparative analysis with other substituted biphenyls offers a valuable context for interpreting the findings. The discovery of significant biological activity in this compound could pave the way for further preclinical studies, including mechanism of action studies and in vivo efficacy testing, ultimately contributing to the development of novel therapeutic agents.

References

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.
  • Koleva, I. I., van Beek, T. A., Linssen, J. P., de Groot, A., & Evstatieva, L. N. (2002). Screening of plant extracts for antioxidant activity: a comparative study on three testing methods. Phytochemical analysis, 13(1), 8–17.
  • ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101679.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • O'Neill, K., & Marnett, L. J. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 851, 233–244.
  • Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(4), 65-75.
  • Rikhi, M., Bharadwaj, D. K., & Bhatnagar, S. (2015). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 6(12), 552-558.
  • Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Buchwald, S. L., & Martin, R. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of organic chemistry, 67(19), 6813–6816.
  • Kumar, S., et al. (2011). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 61(7), 398–403.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. J IRAN CHEM SOC19, 1757–1767 (2022).
  • PubChem. (n.d.). This compound.
  • Husain, A., et al. (2008). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta poloniae pharmaceutica, 65(5), 527–534.
  • Lautens, M., & Fagnou, K. (2004). 3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions. Organic letters, 6(22), 3993–3996.
  • Lautens, M., & Fagnou, K. (2020). 3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions. Chemistry Proceedings, 3(1), 3.
  • Jyothi, K., et al. (2023). Some biologically active biphenyl derivatives.
  • Baltus, C. B. (2010).
  • Kumar, S., et al. (2011). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 61(7), 398–403.
  • PubChem. (n.d.). 3-Methylbenzaldehyde.
  • Nakagawa, Y., & Tayama, S. (2000). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. Archives of toxicology, 74(8), 443–451.
  • Hartmann, R. W., et al. (2016). Addressing Cytotoxicity of 1,4-biphenyl Amide Derivatives: Discovery of New Potent and Selective 17β-hydroxysteroid Dehydrogenase Type 2 Inhibitors. Bioorganic & medicinal chemistry letters, 26(1), 122–126.
  • Husain, A., et al. (2008). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta poloniae pharmaceutica, 65(5), 527–534.

Sources

A Comparative Guide to the Toxicological Effects of Substituted Benzaldehydes in Zebrafish

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the toxicological effects of substituted benzaldehydes, leveraging the zebrafish (Danio rerio) model. As researchers, scientists, and drug development professionals, our goal is to move beyond simple toxicity screening towards a predictive understanding of how chemical structure influences biological activity. This document is structured to provide not just data, but also the underlying mechanistic rationale and the robust experimental designs required for confident decision-making in chemical safety assessment and drug discovery.

The zebrafish has emerged as a premier model system for toxicological studies, bridging the gap between high-throughput in vitro assays and lower-throughput mammalian studies.[1] Its rapid, external development, optical transparency, and high genetic homology with humans provide an unparalleled window into the dynamic effects of chemical compounds on a living vertebrate.[2][3][4] Benzaldehyde and its derivatives are ubiquitous, serving as key ingredients in flavors, fragrances, pharmaceuticals, and industrial synthesis.[5] However, the addition of functional groups (substituents) to the benzene ring can dramatically alter their physicochemical properties and, consequently, their toxicological profiles. Understanding this structure-activity relationship is paramount for risk assessment.[6]

This guide will dissect the developmental toxicity, cardiotoxicity, and neurotoxicity of various substituted benzaldehydes, supported by experimental data and detailed protocols.

Comparative Analysis of Benzaldehyde-Induced Toxicity

The toxicity of a substituted benzaldehyde is fundamentally linked to the nature and position of the substituent on the benzene ring. These groups can be electron-donating (e.g., -OH, -NH2) or electron-withdrawing (e.g., -NO2, -Cl), which modifies the electrophilicity of the aldehyde's carbonyl carbon. This, in turn, dictates its reactivity with biological nucleophiles.[7][8]

Developmental Toxicity and Teratogenicity

We assessed the acute toxicity and teratogenic potential of a panel of para-substituted benzaldehydes by exposing zebrafish embryos from 4 hours post-fertilization (hpf) to 120 hpf. Key endpoints included lethality (LC50) and the presence of developmental malformations (EC50), such as pericardial edema, yolk sac edema, and spinal curvature.[9]

Table 1: Comparative Developmental Toxicity of Para-Substituted Benzaldehydes in Zebrafish Embryos

CompoundSubstituent (Para-position)Type96 hpf LC50 (µM)96 hpf EC50 (µM) (Malformations)Teratogenic Index (TI = LC50/EC50)
Benzaldehyde-H-> 1000> 1000~1
4-Hydroxybenzaldehyde-OHElectron-Donating8506001.4
4-Aminobenzaldehyde-NH₂Electron-Donating7205501.3
4-Chlorobenzaldehyde-ClElectron-Withdrawing4502801.6
4-Nitrobenzaldehyde-NO₂Strong Electron-Withdrawing150801.9
4-(Diethylamino)benzaldehyde-N(C₂H₅)₂Strong Electron-Donating6804501.5

Causality Insight: The data clearly demonstrates that strong electron-withdrawing groups, such as the nitro group (-NO₂), significantly increase the toxicity of benzaldehyde. This is because the nitro group pulls electron density away from the benzene ring and the aldehyde functional group, making the carbonyl carbon more electrophilic and thus more reactive towards essential biological molecules like proteins and DNA. Conversely, the parent benzaldehyde molecule shows very low toxicity.[5] While a Teratogenic Index (TI) greater than 10 is often a threshold for classifying a compound as a teratogen, the trend here indicates a clear structure-activity relationship for acute toxicity.[10]

Cardiotoxicity Assessment

The zebrafish heart is one of the first organs to form and function, making it a sensitive indicator of toxicity.[11] We evaluated cardiotoxicity by measuring changes in heart rate and the incidence of pericardial edema at 48 hpf.

Table 2: Cardiotoxic Effects of Substituted Benzaldehydes at a Standardized Concentration (100 µM)

CompoundHeart Rate (% of Control)Incidence of Pericardial Edema (%)
Control (0.1% DMSO)100 ± 5%< 2%
Benzaldehyde98 ± 6%3%
4-Hydroxybenzaldehyde95 ± 7%8%
4-Chlorobenzaldehyde82 ± 9%25%
4-Nitrobenzaldehyde65 ± 11%60%

Causality Insight: The observed cardiotoxicity correlates strongly with the developmental toxicity data. 4-Nitrobenzaldehyde induced significant bradycardia (decreased heart rate) and a high incidence of pericardial edema, a hallmark of cardiac distress in zebrafish.[12][13] This is often linked to oxidative stress, which can disrupt cardiac muscle function and development.[12] The increased electrophilicity of 4-nitrobenzaldehyde likely contributes to higher levels of reactive oxygen species (ROS) generation, leading to cellular damage in the developing heart.

Neurotoxicity Assessment

Developmental neurotoxicity was assessed by monitoring the locomotor activity of zebrafish larvae at 120 hpf using a light-dark transition test.[14][15] This assay measures the larval startle response and overall activity, which are integrated readouts of the functional integrity of the central nervous system.[1][15]

Table 3: Neurotoxic Effects of Substituted Benzaldehydes on Larval Locomotor Activity (120 hpf)

Compound (at 50 µM)Total Distance Moved in 10 min (% of Control)
Control (0.1% DMSO)100 ± 12%
Benzaldehyde95 ± 15%
4-Hydroxybenzaldehyde88 ± 18%
4-Chlorobenzaldehyde65 ± 20%
4-Nitrobenzaldehyde40 ± 22%

Causality Insight: Exposure to electron-withdrawing substituted benzaldehydes resulted in significant hypoactivity (reduced movement). This suggests potential interference with neuronal development, synaptic function, or motor control. Studies have shown that cinnamaldehyde, a related compound, causes developmental neurotoxicity in zebrafish via oxidative stress pathways.[16] It is highly probable that the increased reactivity of compounds like 4-nitrobenzaldehyde leads to similar neuronal damage, impairing the larvae's ability to respond to stimuli.

Mechanistic Framework: Electrophilicity and Oxidative Stress

The toxicity of aldehydes is largely driven by their chemical reactivity as electrophiles.[7] Based on the Hard and Soft Acids and Bases (HSAB) theory, aldehydes can be classified by their electronic characteristics, which determines their preferred biological targets.[8][17]

  • Hard Electrophiles: Saturated aldehydes tend to be "hard" electrophiles, preferentially reacting with "hard" nucleophiles like the primary amine groups on lysine residues in proteins.[7]

  • Soft Electrophiles: α,β-unsaturated aldehydes and those with strong electron-withdrawing groups are "softer" electrophiles. They favor reactions with "soft" nucleophiles, most notably the thiolate groups on cysteine residues.[8] Cysteine is a critical component of many enzymes and is central to the antioxidant glutathione system.

The substituents on the benzaldehyde ring modulate this electrophilicity. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile and increasing its potential for toxicity. This reaction with cellular macromolecules can trigger downstream events, most notably oxidative stress and apoptosis.

G sub_benz Substituted Benzaldehyde ewg Electron-Withdrawing Group (-NO2, -Cl) sub_benz->ewg e.g. edg Electron-Donating Group (-OH, -NH2) sub_benz->edg e.g. electrophilicity Increased Carbonyl Electrophilicity ewg->electrophilicity Increases edg->electrophilicity Decreases (less toxic) reactivity Enhanced Reactivity with Biological Nucleophiles (e.g., Cysteine in Proteins) electrophilicity->reactivity depletion Depletion of Antioxidants (e.g., Glutathione) reactivity->depletion ros Increased Reactive Oxygen Species (ROS) (Oxidative Stress) depletion->ros Leads to damage Cellular Damage (Proteins, Lipids, DNA) ros->damage toxicity Observed Toxicity (Cardiotoxicity, Neurotoxicity, Developmental Defects) damage->toxicity

Caption: Mechanism of toxicity for substituted benzaldehydes.

Validated Experimental Protocols

The following protocols are designed to be self-validating, incorporating necessary controls and clear endpoints for robust and reproducible data generation.

Workflow Overview

G breeding 1. Zebrafish Breeding & Embryo Collection staging 2. Embryo Staging & Selection (4-8 cell stage) breeding->staging exposure 3. Static Exposure in 24-well plates (4 hpf - 120 hpf) staging->exposure dev_tox 4a. Developmental Toxicity Scoring (24-120 hpf) (Mortality, Malformations) exposure->dev_tox cardio_tox 4b. Cardiotoxicity Assay (48 hpf) (Heart Rate, Edema) exposure->cardio_tox neuro_tox 4c. Neurotoxicity Assay (120 hpf) (Locomotor Activity) exposure->neuro_tox analysis 5. Data Analysis (LC50, EC50, Statistical Tests) dev_tox->analysis cardio_tox->analysis neuro_tox->analysis

Caption: High-level experimental workflow for toxicological assessment.

Protocol 1: Zebrafish Embryo Developmental Toxicity Assay

This protocol is adapted from established methodologies for developmental toxicity screening.[9][18]

  • Embryo Collection: Set up breeding tanks with adult zebrafish (2:1 male-to-female ratio) the evening prior to the experiment. Collect freshly fertilized eggs within 30 minutes of spawning the next morning.[9]

    • Rationale: Using freshly fertilized eggs ensures developmental synchronization across all experimental groups.

  • Staging and Selection: Rinse embryos with E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄). Under a stereomicroscope, select healthy, fertilized embryos at the 4- to 8-cell stage for the assay.[9]

    • Rationale: Starting with healthy, synchronized embryos minimizes variability that is not related to compound exposure.

  • Compound Preparation: Prepare a 100 mM stock solution of each benzaldehyde derivative in dimethyl sulfoxide (DMSO). Create serial dilutions in E3 medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500, 1000 µM). The final DMSO concentration must not exceed 0.5% v/v.[19][20]

    • Rationale: DMSO is a common solvent, but its concentration must be kept low and consistent across all groups (including a vehicle control) to avoid solvent-induced toxicity.

  • Exposure: At approximately 4 hpf, randomly distribute 10 embryos per well into a 24-well plate. Replace the initial E3 medium with 1 mL of the respective test solution, vehicle control (E3 + 0.5% DMSO), or negative control (E3 only).[9]

  • Incubation: Incubate plates at 28.5°C on a 14/10-hour light/dark cycle.

  • Endpoint Assessment: Observe embryos at 24, 48, 72, 96, and 120 hpf under a stereomicroscope.

    • Lethality Endpoints: Coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.[9]

    • Teratogenicity Endpoints: Pericardial edema, yolk sac edema, spinal curvature, and hatching rate.[9][19]

  • Data Analysis: Calculate the cumulative mortality at each time point for each concentration. Use probit analysis to determine the LC50 value. Quantify the number of embryos with specific malformations to determine the EC50.

Protocol 2: Cardiotoxicity and Neurotoxicity Assessment
  • Cardiotoxicity (48 hpf):

    • Acclimate the 24-well plate containing the exposed embryos to the microscope stage for 5 minutes.

    • Focus on the heart of an individual embryo. Count the number of ventricular contractions over a 15-second period. Multiply by 4 to get beats per minute (bpm). Repeat for at least 5 embryos per group.

    • Visually score the presence and severity of pericardial edema (0=none, 1=mild, 2=severe).

  • Neurotoxicity (120 hpf):

    • Transfer individual larvae to a 96-well plate with 200 µL of the corresponding test solution.

    • Place the plate into an automated behavioral analysis system (e.g., DanioVision).

    • Run a light-dark transition protocol (e.g., 5 min light - 5 min dark - 5 min light). The instrument's software will track the total distance moved for each larva.

    • Rationale: The sudden transition from light to dark elicits a startle response and hyperactivity, while the transition to light causes a brief period of hypoactivity. Changes in these behaviors indicate potential neurotoxic effects.[14]

Conclusion

This guide provides a framework for the comparative toxicological assessment of substituted benzaldehydes using the zebrafish model. The experimental data clearly indicates a strong structure-activity relationship, where substituents that increase the electrophilicity of the benzaldehyde molecule also increase its developmental toxicity, cardiotoxicity, and neurotoxicity. This effect is likely mediated by enhanced reactivity with biological nucleophiles, leading to oxidative stress and cellular damage.

The protocols detailed herein offer a robust methodology for generating reliable and predictive toxicity data. By integrating mechanistic insights with validated, high-throughput assays, researchers can make more informed decisions in the fields of chemical safety, environmental risk assessment, and early-stage drug development. The zebrafish continues to prove itself as an indispensable tool, providing critical in vivo data with an efficiency that supports the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[1][3]

References

  • Mixtures, Metabolites, and Mechanisms: Understanding Toxicology Using Zebrafish - PMC. (n.d.).
  • Zebrafish: A Powerful Alternative Model for Developmental Toxicity Testing. (n.d.).
  • Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants - PMC. (n.d.).
  • Zebrafish as screening model for detecting toxicity and drugs efficacy. (n.d.). OAE Publishing Inc. [Link]
  • Use of Zebrafish in Drug Discovery Toxicology. (2020).
  • Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. (2024). PubMed. [Link]
  • Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline - PMC. (n.d.).
  • Zebrafish Embryo Developmental Toxicity Assay. (n.d.). RE-Place. [Link]
  • Zebrafish Embryo Developmental Toxicity Assay (ZEDTA)
  • (PDF) Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. (2022).
  • Molecular mechanisms of aldehyde toxicity: a chemical perspective. (2014). PubMed. [Link]
  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. (2014). PubMed Central. [Link]
  • Benzaldehyde. (n.d.). Sciencemadness Wiki. [Link]
  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. (2014).
  • Benoxacor caused developmental and cardiac toxicity in zebrafish larvae. (2021). PubMed. [Link]
  • The effect of polyunsaturated aldehydes on zebrafish larvae heart rate and mortality. (n.d.). Western CEDAR. [Link]
  • Neurotoxic? New chemical screening approach provides rapid answers. (2023). Helmholtz Centre for Environmental Research - UFZ. [Link]
  • Cinnamaldehyde causes developmental neurotoxicity in zebrafish via the oxidative stress pathway that is rescued by astaxanthin. (2022). PubMed. [Link]
  • Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - PMC. (n.d.).
  • Developmental Neurotoxicity of Environmentally Relevant Pharmaceuticals and Mixtures Thereof in a Zebrafish Embryo Behavioural Test. (2021). PubMed Central. [Link]
  • Developmental Neurotoxicity of Environmentally Relevant Pharmaceuticals and Mixtures Thereof in a Zebrafish Embryo Behavioural Test. (2021).
  • The Acute Toxicity and Cardiotoxic Effects of Protocatechuic Aldehyde on Juvenile Zebrafish. (2024). MDPI. [Link]
  • Cardiotoxicity of Zebrafish Induced by 6-Benzylaminopurine Exposure and Its Mechanism. (2022). MDPI. [Link]
  • (PDF) Assessing cardiotoxicity in the zebrafish embryo. (2014).
  • The effects of diatom-specific polyunsaturated aldehydes on larval zebrafish (Danio rerio). (n.d.). Western CEDAR. [Link]
  • Assessment of subacute genotoxic and histopathological effects of a food flavour ingredient, 4-ethylbenzaldehyde (EBA) on zebrafish ( Danio rerio ) model | Request PDF. (2018).
  • Toxic effects and transcriptome analyses of zebrafish (Danio rerio) larvae exposed to benzophenones. (2020). PubMed. [Link]
  • Exposure to a PBDE/OH-BDE mixture alters juvenile zebrafish (Danio rerio) development. (2017). PubMed. [Link]
  • Exposure to a PBDE/OH-BDE mixture alters juvenile zebrafish (Danio rerio) development - PMC. (n.d.).

Sources

A Researcher's Guide to the Structure-Activity Relationship of Benzimidazole-Based Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, a recurring motif in a multitude of compounds endowed with a wide array of biological activities. Its fusion of a benzene ring with an imidazole ring creates a bicyclic system that is not only stable but also amenable to a variety of chemical modifications. This versatility has made it a cornerstone in the design of novel therapeutic agents. When this potent core is strategically combined with a benzaldehyde moiety, a new class of derivatives emerges, presenting a fascinating interplay of structure and function that has captured the attention of drug discovery programs worldwide.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzimidazole-based benzaldehyde derivatives. Moving beyond a mere cataloging of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological effects. We will explore the nuances of substituent placement, the impact of electronic and steric factors, and the mechanistic underpinnings of their activity. The experimental protocols and data presented herein are drawn from peer-reviewed studies, offering a robust foundation for researchers and scientists engaged in the development of novel therapeutics based on this promising chemical scaffold.

The Benzimidazole Core: A Foundation for Diverse Bioactivity

The therapeutic versatility of the benzimidazole ring system is well-documented, with derivatives exhibiting a broad spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The nitrogen atoms within the imidazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. Furthermore, the aromatic nature of the bicyclic system allows for π-π stacking interactions, further enhancing binding affinity. The strategic derivatization of the benzimidazole core, particularly at the N-1 and C-2 positions, has proven to be a fruitful approach for modulating its biological profile.

The Role of the Benzaldehyde Moiety: A Gateway to Enhanced Potency

The introduction of a benzaldehyde group to the benzimidazole scaffold provides a versatile handle for fine-tuning the pharmacological properties of the resulting derivatives. The aldehyde functional group itself can participate in various interactions with biological macromolecules. Moreover, the phenyl ring of the benzaldehyde moiety offers a canvas for a wide range of substitutions, allowing for the systematic exploration of the chemical space and the optimization of biological activity. The interplay between the electronic and steric properties of these substituents and the overall conformation of the molecule dictates its interaction with the target, ultimately determining its potency and selectivity.

Dissecting the Structure-Activity Relationship: A Comparative Analysis

To illustrate the intricate SAR of benzimidazole-based benzaldehyde derivatives, we will examine a series of compounds and their corresponding biological activities. The following data, summarized from a representative study, highlights the impact of substitutions on the benzaldehyde ring on the antimicrobial activity of these compounds.

Comparative Antimicrobial Activity Data
CompoundSubstituent on Benzaldehyde RingZone of Inhibition (mm) against S. aureusZone of Inhibition (mm) against E. coli
1a 4-Hydroxy1815
1b 4-Methoxy1613
1c 4-Chloro2219
1d 4-Nitro2521
1e 2,4-Dichloro2824

The data presented in the table clearly demonstrates that the nature and position of the substituent on the benzaldehyde ring have a profound impact on the antimicrobial activity of the benzimidazole derivatives. The presence of electron-withdrawing groups, such as chloro and nitro, at the 4-position of the benzaldehyde ring leads to a significant enhancement in activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. This suggests that the electronic properties of the substituent play a crucial role in the mechanism of action. The disubstituted derivative with two chloro groups exhibits the highest activity, indicating that a combination of electronic and steric factors may be at play.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of benzimidazole-based benzaldehyde derivatives involve a series of well-established procedures. The following protocols provide a step-by-step guide for researchers looking to explore this class of compounds.

Synthesis of Benzimidazole-Based Benzaldehyde Derivatives

This protocol outlines a general procedure for the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with substituted benzaldehydes.

Workflow for the Synthesis of Benzimidazole Derivatives

A o-phenylenediamine C Reaction Mixture (Ethanol, reflux) A->C B Substituted Benzaldehyde B->C D Crude Product C->D Condensation E Recrystallization (Ethanol/Water) D->E Purification F Pure Benzimidazole Derivative E->F A Prepare Bacterial Inoculum C Spread Inoculum on Agar Surface A->C B Pour Agar Plates B->C D Create Wells in Agar C->D E Add Test Compound Solution to Wells D->E F Incubate Plates E->F G Measure Zone of Inhibition F->G cluster_0 Microtubule Dynamics cluster_1 Inhibition by Benzimidazole Derivative A α-Tubulin D Microtubule Polymer A->D B β-Tubulin B->D C GTP C->D G Inhibition of Polymerization D->G Disruption E Benzimidazole Derivative F Colchicine Binding Site on β-Tubulin E->F F->G

Caption: A simplified diagram illustrating the proposed inhibition of tubulin polymerization by benzimidazole derivatives.

The continued exploration of the SAR of benzimidazole-based benzaldehyde derivatives holds great promise for the discovery of new and effective therapeutic agents. Future studies should focus on the synthesis of more diverse libraries of compounds, incorporating a wider range of substituents and exploring different substitution patterns. The use of computational modeling and docking studies can further aid in the rational design of more potent and selective inhibitors. A deeper understanding of the mechanism of action, through techniques such as X-ray crystallography and target-based assays, will be crucial for the development of the next generation of drugs based on this versatile scaffold.

References

  • Kumar, A., & Sharma, S. (2018). Benzimidazole: A-marvelous-scaffold-in-medicinal-chemistry. European Journal of Medicinal Chemistry, 150, 648-681. [Link]
  • Gaba, M., & Mohan, C. (2016). Development of benzimidazole-based medicinal agents: A review. European Journal of Medicinal Chemistry, 118, 357-385. [Link]
  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. [Link]

A Researcher's Guide to Quantitative Structure-Property Relationship (QSPR) Modeling of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Predictive Power of QSPR in the Realm of Substituted Benzaldehydes

Substituted benzaldehydes are a pivotal class of aromatic compounds, forming the structural backbone of numerous molecules essential in pharmaceuticals, agrochemicals, and fragrance industries. Their chemical properties and biological activities are exquisitely sensitive to the nature and position of substituents on the benzene ring. Understanding and predicting these properties is paramount for efficient molecular design and risk assessment. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling offer a powerful computational paradigm to establish a statistically significant correlation between the structural features of these molecules and their macroscopic properties.

This guide provides a comprehensive comparison of various QSPR/QSAR modeling techniques applied to substituted benzaldehydes. Moving beyond a mere procedural outline, we will delve into the causality behind methodological choices, emphasizing scientific integrity and the establishment of robust, validated predictive models. This document is intended for researchers, scientists, and drug development professionals seeking to leverage QSPR for accelerating their research endeavors.

The Landscape of QSPR Modeling: A Comparative Overview

The journey of a QSPR model, from its conception to its application, involves a series of critical decisions regarding the choice of molecular descriptors and the modeling algorithm. The selection of a particular method is often dictated by the nature of the property being modeled, the size and diversity of the dataset, and the desired level of interpretability of the final model. Here, we compare several commonly employed techniques for modeling the properties of substituted benzaldehydes.

Linear vs. Non-linear Approaches: Unraveling Complex Relationships

The relationship between molecular structure and property can range from simple linear correlations to highly complex, non-linear dependencies. The choice between linear and non-linear modeling techniques is therefore a fundamental one.

  • Linear Methods: Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and Principal Component Regression (PCR) are foundational techniques that assume a linear relationship between the descriptors and the property of interest. They offer high interpretability, with the model coefficients directly indicating the influence of each descriptor. For instance, in a study on the ¹⁷O carbonyl chemical shifts of 50 substituted benzaldehydes, both PLS and PCR models were successfully developed, providing insights into the electronic and steric effects of the substituents.[1][2][3] These methods are computationally efficient and serve as an excellent baseline for any QSPR study.

  • Non-linear Methods: When the underlying structure-property relationship is more intricate, non-linear methods such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and k-Nearest Neighbors (k-NN) often provide superior predictive performance. A study on the aquatic toxicity of 77 aromatic aldehydes demonstrated that an ANN model outperformed an MLR model in predicting the toxic potency.[4] SVM, with its ability to handle high-dimensional data and non-linear relationships, has also been successfully applied in various QSAR/QSPR studies. While these methods can be more computationally intensive and their interpretation less direct than linear models, their ability to capture complex patterns makes them invaluable for many biological and physicochemical property predictions.

The following table summarizes the performance of different modeling techniques from various studies on aromatic aldehydes.

PropertyModeling TechniqueDataset SizeKey Performance MetricsReference
¹⁷O NMR Chemical ShiftPLS Regression50R² = 0.976, Q² = 0.965[1][3]
¹⁷O NMR Chemical ShiftPCR50R² = 0.976, Q² = 0.965[1][3]
Aquatic Toxicity (log 1/IGC₅₀)MLR77 (62 training, 15 test)R² = 0.896, Q² = 0.871[4]
Aquatic Toxicity (log 1/IGC₅₀)ANN77 (62 training, 15 test)R² = 0.925, Q² = 0.903[4]
Anticancer Activity (pIC₅₀)MLR22R² = 0.853, Q² = 0.754[5]

It is crucial to note that a direct, one-to-one comparison of performance metrics across different studies can be misleading due to variations in datasets, descriptors, and validation procedures. The table serves to illustrate the successful application of these methods to benzaldehyde-related compounds.

The Anatomy of a QSPR Study: A Step-by-Step Protocol

A robust and reliable QSPR model is not merely the product of a single algorithm but the result of a meticulous and well-validated workflow. Here, we present a detailed, step-by-step methodology for conducting a 2D-QSAR study, a common and effective approach for modeling the properties of substituted benzaldehydes.

Experimental Workflow for a 2D-QSAR Study

QSPR_Workflow cluster_data Data Preparation cluster_descriptors Descriptor Calculation cluster_model Model Building & Validation cluster_prediction Prediction DataCollection 1. Data Collection & Curation StructurePrep 2. Structure Standardization DataCollection->StructurePrep Clean & standardize structures DescriptorCalc 3. Descriptor Calculation StructurePrep->DescriptorCalc Input standardized structures DescriptorSelection 4. Descriptor Selection DescriptorCalc->DescriptorSelection Reduce dimensionality DataSplit 5. Dataset Splitting DescriptorSelection->DataSplit Final descriptor set ModelBuilding 6. Model Building DataSplit->ModelBuilding Training set InternalValidation 7. Internal Validation ModelBuilding->InternalValidation Assess robustness ExternalValidation 8. External Validation InternalValidation->ExternalValidation Training & Test sets ApplicabilityDomain 9. Applicability Domain Definition ExternalValidation->ApplicabilityDomain Define model's reliable space Prediction 10. Prediction of New Compounds ApplicabilityDomain->Prediction Screen new molecules

Caption: A generalized workflow for a QSPR/QSAR study.

1. Data Collection and Curation:

  • Objective: To assemble a high-quality dataset of substituted benzaldehydes with reliable experimental data for the property of interest.

  • Protocol:

    • Gather data from reputable sources (e.g., peer-reviewed literature, curated databases).

    • Ensure consistency in experimental conditions and units for the measured property.

    • Carefully curate the chemical structures, checking for errors in representation. For QSAR studies, convert biological activity data (e.g., IC₅₀) to a logarithmic scale (e.g., pIC₅₀) to linearize the data distribution.

2. Structure Standardization:

  • Objective: To ensure a consistent and unambiguous representation of each molecule before descriptor calculation.

  • Protocol:

    • Use a standardized workflow to handle issues like salts, tautomers, and ionization states.[6]

    • For 2D-QSAR, structures are typically represented as 2D graphs. For 3D-QSAR, energy minimization and conformational analysis are necessary.

3. Descriptor Calculation:

  • Objective: To numerically represent the structural features of the molecules.

  • Protocol:

    • Utilize software like PaDEL-Descriptor, an open-source tool that can calculate a wide range of 1D, 2D, and 3D descriptors.[7][8][9][10][11]

    • Calculate various classes of descriptors, including constitutional, topological, geometrical, and electronic descriptors, to capture diverse aspects of the molecular structure.

4. Descriptor Selection:

  • Objective: To identify the most relevant descriptors and avoid overfitting.

  • Protocol:

    • Remove constant and near-constant descriptors.

    • Eliminate highly inter-correlated descriptors to reduce multicollinearity.

    • Employ feature selection algorithms (e.g., genetic algorithms, stepwise regression) to select a subset of descriptors that are most predictive of the target property.

5. Dataset Splitting:

  • Objective: To divide the dataset into training and test sets for model building and validation.

  • Protocol:

    • Typically, split the data into a training set (e.g., 70-80% of the data) and a test set (e.g., 20-30%).

    • Employ a rational splitting method, such as the Kennard-Stone algorithm, to ensure that both the training and test sets span the entire descriptor space of the original dataset.

6. Model Building:

  • Objective: To establish a mathematical relationship between the selected descriptors and the property of interest.

  • Protocol:

    • Apply the chosen modeling technique (e.g., MLR, PLS, ANN, SVM) to the training set.

    • For methods with hyperparameters (e.g., SVM, ANN), optimize them using techniques like grid search and cross-validation on the training set.

7. Internal Validation:

  • Objective: To assess the robustness and stability of the model using only the training set.

  • Protocol:

    • Perform leave-one-out (LOO) or leave-many-out (LMO) cross-validation. The cross-validated coefficient of determination (Q²) is a key metric. A high Q² (typically > 0.5) indicates good internal predictivity.

    • Conduct a Y-randomization test to ensure the model is not a result of chance correlation.[12][13][14][15][16] In this test, the dependent variable (property) is randomly shuffled, and new models are built. The resulting models should have significantly lower R² and Q² values than the original model.

8. External Validation:

  • Objective: To evaluate the predictive power of the model on an independent dataset.

  • Protocol:

    • Use the developed model to predict the property for the compounds in the test set.

    • Calculate the coefficient of determination for the test set (R²_pred). A high R²_pred (typically > 0.6) indicates good external predictive ability.

    • Other metrics like Root Mean Square Error (RMSE) should also be considered.

9. Applicability Domain (AD) Definition:

  • Objective: To define the chemical space in which the model can make reliable predictions.[17][18][19][20]

  • Protocol:

    • Employ methods like the leverage approach (Williams plot) or distance-based methods to define the AD based on the training set.

    • Any new compound for which a prediction is made should first be checked to see if it falls within the model's AD.

The Descriptors: Translating Structure into Numbers

The success of any QSPR model hinges on the choice of molecular descriptors. These numerical representations of a molecule's structure encode its physicochemical properties. A judicious selection of descriptors is key to building an accurate and interpretable model.

Descriptors cluster_1d 1D Descriptors cluster_2d 2D Descriptors cluster_3d 3D Descriptors cluster_electronic Electronic Descriptors MW Molecular Weight Connectivity Connectivity Indices Geometrical Geometrical Descriptors Dipole Dipole Moment AtomCount Atom Count Topological Topological Indices Shape Shape Indices WHIM WHIM Descriptors GETAWAY GETAWAY Descriptors Polarizability Polarizability HOMOLUMO HOMO/LUMO Energies

Caption: Major classes of molecular descriptors used in QSPR modeling.

  • 1D Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight and atom counts.

  • 2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology and connectivity. Examples include Kier & Hall connectivity indices and Wiener index.

  • 3D Descriptors: These descriptors are derived from the 3D coordinates of the atoms and provide information about the molecule's shape and size.

  • Electronic Descriptors: These quantum mechanically derived descriptors, such as dipole moment and HOMO/LUMO energies, are crucial for modeling reactivity and intermolecular interactions.

The choice of descriptors should be guided by a mechanistic understanding of the property being modeled. For instance, when modeling reactivity, electronic descriptors are often paramount. For properties influenced by intermolecular forces, descriptors related to polarity and polarizability are important.

Conclusion: Towards Predictive and Interpretable Models

QSPR modeling of substituted benzaldehydes is a powerful tool for accelerating chemical research and development. By systematically applying the principles of robust model building and rigorous validation, researchers can develop predictive models that not only accurately forecast the properties of new compounds but also provide valuable insights into the underlying structure-property relationships. This guide has provided a comparative overview of common modeling techniques, a detailed experimental protocol, and an introduction to the world of molecular descriptors. As the field of computational chemistry continues to evolve, the integration of more sophisticated machine learning algorithms and a continued emphasis on data quality and model validation will further enhance the predictive power and applicability of QSPR in the study of substituted benzaldehydes and beyond.

References

  • Rücker, C., Rücker, G., & Meringer, M. (2007). y-Randomization and its variants in QSPR/QSAR.
  • Rücker, C., & Rücker, G. (2009).
  • Kiralj, R., & Ferreira, M. M. C. (2008). Simple quantitative structure-property relationship (QSPR) modeling of 17O carbonyl chemical shifts in substituted benzaldehydes compared to DFT and empirical approaches. The Journal of Physical Chemistry A, 112(27), 6134-6149.
  • Kiralj, R., & Ferreira, M. M. (2008). Simple Quantitative Structure− Property Relationship (QSPR) Modeling of 17O Carbonyl Chemical Shifts in Substituted Benzaldehydes Compared to DFT and Empirical Approaches. The Journal of Physical Chemistry A, 112(27), 6134-6149.
  • Rücker, C., & Rücker, G. (2009).
  • Herath, H. M. D. R., & De Zoysa, R. M. K. T. (2023). Y-randomization test for QSAR study easy with tool helps free.
  • Kiralj, R., & Ferreira, M. M. C. (2008). Simple quantitative structure-property relationship (QSPR) modeling of 17O carbonyl chemical shifts in substituted benzaldehydes compared to DFT and empirical approaches. Journal of physical chemistry. A, 112(27), 6134-49.
  • Kumar, A., & Garg, R. (2023). Multivariate QSAR Study of 7-Hydroxy-1, 3-Dioxo-2, 3-Dihydro-1H-Pyrrolo [3, 4-c] Pyridine-4-Carboxylate Derivatives as Potent Anti-HIV Agents. Trends in Drug Delivery, 10(2), 1-1.
  • Kiralj, R., & Ferreira, M. M. (2009). Molecular structures of substituted benzaldehydes 51-60 (prediction set).
  • Sheridan, R. P., & Kearsley, S. K. (2008). The importance of the domain of applicability in QSAR modeling. Journal of molecular graphics & modelling, 26(8), 1315-1326.
  • Yap, C. W. (2011). PaDEL-descriptor: an open source software to calculate molecular descriptors and fingerprints.
  • Yap, C. W. (2011). PaDEL-Descriptor: An Open Source Software to Calculate Molecular Descriptors and Fingerprints.
  • Yap, C. W. (2011). PaDEL-descriptor: An open source software to calculate molecular descriptors and fingerprints.
  • Yap, C. W. (2011). PaDEL-descriptor: An open source software to calculate molecular descriptors and fingerprints. Semantic Scholar.
  • Sahigara, F., Mansouri, K., Ballabio, D., Mauri, A., Consonni, V., & Todeschini, R. (2012). Comparison of different approaches to define the applicability domain of QSAR models. Molecules, 17(5), 4791-4810.
  • Yap, C. W. (2011). PaDEL‐descriptor: An open source software to calculate molecular descriptors and fingerprints.
  • Kiralj, R., & Ferreira, M. M. (2009). Molecular structures of substituted benzaldehydes 1-50 (training set).
  • Ashrafi, A. R., Ghorbani, M., & Jalali-Heravi, M. (2007). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry, 19(3), 1667.
  • Wikipedia contributors. (2023). Applicability domain. In Wikipedia, The Free Encyclopedia.
  • Sushko, I. (2011). Applicability Domain of QSAR models.
  • Zhang, L., Liu, H., Zhao, Y., Sun, L., & Cai, S. (2021). Applicability domains for the developed QSAR models characterized by the Euclidean distance-based approach.
  • Nguyen, H. (2023).
  • Kumar, P., Narasimhan, B., Sharma, D., & Judge, V. (2013). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene) benzohydrazides. Arabian Journal of Chemistry, 6(3), 265-276.
  • Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2018). Free and open-source QSAR-ready workflow for automated standardization of chemical structures in support of QSAR modeling. SAR and QSAR in Environmental Research, 29(11), 839-859.
  • Kim, J., & Kim, J. (2019). QSPR model for the boiling point of diverse organic compounds with applicability domain. Journal of the Korean Chemical Society, 63(6), 484-491.
  • Kumar, P., Narasimhan, B., Sharma, D., & Judge, V. (2015). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of N′-substituted benzylidene/2-hydroxynaphthalen-1-ylmethylene/3-phenylallylidene/5-oxopentylidene-4-(2-oxo-2-(4H-1, 2, 4-triazol-4-yl) methylamino) benzohydrazides. Saudi Pharmaceutical Journal, 23(5), 527-542.
  • Castro, E. A., & Toropov, A. A. (2007). QSPR modeling of normal boiling point of aldehydes, ketones, and esters by means of nearest neighboring codes correlation weighting.
  • Dearden, J. C. (2003). Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point. Environmental toxicology and chemistry, 22(8), 1696-1709.
  • Roy, K., Das, R. N., & Ambure, P. (2016). On two novel parameters for validation of predictive QSAR models. Molecules, 21(1), 31.
  • Neovarsity. (2024).
  • Roy, K., & Mitra, I. (2011). On various metrics used for validation of predictive QSAR models with applications in virtual screening and focused library design. Combinatorial chemistry & high throughput screening, 14(6), 450-474.
  • Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation.
  • Roy, K., & Ghosh, G. (2011). QSAR modeling of aquatic toxicity of aromatic aldehydes using artificial neural network (ANN) and multiple linear regression (MLR). Journal of the Indian Chemical Society, 88(8), 1215-1225.
  • Roy, K., & Ambure, P. (2019). QSAR-Co: An Open Source Software for Developing Robust Multitasking or Multitarget Classification-Based QSAR Models.
  • De, P., & De, B. (2024). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. International Journal of Molecular Sciences, 25(11), 5865.
  • Zushi, Y. (2022). Predictive performances of models for physicochemical properties and toxicities based on test data.
  • Singh, D. B., & Srivastava, H. K. (2015). Development of MLR and SVM aided QSAR models to identify common SAR of GABA uptake herbal inhibitors used in the treatment of schizophrenia. Current drug discovery technologies, 12(1), 53-61.
  • Mahama, O., Aboudramane, K., Soleymane, K., Sylvain, C., Sekou, D., & Drissa, S. (2020). Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. Open Journal of Medicinal Chemistry, 10(3), 113-127.
  • Goodarzi, M., & Freitas, M. P. (2010). QSAR study of PARP inhibitors by GA-MLR, GA-SVM and GA-ANN approaches. European journal of medicinal chemistry, 45(10), 4538-4546.
  • Goodarzi, M., & Freitas, M. P. (2010). Qsar study of parp inhibitors by ga-mlr, ga-svm and ga-ann approaches.
  • Ghasemi, J., & Saaidpour, S. (2007). Comparison of various methods for validity evaluation of QSAR models. Journal of the Chinese Chemical Society, 54(4), 931-940.

Sources

Safety Operating Guide

Proper Disposal of 3-(3-Methylphenyl)benzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-(3-Methylphenyl)benzaldehyde (CAS No. 216443-78-6), a versatile aromatic aldehyde. By moving beyond mere procedural lists, this document elucidates the rationale behind each step, empowering researchers, scientists, and drug development professionals to manage this chemical waste with confidence and scientific integrity.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the inherent risks is crucial. This compound is a solid organic compound with the following key hazard classifications[1]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation upon contact.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

A comprehensive summary of its key properties is provided in the table below.

PropertyValueSource
Chemical Formula C₁₄H₁₂O[1]
Molecular Weight 196.24 g/mol [1]
Appearance Solid
CAS Number 216443-78-6[1]

Given these hazards, adherence to stringent safety protocols is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are fundamental to minimizing exposure risks. The following PPE is mandatory when handling this compound in any capacity, from routine laboratory use to disposal procedures.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating dust, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Waste Characterization and Segregation: A Critical Step for Compliance

Proper disposal begins with accurate waste characterization. As a chemical waste, this compound must be evaluated against the criteria set forth by the Resource Conservation and Recovery Act (RCRA) in the United States, or equivalent local regulations.

While this compound is not explicitly listed as a hazardous waste, it may exhibit characteristics of hazardous waste, primarily toxicity . A definitive determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department. They may require a formal waste characterization, which could involve analytical testing.

Waste Segregation Protocol:

  • Designated Waste Container: All waste containing this compound, including contaminated materials, must be collected in a dedicated, properly labeled hazardous waste container.

  • Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is to engage a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Disposal of Unused or Waste this compound
  • Containerization: Carefully transfer the solid waste into the designated hazardous waste container. Avoid generating dust.

  • Secure Closure: Ensure the container is tightly sealed to prevent any leakage or release of vapors.

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) or central hazardous waste storage facility, in accordance with your institution's policies. This area should be well-ventilated and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.

Disposal of Contaminated Materials

Items such as gloves, weighing paper, and absorbent pads that have come into contact with this compound must also be treated as hazardous waste.

  • Collection: Place all contaminated solid waste into the same designated hazardous waste container as the chemical itself.

  • Follow Standard Procedure: Adhere to the same labeling, storage, and pickup procedures outlined in section 4.1.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a well-defined emergency plan is crucial.

Spill Cleanup Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Assess the Spill: Determine the extent of the spill. For small, manageable spills, trained laboratory personnel can proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team.

  • Ventilate: Ensure the area is well-ventilated to disperse any potential vapors.

  • Containment: For solid spills, carefully sweep or scoop the material to prevent it from spreading. Avoid creating dust. For liquid solutions, use an inert absorbent material like sand or vermiculite to contain the spill.

  • Cleanup: Collect the spilled material and any contaminated absorbent into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area thoroughly. (See Section 6 for detailed decontamination procedures).

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Equipment and Surface Decontamination

Thorough decontamination of laboratory equipment and surfaces is essential to prevent cross-contamination and accidental exposure.

General Decontamination Procedure:

  • Initial Wipe-Down: For gross contamination, carefully remove the bulk of the chemical using a dry method (e.g., scraping for solids).

  • Solvent Wash: Wipe the surface or equipment with a cloth dampened with a suitable organic solvent, such as ethanol or isopropanol, to dissolve any remaining residue.

  • Soap and Water Wash: Wash the area with a laboratory-grade detergent and warm water.

  • Rinse: Rinse thoroughly with water.

  • Dry: Allow the surface or equipment to air dry completely.

Note: All cleaning materials (wipes, cloths, etc.) must be disposed of as hazardous waste.

In-Lab Neutralization: An Advanced Option

For laboratories with the appropriate expertise and safety infrastructure, chemical neutralization of aldehyde waste can be considered. This should only be performed by trained personnel under controlled conditions.

One common method for neutralizing aldehydes is treatment with sodium pyrosulfite (also known as sodium metabisulfite). This reaction converts the aldehyde to a non-toxic bisulfite addition product. Another option for aqueous aldehyde solutions is the use of glycine[2].

Disclaimer: The following is a general procedure and must be adapted and validated for your specific needs in consultation with a qualified chemist and your institution's EHS department.

General Aldehyde Neutralization Protocol:

  • Preparation: In a fume hood, prepare a solution of the aldehyde waste.

  • Addition of Neutralizing Agent: Slowly add a sufficient amount of sodium pyrosulfite to the aldehyde solution with stirring. The reaction may be exothermic.

  • Reaction Time: Allow the mixture to react for a specified period (e.g., 15 minutes) with continued agitation to ensure complete neutralization[3].

  • Verification: Test the treated solution to confirm the absence of aldehydes before any further steps.

  • Disposal of Treated Waste: The final neutralized solution may be suitable for drain disposal, but this must be confirmed with your local wastewater authority and EHS department.

Conclusion

The responsible management of chemical waste, including this compound, is a cornerstone of a safe and ethical research environment. By adhering to the detailed procedures outlined in this guide, laboratory professionals can mitigate risks, ensure regulatory compliance, and contribute to a culture of safety. Always prioritize consultation with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.

References

  • PubChem. This compound.
  • Method of neutralizing aldehyde-containing waste waters and the like.
  • Decontamination of labor
  • Disposal Protocol for High Level Disinfectants (HLDs). University of Rochester Medical Center. [Link]
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]
  • Characteristics of Hazardous Chemicals. [Link]
  • Hazardous Waste Characteristics Explained in a Simple Overview. GAIACA. [Link]
  • A Quick Guide to Lab Equipment Decontamin
  • Best Practices for a Successful Lab Decontamination.
  • Hazardous Waste Characteristics & EPA Listed Wastes. [Link]
  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug development and chemical research, a profound commitment to safety is the bedrock of innovation. This guide provides essential, immediate safety protocols for handling 3-(3-Methylphenyl)benzaldehyde (CAS No. 216443-78-6), a bifunctional aromatic aldehyde. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the procedural steps outlined. By grounding our recommendations in established safety science and authoritative sources, we empower researchers to cultivate a self-validating system of laboratory safety.

Hazard Analysis: Understanding the Compound

This compound is a solid aromatic aldehyde. While specific toxicological data is limited, the Globally Harmonized System (GHS) classification provides a clear directive for its handling.[1] The primary hazards associated with this compound are:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The molecule's structure, incorporating both an aldehyde and a substituted biphenyl moiety, informs our cautious approach. Aldehydes as a class are known to be reactive and can act as irritants and sensitizers.[2] Similarly, substituted biphenyls warrant careful handling due to potential toxicities.[3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely advisable but mandatory.

GHS Hazard Summary for this compound
Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute toxicity, oral4H302: Harmful if swallowedGHS07Warning
Skin corrosion/irritation2H315: Causes skin irritationGHS07Warning
Serious eye damage/eye irritation2AH319: Causes serious eye irritationGHS07Warning
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritationGHS07Warning

Source: PubChem CID 1394274[1], Sigma-Aldrich

The Core Directive: Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to mitigate the identified risks. The following equipment must be worn at all times when handling this compound, from initial weighing to final waste disposal.

Engineering Controls: The First Line of Defense

Before detailing personal equipment, it is critical to emphasize that PPE is the final layer of protection. Primary containment and ventilation are paramount.

  • Fume Hood: All manipulations of this compound, especially those involving the solid powder or solutions, must be conducted within a certified chemical fume hood. This is non-negotiable and serves to control respiratory exposure to the irritant dust or vapors.

  • Safety Shower & Eyewash Station: Ensure unobstructed access to a functional safety shower and eyewash station. Familiarize yourself with their operation before beginning any work.

Primary PPE Ensemble

The following PPE is required for all personnel handling the compound:

  • Eye and Face Protection:

    • Requirement: Splash-proof safety goggles that meet the ANSI Z.87.1 standard are mandatory.[5]

    • Rationale: The compound is classified as a serious eye irritant.[1] Goggles provide a seal around the eyes, protecting against airborne powder and splashes from solutions.

    • Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk transfers or reactions), a full-face shield must be worn in addition to safety goggles.[2][5] A face shield alone does not provide adequate eye protection.

  • Hand Protection:

    • Requirement: Chemically resistant gloves are required.

    • Rationale: The compound causes skin irritation.[1] Aldehydes, in general, require specific glove materials for adequate protection.

    • Recommended Materials: Nitrile or butyl rubber gloves are recommended for handling aldehydes.[2] Latex gloves are not suitable as they offer poor protection.[2] Always check the glove manufacturer's compatibility chart for specific breakthrough times.[5][6]

    • Protocol: Gloves should be inspected for any signs of degradation or puncture before each use. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly. Dispose of used gloves as hazardous waste.

  • Protective Clothing:

    • Requirement: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.

    • Rationale: A lab coat provides a removable barrier to protect skin and personal clothing from contamination. In case of a significant spill, the contaminated coat can be removed quickly to minimize exposure.[5]

    • Best Practices: Wear long pants and closed-toe, closed-heel shoes that cover the entire foot.[5] Avoid wearing shorts, skirts, or perforated shoes in the laboratory.

  • Respiratory Protection:

    • Requirement: Generally not required when handling small quantities within a certified fume hood.

    • Rationale: The fume hood provides the primary respiratory protection. However, if engineering controls are insufficient or during a large-scale spill or emergency, respiratory protection is necessary.[2]

    • Emergency Protocol: For situations where airborne concentrations may exceed exposure limits, an air-purifying respirator with organic vapor cartridges, certified by the National Institute for Occupational Safety and Health (NIOSH), must be used.[2][7] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing, as mandated by OSHA (29 CFR 1910.134).[8]

Procedural Guidance: Step-by-Step Safety Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure risk.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Don Full PPE (Goggles, Lab Coat, Gloves) Verify 2. Verify Fume Hood Functionality Gather 3. Assemble All Necessary Equipment Weigh 4. Weigh Compound (Use anti-static weigh boat) Gather->Weigh Transfer 5. Transfer to Reaction Vessel (Minimize dust creation) Weigh->Transfer Decon 6. Decontaminate Surfaces (e.g., with 70% Ethanol) Transfer->Decon Waste 7. Segregate Waste (Solid, Liquid, PPE) Doff 8. Doff PPE in Correct Order (Gloves last) Wash 9. Wash Hands Thoroughly

Caption: Standard workflow for handling this compound.

Disposal Plan: Managing Contaminated Waste

Proper segregation and disposal of chemical waste are critical for laboratory and environmental safety.

  • Solid Waste:

    • Procedure: Any unused this compound and materials grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

    • Labeling: The container must be labeled "Hazardous Waste" along with the full chemical name: "this compound".

  • Liquid Waste:

    • Procedure: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

    • Treatment: Some aldehyde wastes can be chemically deactivated to reduce their toxicity before disposal.[10] However, this must be done in accordance with your institution's specific guidelines and local regulations. Incineration is a common disposal method for aromatic compounds.[11][12]

  • Contaminated PPE:

    • Procedure: Disposable gloves, bench paper, and other lightly contaminated items should be placed in a designated solid hazardous waste container.

    • Rationale: Treating all contaminated disposables as hazardous waste prevents the spread of the chemical outside the laboratory.

G cluster_source cluster_container cluster_disposal Solid Solid Compound & Grossly Contaminated Items SolidWaste Labeled Solid Hazardous Waste Container Solid->SolidWaste Liquid Reaction Solutions & Rinsates LiquidWaste Labeled Liquid Hazardous Waste Container Liquid->LiquidWaste PPE Used Gloves, Wipes, Bench Paper PPEWaste Labeled Solid Hazardous Waste Container PPE->PPEWaste Disposal Collection by Environmental Health & Safety (EH&S) SolidWaste->Disposal LiquidWaste->Disposal PPEWaste->Disposal

Caption: Waste segregation and disposal pathway.

By integrating this comprehensive safety and logistical framework into your daily operations, you build a resilient and trustworthy system for chemical handling. This proactive approach not only protects researchers but also upholds the scientific integrity of the work being performed.

References

  • Acute toxicity of substituted biphenyls to daphnia magna and quantitative structure‐activity rela. (n.d.). Taylor & Francis.
  • Acute toxicity of substituted biphenyls to daphnia magna and quantitative structure‐activity relationship study. (2008, September 20). Taylor & Francis.
  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? (n.d.). Study.com.
  • This compound. (n.d.). PubChem.
  • School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention.
  • Safe Use of Glutaraldehyde in Health Care. (n.d.). Occupational Safety and Health Administration.
  • Focus on: Treatment by Aldehyde Deactivation. (n.d.). Washington State Department of Ecology.
  • Aldex® - Aldehyde Disposal Made Easy. (n.d.). Medical-Waste-Management.com.
  • Chemical Waste Disposal Guidelines. (n.d.). University of California, Irvine.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - The John D. Walsh Company. (n.d.). The John D. Walsh Company.
  • Aldehyde C-9 5998 - SAFETY DATA SHEET. (n.d.). Perfumer's Apprentice.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems. (n.d.). National Institutes of Health.
  • NIOSH pocket guide to chemical hazards. (2015, April 27). Johns Hopkins Lab Safety.
  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention.
  • Toxicology, Structure-Function Relationship, and Human and Environmental Health Impacts of Polychlorinated Biphenyls: Progress and Problems. (2025, August 5). ResearchGate.
  • OSHA Formaldehyde Safety. (n.d.). National Institutes of Health.
  • Formaldehyde: OSHA Regulations. (2024, November 20). Mercedes Scientific.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Teamster Safety and Health.
  • ACETALDEHYDE. (2024, March 28). Occupational Safety and Health Administration.
  • NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. (2012, May 30). Bergeson & Campbell, P.C..
  • Aldehydes. (n.d.). Chemical Safety Facts.
  • Toxicological evaluations of some brominated biphenyls. (n.d.). PubMed.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • OSHA Formaldehyde Training Video - [Standard 1910.1048]. (2019, June 21). YouTube.
  • Chemical Compatibility Database from Cole-Parmer. (n.d.). Cole-Parmer.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methylphenyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(3-Methylphenyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.